molecular formula C10H12O3 B1599445 3-(2-Methoxyethoxy)benzaldehyde CAS No. 73244-50-5

3-(2-Methoxyethoxy)benzaldehyde

Cat. No.: B1599445
CAS No.: 73244-50-5
M. Wt: 180.2 g/mol
InChI Key: RCERKBSPVRUVQL-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCERKBSPVRUVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424533
Record name 3-(2-methoxyethoxy)benzaldehyde
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73244-50-5
Record name 3-(2-methoxyethoxy)benzaldehyde
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Record name 3-(2-methoxyethoxy)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-[(2-Methoxyethoxy)methoxy]benzaldehyde: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde, a key intermediate in pharmaceutical synthesis. While the initial subject of inquiry was 3-(2-Methoxyethoxy)benzaldehyde, a thorough review of chemical literature and databases indicates a lack of substantial data for this specific molecule. In contrast, the closely related compound, 3-[(2-Methoxyethoxy)methoxy]benzaldehyde (CAS Number: 139461-72-6), is well-documented and commercially available, making it a more relevant and practical subject for an in-depth guide. This document will focus on the synthesis, characterization, and critical applications of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde, with a particular emphasis on its role in the production of Phenylephrine.[1] Detailed, field-proven experimental protocols are provided to support researchers in their laboratory work.

Introduction and Core Concepts

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). Benzaldehyde derivatives, with their versatile reactivity, serve as foundational scaffolds in the construction of a wide array of complex molecules. 3-[(2-Methoxyethoxy)methoxy]benzaldehyde, often referred to as a MEM-protected 3-hydroxybenzaldehyde, is a prime example of a strategically modified intermediate. The methoxyethoxymethyl (MEM) protecting group enhances the solubility of the molecule in organic solvents and provides a stable yet readily cleavable moiety, a crucial feature in multi-step synthesis.[2]

This guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its application in drug discovery. The causality behind experimental choices will be a central theme, providing a deeper understanding beyond simple procedural steps.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in research and development. The key identifiers and properties of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde are summarized below.

PropertyValueSource
CAS Number 139461-72-6[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Alternate Names 3-Methoxyethoxymethoxy-benzaldehyde[1]
Appearance Yellow liquid[2]

Characterization of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. Purity is often assessed by High-Performance Liquid Chromatography (HPLC).

Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

The synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde is most commonly achieved through the protection of the hydroxyl group of 3-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl).[2][3] This reaction is a classic example of a Williamson ether synthesis, adapted for the formation of an acetal.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The hydroxyl group of 3-hydroxybenzaldehyde is first deprotonated by a base, typically a carbonate, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-methoxyethoxymethyl chloride, displacing the chloride ion and forming the MEM-protected product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde Product 3-[(2-Methoxyethoxy)methoxy]benzaldehyde 3-hydroxybenzaldehyde->Product Nucleophilic Attack MEM_Cl 2-Methoxyethoxymethyl Chloride (MEM-Cl) MEM_Cl->Product Base Base (e.g., K₂CO₃) Base->3-hydroxybenzaldehyde Deprotonation Solvent Solvent (e.g., DMF) G Start 3-[(2-Methoxyethoxy)methoxy]benzaldehyde Step1 Condensation Reaction Start->Step1 Step2 Reduction Step1->Step2 Step3 MEM Group Deprotection Step2->Step3 End Phenylephrine Step3->End

Sources

An In-depth Technical Guide to 3-(2-Methoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyethoxy)benzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. While this compound is cataloged, detailed experimental data in publicly accessible literature is limited. This guide, therefore, consolidates available information, presents predicted physicochemical properties, proposes a viable synthetic route based on established chemical principles, and discusses potential applications and necessary safety protocols. The aim is to equip researchers and drug development professionals with a foundational understanding of this molecule and to guide future experimental work.

Introduction

This compound is an organic compound characterized by a benzaldehyde core substituted at the meta-position with a 2-methoxyethoxy group. Its molecular structure, featuring an aromatic aldehyde and an ether linkage, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the methoxyethoxy side chain can influence solubility, pharmacokinetic properties, and intermolecular interactions of its derivatives. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the current literature. The following table summarizes key identifiers and predicted properties to provide a preliminary understanding of its characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChemLite[1]
Molecular Weight 180.20 g/mol PubChemLite[1]
InChIKey RCERKBSPVRUVQL-UHFFFAOYSA-NPubChemLite[1]
Predicted XlogP 1.2PubChemLite[1]
Predicted Collision Cross Section ([M+H]⁺) 136.0 ŲPubChemLite[1]
Predicted Collision Cross Section ([M+Na]⁺) 144.1 ŲPubChemLite[1]

Note: The XlogP and Collision Cross Section values are computationally predicted and await experimental verification.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed from the readily available starting materials: 3-hydroxybenzaldehyde and 2-methoxyethyl bromide.

Proposed Synthetic Pathway

The synthesis involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde using a suitable base to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with 2-methoxyethyl bromide to yield the desired ether product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis 3-Hydroxybenzaldehyde->Reaction 2-Methoxyethyl bromide 2-Methoxyethyl bromide 2-Methoxyethyl bromide->Reaction Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Heat Heat Heat->Reaction This compound This compound KBr KBr Reaction->this compound Reaction->KBr By-product

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on standard Williamson ether synthesis procedures. Optimization of reaction conditions may be necessary to achieve high yields.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq) and a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, for example, anhydrous potassium carbonate (1.5-2.0 eq), to the solution.

  • Halide Addition: While stirring, add 2-methoxyethyl bromide (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), aromatic protons in the meta-substituted pattern, and the protons of the 2-methoxyethoxy group (methylene protons adjacent to the aromatic ring, methylene protons adjacent to the methoxy group, and the methyl protons of the methoxy group).

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons (with the carbon attached to the ether oxygen showing a downfield shift), and signals for the carbons of the 2-methoxyethoxy side chain.

  • IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretch of the aldehyde (around 2820 and 2720 cm⁻¹), aromatic C=C stretching vibrations, and the C-O-C stretching of the ether linkage.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by its aldehyde and ether functionalities.

  • Aldehyde Group: The aldehyde group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons, aldol) to form carbon-carbon bonds. It can also undergo reductive amination to form substituted amines.

  • Ether Linkage: The ether linkage is generally stable under many reaction conditions, making it a suitable functional group for carrying through multi-step syntheses.

Potential Applications:

  • Pharmaceutical Synthesis: As a substituted benzaldehyde, this compound can serve as a key building block for the synthesis of biologically active molecules. The 2-methoxyethoxy group can enhance the solubility and bioavailability of drug candidates. Benzaldehyde derivatives are precursors to a wide array of pharmaceuticals.[2][3]

  • Materials Science: The aromatic nature and the potential for polymerization or incorporation into larger structures make it a candidate for the development of novel polymers and functional materials.

  • Agrochemicals: Substituted benzaldehydes are often used in the synthesis of pesticides and herbicides.[2]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound represents a potentially valuable, yet under-characterized, building block for organic synthesis. This guide has provided a summary of its known identifiers, predicted properties, a plausible synthetic route, and an overview of its potential reactivity and applications. It is hoped that this information will serve as a useful starting point for researchers and professionals in the fields of chemistry and drug discovery to further explore the properties and utility of this compound.

References

Sources

Core Molecular Attributes and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

3-[(2-Methoxyethoxy)methoxy]benzaldehyde, often abbreviated as MEM-protected 3-hydroxybenzaldehyde, is a crucial building block in organic synthesis. Its utility stems from the presence of a reactive aldehyde group and a methoxyethoxymethyl (MEM) protecting group. This protecting group is stable under various reaction conditions but can be selectively removed, making it an invaluable tool in multi-step syntheses.

A critical parameter for any chemical compound is its molecular weight, which is fundamental for stoichiometric calculations in chemical reactions. The molecular weight of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde is 210.23 g/mol .[1][2] This value is derived from its molecular formula, C11H14O4.[1]

Table 1: Physicochemical Properties of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

PropertyValueSource
Molecular Weight 210.23 g/mol [1][2]
Molecular Formula C11H14O4[1]
CAS Number 139461-72-6[1]
Alternate Names 3-Methoxyethoxymethoxy-benzaldehyde[1]
Physical Form Solid

Synthesis Protocol: A Self-Validating System

The synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde typically involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl). This reaction is a classic example of Williamson ether synthesis.

Experimental Protocol: Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

Objective: To protect the hydroxyl group of 3-hydroxybenzaldehyde with a methoxyethoxymethyl (MEM) group.

Materials:

  • 3-hydroxybenzaldehyde

  • 2-methoxyethoxymethyl chloride (MEM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. The base is crucial for deprotonating the hydroxyl group, making it a more potent nucleophile.

  • Addition of Protecting Group: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq) dropwise to the stirred solution. Maintaining a low temperature helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. The identity and purity of the product should be confirmed by spectroscopic methods such as 1H NMR and 13C NMR.

A documented synthesis reports a yield of 76% for this procedure.[2]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde Reaction_Mixture Reaction in DCM 3-hydroxybenzaldehyde->Reaction_Mixture MEM-Cl 2-methoxyethoxymethyl chloride MEM-Cl->Reaction_Mixture DIPEA N,N-Diisopropylethylamine DIPEA->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Quench & Extract Purification Column Chromatography Workup->Purification Dry & Concentrate Final_Product 3-[(2-Methoxyethoxy)methoxy]benzaldehyde Purification->Final_Product

Caption: Synthesis workflow for 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Applications in Drug Discovery and Development

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] One notable application is its use in the production of Phenylephrine, a well-known decongestant.[1] The aldehyde functionality allows for the construction of more complex molecular architectures through reactions such as aldol condensations, Wittig reactions, and reductive aminations.

The MEM protecting group plays a pivotal role by masking the reactive hydroxyl group, preventing it from interfering with subsequent chemical transformations. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis.

DrugSynthesisPathway A 3-[(2-Methoxyethoxy)methoxy]benzaldehyde B Intermediate 1 A->B Reaction Step 1 C Intermediate 2 B->C Reaction Step 2 D Active Pharmaceutical Ingredient (e.g., Phenylephrine precursor) C->D Final Synthetic Step

Caption: Role as an intermediate in a multi-step drug synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. It is intended for research use only and not for diagnostic or therapeutic use.[1]

Table 2: Hazard and Safety Information

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Dermal) Fatal in contact with skin.H310
Skin Irritation Causes skin irritation.H315
Skin Sensitization May cause an allergic skin reaction.H317
Eye Irritation Causes serious eye irritation.H319

Note: The hazard information is for a closely related compound, 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde, and should be considered relevant in the absence of specific data for the title compound.

Handling and Storage Protocols:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][6]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3][4] If in eyes, rinse cautiously with water for several minutes.[4] Seek immediate medical attention if symptoms persist.

Conclusion

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a synthetically versatile molecule with a defined molecular weight of 210.23 g/mol . Its importance in organic synthesis, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and safe utilization in a research and development setting.

References

  • LookChem. Benzaldehyde, 4-methoxy-3-[(2-methoxyethoxy)methoxy]- Safety Data Sheets(SDS). [Link]

  • PubChem. Benzaldehyde, 3-(2-hydroxyethoxy)-. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. [Link]

Sources

A Guide to the Synthesis of 3-(2-Methoxyethoxy)benzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxyethoxy)benzaldehyde, a valuable intermediate in organic and medicinal chemistry. The document details the strategic application of the Williamson ether synthesis, beginning with the readily available precursor, 3-hydroxybenzaldehyde. We will explore the underlying reaction mechanism, justify the selection of reagents and conditions, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically rigorous resource for the preparation of substituted aryl ethers.

Introduction: Significance and Synthetic Strategy

This compound is a substituted aromatic aldehyde whose structural motifs are of interest in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. The presence of the ether linkage at the meta-position of the benzaldehyde ring modifies the molecule's polarity, solubility, and potential for intermolecular interactions, making it a versatile building block.

The most direct and efficient strategy for the synthesis of this target molecule from 3-hydroxybenzaldehyde is the Williamson ether synthesis . This classic yet robust SN2 reaction remains one of the most widely used methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1] The core of this strategy involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a nucleophilic phenoxide, which then displaces a halide from an appropriate alkylating agent, in this case, a 2-methoxyethyl halide.

The Core Mechanism: Williamson Ether Synthesis

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4][5] This reaction is a concerted process where the bond formation by the nucleophile and the departure of the leaving group occur simultaneously.[3]

The two critical steps are:

  • Deprotonation: The acidic phenolic proton of 3-hydroxybenzaldehyde is abstracted by a base to form a sodium or potassium phenoxide ion. This step is crucial as the resulting phenoxide is a significantly stronger nucleophile than the starting neutral alcohol.[3]

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of the 2-methoxyethyl halide. The reaction proceeds via a backside attack, leading to the formation of the C-O ether bond and the displacement of the halide ion.[4][5][6]

Caption: High-level overview of the two-step reaction sequence.
Causality Behind Experimental Choices

The success of the Williamson ether synthesis is highly dependent on the judicious selection of reagents and reaction conditions to favor the desired SN2 pathway and minimize competing side reactions, primarily E2 elimination.[7]

  • Choice of Base: The pKa of a phenol is approximately 10. Therefore, a base strong enough to deprotonate the hydroxyl group is required. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for this transformation. It is a cost-effective, non-hygroscopic solid that is sufficiently basic to generate the phenoxide nucleophile without being so strong as to promote unwanted side reactions. Other suitable bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

  • Choice of Alkylating Agent: The alkylating agent must be susceptible to backside attack. Primary alkyl halides are ideal substrates for SN2 reactions .[1][3][7] For this synthesis, 2-bromo-1-methoxyethane (or the corresponding chloride) is the reagent of choice. The use of secondary or tertiary halides would drastically increase the likelihood of the competing E2 elimination pathway, which is favored by strong bases (alkoxides), leading to the formation of an alkene instead of the desired ether.[2][6]

  • Choice of Solvent: A polar aprotic solvent is optimal for SN2 reactions.[2] Solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO), or acetone are commonly used. These solvents can solvate the cation (K⁺) but do not strongly solvate the anionic nucleophile (the phenoxide). This "naked" nucleophile is more reactive and leads to a faster reaction rate.[3]

SN2_Mechanism reactants Phenoxide + 2-Bromo-1-methoxyethane ts [Transition State]‡ reactants->ts Backside Attack products Product + Br⁻ ts->products Bond Formation & Leaving Group Departure nuc_attack C-O bond forms lg_departs C-Br bond breaks

Caption: The concerted SN2 mechanism at the core of the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and high yield. All operations should be conducted in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.Amount UsedMoles (mmol)
3-Hydroxybenzaldehyde122.121.010.0 g81.89
2-Bromo-1-methoxyethane138.991.213.6 g (9.7 mL)97.85
Anhydrous Potassium Carbonate138.212.022.6 g163.78
N,N-Dimethylformamide (DMF)--100 mL-
Ethyl Acetate--~300 mL-
Deionized Water--~500 mL-
Saturated NaCl Solution (Brine)--~100 mL-
Anhydrous Magnesium Sulfate--As needed-
Step-by-Step Procedure

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Charge flask with 3-hydroxybenzaldehyde, K₂CO₃, and DMF. B 2. Add 2-bromo-1-methoxyethane. A->B C 3. Heat at 80-90 °C with stirring for 4-6 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to RT. Pour into ice-water. D->E F 6. Extract with Ethyl Acetate (3x). E->F G 7. Combine organic layers. Wash with water, then brine. F->G H 8. Dry over MgSO₄, filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify crude oil via column chromatography or vacuum distillation. I->J

Caption: Experimental workflow from reaction setup to final purification.
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.89 mmol), anhydrous potassium carbonate (22.6 g, 163.78 mmol), and N,N-Dimethylformamide (100 mL).

    • Expertise Note: Using at least two equivalents of K₂CO₃ ensures complete deprotonation and helps to neutralize the HBr byproduct formed from any potential side reactions. The anhydrous nature of the base is critical to prevent hydrolysis of the alkylating agent.

  • Addition of Alkylating Agent: Begin stirring the suspension and add 2-bromo-1-methoxyethane (9.7 mL, 97.85 mmol) to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture in an oil bath to 80-90 °C. Maintain stirring at this temperature for 4-6 hours.

    • Expertise Note: The elevated temperature increases the reaction kinetics. Temperatures above 100 °C should be avoided to minimize potential decomposition or side reactions.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the 3-hydroxybenzaldehyde spot (which is more polar) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark suspension into a beaker containing approximately 400 mL of ice-cold deionized water. This step quenches the reaction and precipitates the product while dissolving the DMF and inorganic salts.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Trustworthiness Note: Multiple extractions are performed to ensure complete recovery of the product from the aqueous phase.

  • Work-up - Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with saturated brine (1 x 100 mL) to facilitate the removal of dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product, typically as a pale yellow or brown oil.

  • Purification: The crude oil can be purified by either vacuum distillation or silica gel column chromatography. For chromatography, a gradient elution from 5% to 20% ethyl acetate in hexanes is typically effective.

  • Characterization: The final product, this compound, should be a colorless to pale yellow oil. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected yield is typically in the range of 85-95%.

Conclusion

The Williamson ether synthesis provides a highly reliable and scalable method for the preparation of this compound from 3-hydroxybenzaldehyde. By understanding the underlying SN2 mechanism and carefully selecting the base, solvent, and a primary alkyl halide, chemists can achieve high yields of the desired aryl ether. The protocol described herein is a robust, self-validating procedure that minimizes side reactions and simplifies product isolation, making it an authoritative method for researchers in the field.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (1955). m-METHOXYBENZALDEHYDE. Organic Syntheses, 3, 564. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound requested, 3-(2-Methoxyethoxy)benzaldehyde, is not widely documented in chemical literature and supplier catalogs. However, a closely related and more prevalent derivative, 3-[(2-Methoxyethoxy)methoxy]benzaldehyde , is well-characterized. This guide will focus on the latter, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

IUPAC Name: 3-((2-Methoxyethoxy)methoxy)benzaldehyde

Synonyms:

  • 3-Methoxyethoxymethoxy-benzaldehyde

  • MEM-protected 3-hydroxybenzaldehyde

CAS Number: 139461-72-6

Molecular Structure:

Caption: 2D structure of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

This molecule is a derivative of benzaldehyde where the hydroxyl group at the meta-position is protected by a 2-methoxyethoxymethyl (MEM) ether. This protecting group enhances the molecule's solubility in polar organic solvents due to the presence of ether linkages.[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₄O₄Santa Cruz Biotechnology
Molecular Weight 210.23 g/mol Santa Cruz Biotechnology
Appearance Yellow liquidBenchChem
Purity Typically >95% (may vary by supplier)N/A
Solubility Soluble in polar organic solvents like DMF and THFBenchChem

Synthesis

The primary and most common synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde reaction_center + 3-hydroxybenzaldehyde->reaction_center MEM-Cl 2-Methoxyethoxymethyl chloride (MEM-Cl) MEM-Cl->reaction_center Base K₂CO₃ Solvent DMF Temp 60 °C product 3-[(2-Methoxyethoxy)methoxy]benzaldehyde reaction_center->product K₂CO₃, DMF, 60 °C

Caption: Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for MEM protection of phenols.[1][2]

  • Preparation: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of MEM-Cl: Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 60°C and maintain with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically a few hours), cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Applications in Research and Drug Development

The primary utility of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde lies in its role as a key intermediate in multi-step organic syntheses, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Phenylephrine

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a crucial building block in the synthesis of Phenylephrine, a potent α₁-adrenergic receptor agonist.[1] Phenylephrine is widely used as a nasal decongestant and as a vasopressor to increase blood pressure in certain medical situations.[3]

The synthesis involves the protection of the meta-hydroxyl group of 3-hydroxybenzaldehyde with a MEM group, allowing for selective reactions at other positions of the molecule before its eventual deprotection to yield the final phenylephrine structure.

Workflow: Role in Phenylephrine Synthesis

G start 3-Hydroxybenzaldehyde step1 MEM Protection start->step1 intermediate 3-[(2-Methoxyethoxy)methoxy]benzaldehyde step1->intermediate step2 Further Synthetic Steps (e.g., Grignard reaction, reduction) intermediate->step2 protected_phenylephrine MEM-protected Phenylephrine step2->protected_phenylephrine step3 Deprotection protected_phenylephrine->step3 end Phenylephrine step3->end

Caption: Role of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde in Phenylephrine Synthesis.

The methoxy and methoxyethoxy groups can also play a role in enhancing the binding affinity of derivative molecules to their biological targets, thereby influencing their pharmacokinetic and pharmacodynamic properties.[4]

Safety and Handling

GHS Classification (Likely): Based on the known hazards of similar benzaldehyde derivatives, this compound is likely classified as a Category 4 irritant.[4]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Precautions
  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat should be worn.

  • Engineering Controls:

    • Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4]

  • Handling:

    • Avoid inhalation of vapors or mists.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. It has been suggested that waste can be neutralized with an aqueous base before incineration.[4]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

¹H NMR (CDCl₃): [1]

  • δ 9.83 (s, 1H): Aldehydic proton (-CHO).

  • δ 7.50–7.44 (m, 3H): Aromatic protons (Ar-H).

  • δ 5.28 (s, 2H): Methylene protons of the O-CH₂-O group.

  • δ 3.76–3.65 (m, 4H): Methylene protons of the -O-CH₂-CH₂-O- group.

  • δ 3.37 (s, 3H): Methyl protons of the -OCH₃ group.

¹³C NMR: [1]

  • δ 190.7: Carbonyl carbon (CHO).

  • δ 152.4: Aromatic carbon attached to the ether oxygen (C-O).

  • δ 130.8–112.5: Other aromatic carbons.

  • δ 93.9: Methylene carbon of the O-CH₂-O group.

  • δ 71.4–56.6: Carbons of the ether side chain.

References

  • Chemical Register. 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. Available from: [Link]

  • PubChem. Phenylephrine. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Methoxyethoxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Methoxyethoxy)benzaldehyde, a key aromatic aldehyde intermediate in various synthetic applications. The document delineates the theoretical principles governing its solubility based on molecular structure, solvent properties, and intermolecular forces. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers, scientists, and drug development professionals with a robust framework for predicting, determining, and applying solubility data. It includes detailed, field-proven experimental protocols for quantitative solubility determination and discusses the implications of solubility in synthetic chemistry and drug development workflows.

Introduction to this compound

This compound is a substituted aromatic aldehyde with a molecular structure that imparts a unique set of physicochemical properties. Its benzaldehyde core provides a reactive carbonyl group, while the ether-containing side chain at the meta position introduces polarity and potential for hydrogen bonding. Understanding its solubility is critical for a multitude of applications, including reaction optimization, purification, formulation, and biological screening.

Key Molecular Features Influencing Solubility:

  • Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with nonpolar or moderately polar organic solvents through van der Waals forces.

  • Aldehyde Group: The carbonyl group (-CHO) is polar, with the oxygen atom acting as a hydrogen bond acceptor. This contributes to solubility in polar solvents.[1][2]

  • Methoxyethoxy Group: The -(OCH2CH2OCH3) side chain contains ether linkages, which introduce polarity and the potential for hydrogen bond acceptance. This flexible chain can enhance interactions with a range of solvents.

Based on these features, a "like dissolves like" principle suggests that this compound will exhibit good solubility in a range of polar and moderately polar organic solvents.[1][3] Its solubility in nonpolar solvents is expected to be lower, and it is likely to have limited solubility in water due to the significant nonpolar character of the benzene ring and alkyl portions of the side chain.[1][4]

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:

  • Dipole-Dipole Interactions: The polar carbonyl group and ether linkages lead to a significant molecular dipole moment, promoting solubility in polar solvents like acetone and ethyl acetate.[4][5]

  • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the aldehyde and ether groups can act as hydrogen bond acceptors. This is particularly relevant for its solubility in protic solvents like alcohols (e.g., ethanol, methanol).[1][4]

  • Van der Waals Forces (London Dispersion Forces): The aromatic ring and hydrocarbon portions of the molecule contribute to these weaker forces, which are the primary mechanism of interaction with nonpolar solvents like hexane or toluene.[1]

The interplay of these forces dictates that solvents capable of engaging in multiple types of favorable interactions with the solute will be the most effective.

Experimental Determination of Solubility

Given the absence of extensive published quantitative data, experimental determination is crucial for obtaining precise solubility values. The following is a standardized protocol for the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[6]

3.1. Gravimetric Solubility Determination Protocol

This method involves creating a saturated solution at a specific temperature, separating the dissolved solute from the excess solid, and then quantifying the amount of dissolved solute by evaporating the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, chloroform, dimethyl sulfoxide)

  • Analytical balance (±0.0001 g accuracy)

  • Temperature-controlled shaker or water bath

  • Screw-cap vials

  • Syringes and chemically compatible syringe filters (e.g., PTFE, 0.22 µm)

  • Pre-weighed evaporating dishes or vials

  • Vacuum oven or desiccator

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a screw-cap vial. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the dissolved solute remains constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe. This step is critical to remove any undissolved microcrystals.

    • Dispense a precise volume of the clear, saturated solution into a pre-weighed evaporating dish or vial. Record the exact volume transferred.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtered solution into a vacuum oven. The temperature should be set high enough to evaporate the solvent efficiently but well below the boiling point of this compound to prevent loss of the solute.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the dish containing the dried solute on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

    • Solubility can then be expressed in various units:

      • g/L: (mass of solute in g) / (volume of solvent in L)

      • mg/mL: (mass of solute in mg) / (volume of solvent in mL)

      • mol/L (Molarity): (moles of solute) / (volume of solvent in L)

The following diagram illustrates the experimental workflow for this protocol.

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_calc Calculation A 1. Add excess solute to known volume of solvent in vial B 2. Seal vial and equilibrate at constant temperature (24-48h) A->B Shaking C 3. Settle excess solid B->C D 4. Withdraw supernatant with syringe C->D E 5. Filter through syringe filter into pre-weighed dish D->E F 6. Evaporate solvent in vacuum oven E->F G 7. Cool in desiccator F->G H 8. Weigh dried solute G->H I 9. Calculate solubility (e.g., mg/mL) H->I

Caption: Gravimetric method workflow for solubility determination.

Predicted Solubility Profile and Data Summary

While quantitative data is pending experimental determination, a qualitative solubility profile can be predicted based on the principles of "like dissolves like". The following table summarizes the expected solubility of this compound in common organic solvents. Researchers should use this as a preliminary guide and confirm with experimental data.

Solvent Solvent Class Predicted Solubility Rationale for Prediction
Dimethyl Sulfoxide (DMSO)SulfoxideHighly SolubleHighly polar aprotic solvent, effective at solvating a wide range of compounds.
AcetoneKetoneSolublePolar aprotic solvent, interacts well with the polar groups of the solute.[7]
EthanolAlcoholSolublePolar protic solvent, can act as a hydrogen bond donor to the solute's oxygen atoms.
MethanolAlcoholSolubleSimilar to ethanol, a polar protic solvent.
ChloroformHalogenatedSolubleModerately polar solvent, effective for many organic compounds.[7]
Ethyl AcetateEsterSolubleModerately polar solvent with ester functionality.
TolueneAromatic HydrocarbonModerately SolubleNonpolar aromatic solvent, interacts well with the solute's benzene ring.
HexaneAliphatic HydrocarbonSparingly SolubleNonpolar solvent, limited favorable interactions with the polar parts of the solute.
WaterAqueousInsoluble / Very Sparingly SolubleThe large nonpolar regions of the molecule dominate over the polar groups, leading to poor aqueous solubility.[7]
Application in Drug Discovery and Development

Solubility is a cornerstone of the drug discovery process. Understanding the solubility of an intermediate like this compound is crucial for its effective use in synthesizing target molecules.

The diagram below outlines a generalized workflow where this compound could be utilized as a building block in a drug discovery pipeline.

G A Building Block This compound B Solubility Profiling (in reaction solvents) A->B C Reaction Optimization (e.g., Suzuki Coupling, Reductive Amination) B->C E Synthesis of Target Compound C->E D Purification (e.g., Crystallization, Chromatography) F Biological Screening D->F E->D

Caption: Role of solubility in a drug discovery workflow.

  • Reaction Optimization: The solubility of starting materials in the reaction solvent directly impacts reaction kinetics and yield. Poor solubility can lead to heterogeneous mixtures and slower, incomplete reactions.

  • Purification: Solubility data is essential for developing effective purification strategies. For instance, in recrystallization, a solvent must be chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Formulation: For final drug products, solubility in aqueous and lipid environments is a key determinant of bioavailability. While this guide focuses on organic solvents, the principles extend to pharmaceutical co-solvents and excipients.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood.[8][9] Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed hazard information, handling, and storage guidelines.[10][11]

Conclusion

This technical guide establishes a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed experimental protocol, researchers are empowered to generate the precise data needed for their specific applications. The principles and methodologies outlined herein are fundamental to advancing research and development in synthetic chemistry and drug discovery.

References
  • Experiment 1 Determination of Solubility Class. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Benzaldehyde, 3-(2-hydroxyethoxy)-. (n.d.). PubChem. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Physical Properties of Aldehydes and Ketones. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • 2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - Benzaldehyde, 2-hydroxy-3-methoxy-. (2025, September 17).
  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Physical properties of aldehydes & ketones. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • A detailed structural and thermal study of a natural aromatic aldehyde. (n.d.). RSIS International.
  • 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde. (2025, August 27). Chemsrc. Retrieved from [Link]

  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to 3-[(2-Methoxyethoxy)methoxy]benzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nomenclature of Methoxyethoxy-Substituted Benzaldehydes

The nomenclature of substituted benzaldehydes can often lead to ambiguity. The query "3-(2-Methoxyethoxy)benzaldehyde" suggests a molecule with a 2-methoxyethoxy group directly attached to the third carbon of the benzaldehyde ring, corresponding to a chemical formula of C10H12O3. However, a more prominent and synthetically significant compound in chemical literature and commerce is 3-[(2-Methoxyethoxy)methoxy]benzaldehyde , with the chemical formula C11H14O4 . This compound incorporates the 2-methoxyethoxymethyl (MEM) group as a protective ether for a hydroxyl group. Given its relevance as a stable intermediate in multi-step syntheses, particularly in drug development, this guide will focus on the properties, synthesis, and applications of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. We will also briefly address related isomers to provide a comprehensive overview.

Core Compound Profile: 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

Identifier Value
Chemical Name 3-[(2-Methoxyethoxy)methoxy]benzaldehyde
Synonym 3-Methoxyethoxymethoxy-benzaldehyde
CAS Number 139461-72-6
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
InChI Key VBUZAHLUWZTYIQ-UHFFFAOYSA-N
The Strategic Importance of the MEM Protecting Group

In the synthesis of complex molecules such as active pharmaceutical ingredients (APIs), it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The 2-methoxyethoxymethyl (MEM) group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward removal.

The MEM group is introduced to shield the hydroxyl group of 3-hydroxybenzaldehyde, rendering it inert to nucleophiles and bases while the aldehyde group undergoes further transformations. This strategic protection is crucial for achieving high yields and purity in the final product.

Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

The most common and efficient synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl).[1]

Reaction Scheme

Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde reactant1 3-Hydroxybenzaldehyde reaction reactant1->reaction reactant2 2-Methoxyethoxymethyl chloride (MEM-Cl) reactant2->reaction base Base (e.g., DIPEA) solvent Solvent (e.g., Dichloromethane) product 3-[(2-Methoxyethoxy)methoxy]benzaldehyde + + +->reaction reaction->product Base, Solvent

Caption: Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Experimental Protocol

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-Methoxyethoxymethyl chloride (MEM-Cl)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add N,N-Diisopropylethylamine (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Protecting Agent: Slowly add 2-methoxyethoxymethyl chloride (1.2 eq) to the reaction mixture. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for 3-[(2-Methoxyethoxy)methoxy]benzaldehyde is limited, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Spectroscopy Expected Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. - Aromatic protons (Ar-H) in the range of δ 7.0-7.6 ppm. - Methylene protons of the O-CH₂-O group as a singlet around δ 5.2-5.4 ppm. - Methylene protons of the -O-CH₂-CH₂-O- group as multiplets around δ 3.6-3.8 ppm. - Methyl protons (-OCH₃) as a singlet around δ 3.3-3.4 ppm.
¹³C NMR - Aldehyde carbonyl carbon (CHO) around δ 190-193 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methylene carbon of the O-CH₂-O group around δ 94-96 ppm. - Methylene carbons of the -O-CH₂-CH₂-O- group in the range of δ 65-75 ppm. - Methyl carbon (-OCH₃) around δ 59 ppm.
IR (Infrared) - Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. - C-H stretch for the aldehyde at ~2820 and ~2720 cm⁻¹. - C-O-C ether stretches in the fingerprint region (~1000-1200 cm⁻¹). - Aromatic C=C stretches at ~1600 and ~1480 cm⁻¹.
Mass Spec (MS) - Molecular ion peak (M⁺) corresponding to the molecular weight (210.23 g/mol ). - Fragmentation patterns corresponding to the loss of the MEM group or parts of it.

Applications in Drug Development

The primary role of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde in drug development is as a key intermediate in the synthesis of more complex molecules. Its application is particularly noted in the production of phenylephrine, an alpha-1 adrenergic receptor agonist used as a decongestant.[2]

The synthesis of phenylephrine and other structurally related APIs often requires the selective modification of a molecule at a position other than the phenolic hydroxyl group. By protecting this group as a MEM ether, chemists can perform reactions on the aldehyde functionality without side reactions at the phenol.

Logical Workflow for Application in Synthesis

Synthetic Application Workflow start Start with 3-Hydroxybenzaldehyde protect Protect hydroxyl group with MEM-Cl to form 3-[(2-Methoxyethoxy)methoxy]benzaldehyde start->protect transform Perform desired transformations on the aldehyde group (e.g., Grignard reaction, Wittig reaction, etc.) protect->transform deprotect Deprotect the MEM group under acidic conditions to reveal the free hydroxyl group transform->deprotect final_product Final API or advanced intermediate deprotect->final_product

Caption: General workflow for utilizing MEM-protected benzaldehyde.

Safety and Handling

As a substituted benzaldehyde, 3-[(2-Methoxyethoxy)methoxy]benzaldehyde should be handled with appropriate laboratory precautions. While a specific safety data sheet (SDS) is not widely available, the handling procedures should be based on those for similar aromatic aldehydes and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The reagent used for its synthesis, 2-methoxyethoxymethyl chloride (MEM-Cl), is a lachrymator and should be handled with extreme care in a fume hood.

Related Isomers and Derivatives

It is important to distinguish 3-[(2-Methoxyethoxy)methoxy]benzaldehyde from other related compounds to ensure the correct material is used in a synthetic route.

  • 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde (CAS 937690-65-8): This isomer has a different substitution pattern on the aromatic ring, with a methoxy group at position 3 and a 2-methoxyethoxy group at position 2. Its chemical formula is also C11H14O4.

  • 3-Methoxybenzaldehyde (m-Anisaldehyde, CAS 591-31-1): A simpler derivative with only a methoxy group at the 3-position. Its chemical formula is C8H8O2.[3]

Conclusion

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a valuable chemical intermediate for researchers and professionals in drug development. Its utility stems from the strategic use of the MEM group to protect a reactive phenolic hydroxyl, thereby enabling selective transformations on the aldehyde functionality. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective application in the creation of complex and medicinally important molecules.

References

  • OSHA. Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride. Available at: [Link]

  • CDC. Methylene Chloride | Medical Management Guidelines. Available at: [Link]

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Navigating the Safety Landscape of 3-(2-Methoxyethoxy)benzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, a comprehensive understanding of a compound's safety profile is paramount to ensure laboratory safety and regulatory compliance. This technical guide addresses the hazards and safety information for 3-(2-Methoxyethoxy)benzaldehyde. However, a critical review of available data reveals a significant lack of specific safety information for this precise isomer.

This guide will proceed by presenting the available safety data for structurally related isomers, emphasizing that this information should be used as a preliminary guide only and not as a direct substitute for a validated Safety Data Sheet (SDS) for this compound. The absence of a dedicated CAS (Chemical Abstracts Service) number and specific regulatory documentation for this compound in comprehensive searches necessitates a cautious, analog-based approach to hazard assessment.

Chemical Identification and the Challenge of Isomeric Specificity

This compound belongs to the family of substituted benzaldehydes. Its structure features a benzaldehyde core with a methoxyethoxy group at the 3-position.

Molecular Formula: C₁₀H₁₂O₃

It is crucial to distinguish this compound from its isomers, for which safety data are more readily available. These include, but are not limited to:

  • 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde (CAS: 937690-65-8): Data indicates this isomer is a solid.

  • 3-Methoxybenzaldehyde (CAS: 591-31-1): A well-documented related compound.[1][2]

  • 2-Hydroxy-3-methoxybenzaldehyde (CAS: 148-53-8): Another related compound with available safety information.[3][4]

The subtle differences in the positions of the substituent groups on the benzene ring can significantly alter the toxicological and hazardous properties of a chemical. Therefore, the following sections, based on data from these related compounds, must be interpreted with a high degree of caution.

Hazard Assessment Based on Analog Data

In the absence of specific data for this compound, we will extrapolate potential hazards from its close structural relatives. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are reported for analogous compounds and should be considered as potential, unverified hazards for the target compound.

Potential Hazard Classifications:
Hazard ClassHazard StatementSignal WordPictogramSource (Analog Compound)
Skin IrritationH315: Causes skin irritationWarningGHS07[1][2][3]
Eye IrritationH319: Causes serious eye irritationWarningGHS07[1][2][3]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningGHS07[1][3]
Acute Dermal ToxicityH310: Fatal in contact with skinDangerGHS06
Skin SensitizationH317: May cause an allergic skin reactionWarningGHS07[5]
Acute Oral ToxicityH302: Harmful if swallowedWarningGHS07[3][6]

It is imperative to note that the acute dermal toxicity (Fatal in contact with skin) is associated with the 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde isomer and may not be representative of this compound. However, this highlights the critical need for specific data.

Exposure Controls and Personal Protection: A Proactive Stance

Given the potential for skin and eye irritation, respiratory effects, and the severe dermal toxicity of a closely related isomer, a stringent approach to exposure control is warranted.

Hierarchy of Controls

The following diagram illustrates the recommended hierarchy of controls when handling this compound or any chemical with an incomplete safety profile.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a safer alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical exposure.

Recommended Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene). Breakthrough time and glove thickness should be considered.[2]

    • Clothing: Wear a lab coat and, if handling larger quantities, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[2]

Safe Handling, Storage, and Emergency Procedures

Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Wash hands thoroughly after handling.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

First Aid Measures

The following first aid measures are based on general principles for handling irritants and should be adapted as necessary.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin_Contact Wash_with_Water Wash with Plenty of Water Skin_Contact->Wash_with_Water Eye_Contact Eye_Contact Rinse_Eyes Rinse Cautiously with Water Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Advice Seek Medical Advice/Attention Move_to_Fresh_Air->Seek_Medical_Advice Wash_with_Water->Seek_Medical_Advice Rinse_Eyes->Seek_Medical_Advice Rinse_Mouth->Seek_Medical_Advice

Caption: Generalized first aid response workflow.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][2]

Toxicological and Ecological Information: The Data Gap

A thorough search did not yield specific toxicological or ecological data for this compound. For related compounds like 3-Methoxybenzaldehyde, the available information indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] No data is available on persistence, degradability, or bioaccumulative potential.[1] This lack of information underscores the need for careful handling and disposal to prevent environmental release.

Conclusion: A Call for Caution and Further Investigation

The safety profile of this compound remains largely uncharacterized. While data from structurally similar compounds can provide some guidance, it is not a substitute for specific testing and a validated Safety Data Sheet. Researchers and drug development professionals must handle this compound with a high degree of caution, assuming it to be hazardous based on the profiles of its analogs. The implementation of robust engineering controls, diligent use of personal protective equipment, and strict adherence to safe handling protocols are essential to mitigate potential risks. It is strongly recommended that any organization planning to use this compound on a larger scale commission a comprehensive hazard assessment to fill the existing data gaps.

References

  • Santa Cruz Biotechnology. 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

  • Sigma-Aldrich. 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde AldrichCPR.

  • Sigma-Aldrich. Safety Data Sheet for 3-Methoxybenzaldehyde.

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%.

  • Thermo Fisher Scientific. Safety Data Sheet for 2-Hydroxy-3-methoxybenzaldehyde.

  • PubChem. Benzaldehyde, 3-(2-hydroxyethoxy)-.

  • CymitQuimica. Safety Data Sheet for 2-Methoxy-4-(methoxymethoxy)benzaldehyde.

  • Fisher Scientific. Safety Data Sheet for 2-Hydroxy-3-methoxybenzaldehyde.

  • Fisher Scientific. Safety Data Sheet for 2,3,4-Trimethoxybenzaldehyde.

  • CymitQuimica. Safety Data Sheet for 3,4-Bis(2-methoxyethoxy)benzaldehyde.

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discovery and history of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Discovery and Synthesis of Substituted Benzaldehydes

Abstract

Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, functioning as pivotal intermediates and foundational building blocks in the synthesis of a vast spectrum of pharmaceuticals, agrochemicals, fragrances, and dyes. Their inherent reactivity, characterized by the electrophilic carbonyl carbon and the electronically tunable aromatic ring, establishes them as indispensable synthons in modern organic chemistry. This technical guide provides an in-depth exploration of the historical trajectory of their discovery, beginning with the isolation of the parent molecule, benzaldehyde, from natural sources, and progressing through the development of classical and contemporary synthetic methodologies. We will examine the causality behind key experimental choices, provide detailed protocols for seminal reactions, and present a comparative analysis of their strategic applications.

From Natural Essence to Synthetic Workhorse: A Historical Perspective

The journey of benzaldehyde, the parent compound of this extensive class, begins not in a flask, but in the kernels of bitter almonds.

  • 1803: The French pharmacist Martrès first extracts a volatile oil with a characteristic almond scent from bitter almonds (Prunus dulcis). This oil, which we now know as benzaldehyde, was isolated from the hydrolysis of the glycoside amygdalin, a compound naturally present in the kernels.[1][2][3]

  • 1832: The field takes a monumental leap forward with the work of Friedrich Wöhler and Justus von Liebig. They not only studied the "oil of bitter almonds" but also achieved its first successful chemical synthesis.[1][2][4] This seminal achievement was crucial; it demystified the molecule's composition and firmly established a foundation for the structural theory of organic chemistry, proving that an organic compound could be created from inorganic starting materials.[5]

  • c. 1900: The turn of the century, spurred by the demands of the burgeoning synthetic dye industry, saw the first significant commercial production of benzaldehyde. This was largely dependent on the development of technologies for the chlorination of toluene to produce benzal chloride, which could then be hydrolyzed to benzaldehyde.[4]

This transition from natural product isolation to scalable industrial synthesis set the stage for the exploration of its many substituted derivatives, unlocking a new universe of chemical possibilities.

Historical_Timeline node1 1803 Martrès extracts Benzaldehyde from bitter almonds node2 1832 Wöhler & Liebig achieve first chemical synthesis node1->node2  29 years   node3 c. 1900 First commercial production from chlorinated toluene node2->node3  ~68 years  

Caption: Key milestones in the discovery and production of Benzaldehyde.

Classical Synthetic Methodologies: The Formylation Toolkit

The late 19th and early 20th centuries witnessed the development of several foundational "name reactions" for introducing a formyl group (–CHO) onto an aromatic ring. These electrophilic aromatic substitution reactions became the classical toolkit for synthesizing a wide array of substituted benzaldehydes. The choice of method is dictated by the electronic nature of the substrate; electron-rich aromatics are required for most of these classical techniques.

The Reimer-Tiemann Reaction

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction is a cornerstone method for the ortho-formylation of phenols.[1][3] The causality for its regioselectivity lies in the interaction between the electron-rich phenoxide ion and the electrophilic carbene.

Mechanism Insight: The reaction proceeds through the generation of a highly electrophilic dichlorocarbene (:CCl₂) intermediate from chloroform in a strong base.[1][2][6] The phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks the dichlorocarbene. The intermediate undergoes hydrolysis to yield the final aldehyde, with a strong preference for the ortho position.[1][2][6]

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Pathway cluster_0 Carbene Generation cluster_1 Aromatic Substitution CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) (Key Electrophile) CHCl3->Carbene α-elimination Base Base (OH⁻) Base->CHCl3 Deprotonation Intermediate Dichloromethyl Phenol Intermediate Carbene->Intermediate Electrophilic Attack Phenol Phenol Phenoxide Phenoxide Ion (Activated Nucleophile) Phenol->Phenoxide Deprotonation by OH⁻ Phenoxide->Intermediate Nucleophilic Attack on :CCl₂ Product ortho-Hydroxybenzaldehyde Intermediate->Product Hydrolysis

Caption: Generation and reaction of dichlorocarbene in the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of Salicylaldehyde from Phenol [2]

  • Setup: A solution of phenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in an ethanol/H₂O (2:1) mixture is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The solution is heated to 70°C. Chloroform (2.0 equiv) is added dropwise over 1 hour. The resulting mixture is stirred for an additional 3 hours at 70°C.

  • Workup: The mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • Extraction: The remaining aqueous solution is acidified to a pH of 4-5 and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield salicylaldehyde.

The Gattermann-Koch Reaction

This reaction is a method for formylating aromatic hydrocarbons, such as benzene, by using carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, catalyzed by a mixture of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl).[7][8][9]

Mechanism Insight: The key to this reaction is the in-situ generation of a highly reactive formyl cation ([HCO]⁺) electrophile.[7][8] CO and HCl react under the influence of the Lewis acid catalyst to form this unstable species, which then attacks the aromatic ring in a classic electrophilic aromatic substitution.[8][9] The copper(I) chloride is believed to act as a co-catalyst, facilitating the generation of the electrophile.[8] A significant limitation is that this method is not applicable to phenol or phenol ether substrates, as they are deactivated by the Lewis acid catalyst.[8][10]

The Vilsmeier-Haack Reaction

A milder and more versatile method, the Vilsmeier-Haack reaction formylates electron-rich aromatic and heteroaromatic compounds using a "Vilsmeier reagent."[4][5][11] This reagent, typically a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][12][13]

Mechanism Insight: The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts-type reactions, which imparts high selectivity for electron-rich substrates.[5] The aromatic ring attacks the electrophilic carbon of the iminium ion.[11][12] The resulting intermediate is then hydrolyzed during workup to liberate the aldehyde.[12][13]

Experimental Protocol: General Procedure for Aromatic Formylation [11]

  • Reagent Preparation: In a flask cooled to 0°C, phosphorus oxychloride (POCl₃, 1.2 equiv) is added dropwise to N,N-dimethylformamide (DMF, 3.0 equiv) with stirring to form the Vilsmeier reagent.

  • Reaction: The electron-rich aromatic substrate (1.0 equiv), dissolved in a small amount of DMF, is added to the prepared reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and may require heating (e.g., to 60-80°C) for several hours, depending on substrate reactivity.

  • Hydrolysis: The reaction is cooled and then carefully poured into a beaker of crushed ice containing a solution of sodium acetate or sodium hydroxide. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction & Purification: The resulting mixture is stirred until hydrolysis is complete, and the product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic extracts are washed, dried, and concentrated, and the product is purified via chromatography or recrystallization.

Other Notable Classical Reactions
  • Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (like acetic or trifluoroacetic acid) to formylate phenols, primarily at the ortho position.[14][15][16] It is known for being experimentally simple but often suffers from low yields.[14][17]

  • Sommelet Reaction: This reaction converts benzyl halides into the corresponding benzaldehydes using hexamine followed by aqueous hydrolysis.[18][19][20] It is formally an oxidation of the benzylic carbon and provides a mild route to aromatic aldehydes, with typical yields ranging from 50-80%.[20][21]

Industrial Synthesis and Modern Catalytic Advances

While classical named reactions are invaluable for laboratory-scale synthesis, industrial production often relies on more cost-effective and scalable methods, primarily the oxidation of substituted toluenes.[22][23]

Oxidation of Toluene Derivatives

The controlled oxidation of the methyl group on a substituted toluene is a major industrial route. The challenge lies in stopping the oxidation at the aldehyde stage without proceeding to the more stable carboxylic acid.[24]

  • Etard Reaction: Utilizes chromyl chloride (CrO₂Cl₂) to oxidize a methyl group to a chromium complex, which is then hydrolyzed to the aldehyde.[24]

  • Catalytic Air Oxidation: Modern methods focus on liquid-phase oxidation using air as the oxidant in the presence of transition metal catalysts (e.g., cobalt, manganese, copper).[22][25][26] The process conditions, such as temperature, pressure, and catalyst composition, are finely tuned to maximize selectivity for the aldehyde product over the carboxylic acid.[22]

MethodPrecursorKey ReagentsTypical ApplicationCausality/Insight
Reimer-Tiemann PhenolsCHCl₃, NaOHSynthesis of ortho-hydroxybenzaldehydesUtilizes a dichlorocarbene electrophile; regioselectivity driven by phenoxide activation.[1][27]
Gattermann-Koch Benzene, AlkylbenzenesCO, HCl, AlCl₃/CuClIndustrial synthesis of unsubstituted benzaldehydeGenerates a highly reactive formyl cation; not suitable for sensitive substrates.[7][9]
Vilsmeier-Haack Electron-rich AromaticsPOCl₃, DMFVersatile lab-scale synthesis of various aldehydesEmploys a milder chloroiminium electrophile, allowing for higher selectivity.[5][11]
Sommelet Reaction Benzyl HalidesHexamine, H₂OConversion of halides to aldehydesMild oxidation via a quaternary ammonium salt intermediate.[19][20]
Toluene Oxidation Substituted ToluenesAir, Metal Catalysts (Co, Mn)Large-scale industrial productionEconomical route using air as the oxidant; selectivity is the primary challenge.[22][26]
Palladium-Catalyzed Cross-Coupling Methods

The advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of highly functionalized molecules. For substituted benzaldehydes, this often involves a two-step, one-pot procedure where the highly reactive aldehyde functionality must be protected.[28][29]

Mechanism Insight: A common strategy involves the reduction of a stable precursor, like a Weinreb amide, with a hydride source (e.g., DIBAL-H) to form a stable hemiaminal intermediate.[28][29] This intermediate effectively 'protects' the latent aldehyde, rendering it inert to strong nucleophiles. A palladium catalyst then facilitates the cross-coupling of an organometallic reagent (e.g., an organolithium or Grignard reagent) with a halide on the aromatic ring. Subsequent aqueous workup hydrolyzes the hemiaminal to reveal the desired substituted benzaldehyde.[28][29] This approach allows for the precise and modular installation of various substituents that would be incompatible with classical formylation methods.

Modern_Synthesis_Workflow Start Start: Substituted Weinreb Amide (Stable Precursor) Step1 Step 1: Reduction (e.g., DIBAL-H) Start->Step1 Intermediate In Situ Formation of Stable Hemiaminal Intermediate (Aldehyde Protected) Step1->Intermediate Step2 Step 2: Pd-Catalyzed Cross-Coupling with Organometallic Reagent (R-M) Intermediate->Step2 Coupled_Intermediate Coupled Hemiaminal Intermediate Step2->Coupled_Intermediate Step3 Step 3: Aqueous Workup (Hydrolysis) Coupled_Intermediate->Step3 End Final Product: Highly Functionalized Substituted Benzaldehyde Step3->End

Caption: Workflow for a modern one-pot reduction/cross-coupling synthesis.

Conclusion: An Enduring Legacy in Chemical Synthesis

The history of substituted benzaldehydes is a microcosm of the evolution of organic chemistry itself. From its origins as a fragrant oil in almonds to its current status as a versatile synthetic platform, the journey has been marked by ingenuity and a relentless pursuit of efficiency and precision. The classical named reactions, while sometimes limited in scope or yield, provided the foundational logic for aromatic substitution and are still taught and utilized today. They have been complemented and, in many cases, superseded by modern catalytic methods that offer unparalleled control over molecular architecture. For researchers and drug development professionals, a deep understanding of this historical and mechanistic landscape is not merely academic; it is essential for rationally designing synthetic routes to the novel, highly functionalized molecules that will drive future innovations in medicine and materials science.

References

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved January 20, 2026, from [Link]

  • Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Foreverest Resources Ltd. (2018). An Aroma Chemical Profile - Benzaldehyde. Retrieved January 20, 2026, from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved January 20, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved January 20, 2026, from [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved January 20, 2026, from [Link]

  • Chemiz. (2025). Sommelet Reaction. YouTube. [Link]

  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction. Retrieved January 20, 2026, from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved January 20, 2026, from [Link]

  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved January 20, 2026, from [Link]

  • Quora. (2019). What is Gattermann Koch reaction? Retrieved January 20, 2026, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Gattermann-Koch Reaction. Retrieved January 20, 2026, from [Link]

  • Reddit. (2023). Question about procedure for Benzaldehyde via Sommelet reaction. r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved January 20, 2026, from [Link]

  • Cambridge University Press. (n.d.). Sommelet Reaction. [Link]

  • Grokipedia. (n.d.). Sommelet reaction. Retrieved January 20, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 20, 2026, from [Link]

  • Verhoog, S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4085-4089. [Link]

  • Brunelli, M., et al. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Catalysts, 11(2), 255. [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved January 20, 2026, from [Link]

  • Li, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Cell Reports Physical Science, 2(10), 100593. [Link]

  • Trade Science Inc. (2011). Selective oxidation of toluene to benzaldehyde using Cu/Sn/Br catalyst system. International Journal of Chemical Sciences, 9(2), 545-554. [Link]

  • ResearchGate. (n.d.). Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN101550074B - Catalytic synthesizing method of benzaldehyde.
  • Khan, A., et al. (2021). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. ACS Omega, 6(29), 18977-18987. [Link]

  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved January 20, 2026, from [Link]

  • The Journal of Organic Chemistry. (1998). New Opportunities with the Duff Reaction. [Link]

  • Royal Society of Chemistry. (2018). Efficient and selective oxidation of toluene to benzaldehyde on manganese tungstate nanobars: a noble metal-free approach. Green Chemistry. [Link]

  • The ScholarShip. (2015). The Duff Reaction: Researching A Modification. Retrieved January 20, 2026, from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. [Link]

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Methodological & Application

The Versatile Role of 3-(2-Methoxyethoxy)benzaldehyde in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Strategic Synthetic Building Block

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(2-Methoxyethoxy)benzaldehyde emerges as a noteworthy intermediate, offering a unique combination of functionalities that can be exploited in a multitude of synthetic transformations. Its structure, featuring a reactive aldehyde group, a substituted benzene ring, and a flexible methoxyethoxy side chain, provides a versatile platform for the synthesis of novel compounds in pharmaceuticals, materials science, and fine chemicals. This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Attributes and Synthetic Accessibility

The this compound molecule possesses distinct features that render it a valuable tool for synthetic chemists:

  • Reactive Aldehyde Functionality: The formyl group is a gateway to a vast array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

  • Meta-Substituted Aromatic Ring: The substitution pattern on the benzene ring influences its electronic properties and directs further electrophilic aromatic substitution reactions.

  • Methoxyethoxy Side Chain: This group imparts increased solubility in organic solvents and can potentially engage in non-covalent interactions, influencing the conformational preferences and biological activity of derivative molecules.

The synthesis of this compound is readily achievable through well-established synthetic methodologies, most notably the Williamson ether synthesis.

Synthetic Protocol: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from the commercially available starting materials 3-hydroxybenzaldehyde and 2-bromoethyl methyl ether. The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide via an SN2 reaction.[1][2]

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde product This compound 3-hydroxybenzaldehyde->product Williamson Ether Synthesis 2-bromoethyl_methyl_ether 2-Bromoethyl methyl ether 2-bromoethyl_methyl_ether->product Base Base (e.g., K2CO3) Base->product Solvent Solvent (e.g., DMF) Solvent->product

A representative Williamson ether synthesis pathway.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Hydroxybenzaldehyde122.12101.22 g
2-Bromoethyl methyl ether138.99121.67 g (1.15 mL)
Potassium Carbonate (K₂CO₃)138.21152.07 g
N,N-Dimethylformamide (DMF)73.09-20 mL
Ethyl acetate88.11-As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Add 2-bromoethyl methyl ether (1.67 g, 12 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Organic Synthesis

The aldehyde functionality of this compound is a versatile handle for a variety of synthetic transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[3]

Oxidation to 3-(2-Methoxyethoxy)benzoic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a common structural motif in biologically active molecules.

Reaction Scheme:

Oxidation_of_Aldehyde aldehyde This compound acid 3-(2-Methoxyethoxy)benzoic Acid aldehyde->acid Oxidation oxidant Oxidizing Agent (e.g., KMnO4, Jones Reagent) oxidant->acid Reduction_of_Aldehyde aldehyde This compound alcohol [3-(2-Methoxyethoxy)phenyl]methanol aldehyde->alcohol Reduction reductant Reducing Agent (e.g., NaBH4) reductant->alcohol

Sources

Introduction: The Versatility of a Substituted Benzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Utility of Amine Adducts with 3-(2-Methoxyethoxy)benzaldehyde

This compound is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in diverse fields, from medicinal chemistry to materials science.[1][2] Its structure, featuring a reactive aldehyde group and a flexible methoxyethoxy side chain, offers a unique combination of properties. The aldehyde functionality is a prime site for transformations like reductive aminations and condensation reactions, enabling the construction of complex molecular architectures.[3] The methoxyethoxy group enhances solubility and can influence the pharmacokinetic properties of derivative compounds, making it a valuable building block in drug discovery for creating precursors to active pharmaceutical ingredients (APIs).[1][3]

This application note provides a detailed guide for researchers on the primary reactions of this compound with various amines. We will delve into the mechanistic underpinnings of Schiff base formation and reductive amination, provide field-tested laboratory protocols, and discuss the broad applicability of the resulting products.

Part 1: Core Reaction Mechanisms

The reactivity of the aldehyde group is central to the synthetic utility of this compound. Its reactions with amines primarily follow two major pathways: condensation to form an imine (Schiff base) or a one-pot conversion to a secondary or tertiary amine via reductive amination.

Mechanism of Schiff Base (Imine) Formation

The reaction between an aldehyde and a primary amine to form a Schiff base is a classic acid-catalyzed condensation-elimination reaction.[4] The process is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[5] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the imine.[5][6]

This reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents.[7]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation & Dehydration cluster_2 Step 3: Deprotonation Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Iminium Iminium Ion Protonated_Hemiaminal->Iminium - H2O Schiff_Base Schiff Base (Imine) Iminium->Schiff_Base - H+

Mechanism of Schiff Base Formation
Mechanism of Reductive Amination

Reductive amination is a powerful and widely utilized method in medicinal chemistry for forming C-N bonds, effectively converting a carbonyl group into an amine.[8] It is often preferred over direct alkylation of amines with alkyl halides because it avoids the common problem of over-alkylation, leading to cleaner reactions and higher yields of the desired product.[9]

The process occurs in a single pot and involves two key stages:

  • Imine/Iminium Ion Formation: The aldehyde and amine first react to form the imine or its protonated form, the iminium ion, as described in the previous section. This intermediate is typically not isolated.[5][8]

  • In-Situ Reduction: A reducing agent present in the reaction mixture immediately reduces the C=N double bond of the iminium ion to a C-N single bond, forming the final amine product.[9]

The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated iminium ion and will not readily reduce the starting aldehyde, preventing the formation of alcohol byproducts.[5][9]

G Start Aldehyde + Amine Imine_Formation In-situ Imine/ Iminium Ion Formation Start->Imine_Formation Mild Acid Reduction Reduction of C=N bond Imine_Formation->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Product Final Amine Product Reduction->Product

Sources

Application Notes and Protocols for 3-(2-Methoxyethoxy)benzaldehyde: A Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to 3-(2-Methoxyethoxy)benzaldehyde, a functionalized aromatic aldehyde with significant potential as an intermediate in pharmaceutical synthesis. Due to its unique combination of an aldehyde reactive center and a flexible, polar methoxyethoxy side chain, this molecule offers a valuable scaffold for the construction of complex drug candidates. This guide will detail its chemical properties, a proposed synthetic protocol, analytical characterization methods, and potential applications in medicinal chemistry, all while adhering to the highest standards of scientific integrity and practical laboratory guidance.

Introduction and Physicochemical Properties

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted at the meta-position with a 2-methoxyethoxy group. This structural feature imparts a degree of hydrophilicity and conformational flexibility that can be advantageous in modulating the pharmacokinetic properties of a final drug substance. The aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Key Features
This compound C₁₀H₁₂O₃180.20>250Aldehyde, ether, aromatic ring
3-Methoxybenzaldehyde[1][2]C₈H₈O₂136.15238-240Aldehyde, ether, aromatic ring
3-HydroxybenzaldehydeC₇H₆O₂122.12240Aldehyde, phenol, aromatic ring

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing this compound is via the Williamson ether synthesis, a robust and well-established method for forming ethers.[3][4][5][6][7] This protocol outlines the synthesis from readily available starting materials: 3-hydroxybenzaldehyde and 2-methoxyethyl chloride.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis proceeds in two conceptual steps: deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide, followed by an SN2 reaction with an appropriate 2-methoxyethyl electrophile.[4][5][7]

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide Potassium 3-formylphenoxide 3-Hydroxybenzaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Electrophile 2-Methoxyethyl chloride Product This compound Electrophile->Product Phenoxide_ref Potassium 3-formylphenoxide Phenoxide_ref->Product SN2 Attack

Caption: Proposed Williamson Ether Synthesis for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-Methoxyethyl chloride (or 2-methoxyethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per gram of 3-hydroxybenzaldehyde).

  • Addition of Alkylating Agent: While stirring the suspension, add 2-methoxyethyl chloride (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild and cost-effective base suitable for deprotonating the phenolic hydroxyl group without promoting side reactions with the aldehyde.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Heating the reaction increases the rate of the SN2 reaction, leading to a higher yield in a reasonable timeframe.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Below are the predicted spectral data based on the analysis of structurally similar compounds.[1][2][8][9][10][11]

Table 2: Predicted Analytical Data for this compound

TechniquePredicted Key Signals and Features
¹H NMR Aldehyde proton (CHO) singlet around δ 9.9-10.0 ppm. Aromatic protons as multiplets between δ 7.2-7.8 ppm. Methoxy group (OCH₃) singlet around δ 3.4 ppm. Methylene protons (OCH₂CH₂O) as triplets around δ 3.7 and 4.2 ppm.
¹³C NMR Carbonyl carbon (C=O) signal around δ 192-193 ppm. Aromatic carbons between δ 110-160 ppm. Methoxy carbon (OCH₃) around δ 59 ppm. Methylene carbons (OCH₂CH₂O) between δ 68-72 ppm.
IR Spectroscopy Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. C-O-C ether stretches in the range of 1050-1250 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. Aldehydic C-H stretches around 2720 and 2820 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would likely involve the loss of the methoxyethoxy side chain.

Applications in Pharmaceutical Synthesis

The unique structural features of this compound make it a promising intermediate for the synthesis of a variety of pharmacologically active molecules.[12]

Reductive Amination for Novel Amine Scaffolds

The aldehyde functionality is readily converted to a wide range of primary, secondary, and tertiary amines via reductive amination. This is a cornerstone reaction in medicinal chemistry for introducing nitrogen-containing functional groups, which are prevalent in drug molecules.

Reductive_Amination_Workflow Start This compound Imine Imine/Iminium Ion Intermediate Start->Imine Condensation Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine Product Substituted Benzylamine Derivative Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: General workflow for reductive amination of this compound.

Synthesis of Heterocyclic Compounds

The aldehyde can serve as a key building block in the synthesis of various heterocyclic systems, such as quinolines, imidazoles, and pyrimidines, which are common motifs in many approved drugs. For example, in a Friedländer annulation, it could be condensed with a 2-aminoaryl ketone to form a substituted quinoline.

Potential Therapeutic Areas

Given the prevalence of the substituted benzaldehyde motif in drug discovery, intermediates like this compound could be explored for the development of agents targeting:

  • Oncology: As a precursor to kinase inhibitors or other anti-proliferative agents.

  • Neuroscience: For the synthesis of ligands for G-protein coupled receptors (GPCRs) or ion channels.

  • Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aromatic aldehydes should be followed. Related compounds can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a promising, yet underexplored, pharmaceutical intermediate. Its synthesis via established methods like the Williamson ether synthesis is feasible, and its aldehyde functionality provides a gateway to a diverse range of molecular architectures. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to incorporate this versatile building block into their drug discovery and development programs.

References

  • Guo, B., et al. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • PubChem. Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. [Link]

  • PubChem. 3-Methoxybenzaldehyde. [Link]

  • Google Patents. Method for synthesizing 3-methoxybenzaldehyde.
  • Google Patents.
  • NIST WebBook. Benzaldehyde, 3-methoxy-. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm-1. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • NIST WebBook. Benzaldehyde, 2,3-dimethoxy-. [Link]

Sources

Application Notes and Protocols: The Strategic Utility of 3-(2-Methoxyethoxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methoxyethoxy)benzaldehyde is a versatile bifunctional organic building block that has garnered interest in medicinal chemistry. Its unique structural features—a reactive aldehyde group and a flexible methoxyethoxy side chain—provide a valuable platform for the synthesis of diverse and complex molecular architectures. The aldehyde serves as a crucial handle for forming various heterocyclic scaffolds, while the methoxyethoxy moiety can enhance aqueous solubility, modulate lipophilicity, and participate in key binding interactions with biological targets. This guide provides an in-depth exploration of the applications of this compound, detailing its role as a synthetic intermediate for bioactive compounds and presenting robust protocols for its utilization in the laboratory.

Introduction: Chemical Profile and Strategic Value

This compound (C₁₀H₁₂O₃) is an aromatic aldehyde distinguished by the presence of a 2-methoxyethoxy group at the meta-position of the benzene ring. This substitution pattern is key to its utility in drug design and development.

  • The Aldehyde Functionality: The formyl group (-CHO) is a cornerstone of synthetic organic chemistry. It readily participates in a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. This reactivity allows for the construction of privileged medicinal scaffolds such as quinazolines, pyrimidines, and chalcones.[1][2][3]

  • The Methoxyethoxy Moiety: The ether-containing side chain is not merely a passive substituent. Its presence can significantly influence the physicochemical properties of the final compound. The ether linkages can act as hydrogen bond acceptors, improving solubility and potentially enhancing interactions with protein targets. Furthermore, this group can improve metabolic stability and fine-tune the overall pharmacokinetic profile of a drug candidate.

The combination of these features makes this compound a strategic starting material for generating libraries of compounds for screening and lead optimization.

Core Application: A Versatile Precursor for Bioactive Scaffolds

The primary application of this compound in medicinal chemistry is as a foundational intermediate for molecules with therapeutic potential.[1] Its derivatives have been explored for various biological activities, including anticancer and anti-inflammatory properties.[1] While this specific molecule is a building block, the broader class of substituted benzaldehydes is integral to the synthesis of targeted therapies, including kinase inhibitors.[4][5]

Below is a diagram illustrating the synthetic versatility of this compound as a precursor to various important molecular frameworks.

G main This compound sub1 Nucleophilic Reagent (e.g., Acetophenone) main->sub1 sub2 Amine-containing Heterocycle (e.g., Aminopyrazole) main->sub2 sub3 Active Methylene Compound (e.g., Malononitrile) main->sub3 prod1 Chalcone Derivatives (Antimicrobial, Cytotoxic) sub1->prod1 Claisen-Schmidt Condensation prod2 Pyrazolopyrimidine Scaffolds (Kinase Inhibitors) sub2->prod2 Cyclocondensation prod3 Knoevenagel Products (Diverse Bioactivities) sub3->prod3 Knoevenagel Condensation

Caption: Synthetic pathways from this compound.

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[5] Many kinase inhibitors are designed to target the ATP-binding site. Substituted benzaldehydes are frequently used to construct the heterocyclic core of these inhibitors.[5] The methoxyethoxy group on the benzaldehyde scaffold can be strategically employed to occupy specific pockets within the kinase domain, potentially increasing potency and selectivity.

While specific examples naming this compound in the synthesis of a marketed kinase inhibitor are not prominent in the literature, its structural motifs are highly relevant. For instance, related benzamide derivatives have been successfully developed as potent Bcr-Abl kinase inhibitors for chronic myeloid leukemia.[4] The following section provides a representative protocol for how this aldehyde could be used to synthesize a pyrazolopyrimidine core, a well-established scaffold for kinase inhibitors.[5]

Table 1: Biological Activity of Structurally Related Benzaldehyde Derivatives

To illustrate the therapeutic potential of scaffolds derived from substituted benzaldehydes, the following table summarizes the activity of compounds from related families.

Compound ClassTarget/ActivityRepresentative IC₅₀ ValuesReference
Benzyloxybenzaldehyde DerivativesALDH1A3 Inhibition0.23 µM (for compound ABMM-15)[6]
Quinazoline DerivativesVEGFR2 Kinase Inhibition4.03 µM (for compound 11 vs. A549 cells)[7]
Quinazoline DerivativesAnticancer (MDA cells)0.79 µM (for compound 6)[7]
Chalcone DerivativesCytotoxicity (K-562 cells)Single-digit micromolar concentrations[8]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemistry.

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Chalcones are known for a wide range of biological activities, including antimicrobial and cytotoxic effects.[2] This protocol describes a base-catalyzed condensation reaction.

Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-(3-(2-methoxyethoxy)phenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Standard laboratory glassware, magnetic stirrer with heating

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyacetophenone in ethanol (approx. 20 mL).

  • Aldehyde Addition: To the stirred solution, add 1.05 equivalents of this compound.

  • Catalyst Introduction: Prepare a 10% aqueous solution of NaOH. Slowly add this solution dropwise to the reaction mixture at room temperature. The solution will typically turn yellow or orange.

    • Causality Note: The hydroxide base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde is a key indicator of reaction progression.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approx. 100 mL). Acidify the solution by slowly adding 1M HCl until the pH is ~5-6. A solid precipitate should form.

    • Causality Note: Acidification neutralizes the excess base and protonates the phenoxide, ensuring the product is in its neutral form, which is less soluble in water and precipitates out.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent like ethanol to yield the pure chalcone.

Protocol 2: Representative Synthesis of a Pyrazolopyrimidine Scaffold

This protocol outlines a cyclocondensation reaction to form a pyrazolopyrimidine core, a common scaffold in kinase inhibitors.[5]

Objective: To synthesize a 4-(3-(2-methoxyethoxy)phenyl)pyrazolo[3,4-d]pyrimidine derivative.

G start Step 1: Condensation This compound + 3-Amino-1H-pyrazole intermediate Step 2: Cyclization Formation of Pyrazolopyrimidine Core start->intermediate Reflux in Ethanol + Acetic Acid (cat.) final Step 3: Functionalization (e.g., Suzuki Coupling if a handle is present) Leads to diverse Kinase Inhibitors intermediate->final

Caption: Workflow for pyrazolopyrimidine-based inhibitor synthesis.

Materials:

  • This compound

  • 3-Amino-1H-pyrazole

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Initial Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.

  • Nucleophile Addition: Add 3-Amino-1H-pyrazole (1.1 eq.) to the solution. The aminopyrazole will act as the dinucleophile for the cyclization.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

    • Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial attack by the amino group of the pyrazole to form an imine intermediate, which is the first step towards cyclization.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The resulting solid can be collected by filtration and washed with cold ethanol. Further purification can be achieved through column chromatography on silica gel if necessary. This pyrazolopyrimidine core can then be further functionalized in subsequent synthetic steps to produce a library of potential kinase inhibitors.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemistry. Its dual functionality allows for efficient entry into diverse and biologically relevant chemical spaces. The protocols provided herein offer robust and rational methodologies for leveraging this reagent in the synthesis of chalcones and representative kinase inhibitor scaffolds. As the demand for novel therapeutics with tailored properties continues to grow, the strategic application of such versatile intermediates will remain a cornerstone of successful drug discovery programs.

References

  • Bioorganic & Medicinal Chemistry Letters. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorg Med Chem Lett, 16(5), 1421-5. Available from: [Link]

  • BioCrick. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8. Available from: [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 33(6). Available from: [Link]

  • MDPI. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2992. Available from: [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. Available from: [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. Available from: [Link]

  • MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Available from: [Link]

  • Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

Sources

Application Note & Protocol: Selective Oxidation of 3-(2-Methoxyethoxy)benzaldehyde to 3-(2-Methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical oxidation of 3-(2-methoxyethoxy)benzaldehyde to its corresponding carboxylic acid, 3-(2-methoxyethoxy)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. We present two detailed protocols: the highly selective Pinnick oxidation, which is recommended for substrates with sensitive functional groups, and the classical Jones oxidation for comparison. The rationale behind reagent selection, reaction setup, and workup procedures is discussed in depth to ensure reliable and reproducible results. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Importance of Selective Aldehyde Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.[1][2] The resulting carboxylic acid moiety is a versatile functional group, serving as a precursor for esters, amides, and other key functionalities in complex molecular architectures. This compound is a valuable building block, and its efficient conversion to 3-(2-methoxyethoxy)benzoic acid is crucial for the synthesis of a range of target molecules.

The primary challenge in this oxidation lies in achieving high selectivity and yield without affecting other sensitive parts of the molecule, such as the ether linkage in the methoxyethoxy side chain. While numerous methods exist for aldehyde oxidation, they vary significantly in their mildness, functional group tolerance, and environmental impact.[3] This application note focuses on providing robust protocols that balance efficiency with selectivity.

Comparative Overview of Oxidation Methods

The choice of an oxidizing agent is paramount to the success of the reaction. Here, we compare two distinct methods: the mild and selective Pinnick oxidation and the powerful but harsh Jones oxidation.

MethodOxidizing AgentTypical Substrate ScopeReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)Aliphatic, aromatic, α,β-unsaturated aldehydes4 - 14 hours70-95%Excellent functional group tolerance, mild conditions, suitable for sensitive substrates.[4][5]Requires a scavenger for hypochlorite byproduct; can be sensitive to reaction pH.[6]
Jones Oxidation Chromium Trioxide (CrO₃) in H₂SO₄Primary alcohols and most aldehydes0.5 - 2 hours75-90%Fast, high-yielding, and uses inexpensive reagents.[7][8]Highly toxic chromium waste, strongly acidic conditions limit functional group tolerance.[8][9]

For the oxidation of this compound, the Pinnick oxidation is the highly recommended protocol due to its mild nature, which preserves the ether functionality. The Jones oxidation is presented as an alternative for contexts where functional group sensitivity is not a concern.

Recommended Protocol: Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions.[4][5] It is renowned for its high chemoselectivity in oxidizing aldehydes in the presence of other sensitive functional groups.[10]

Mechanism of the Pinnick Oxidation

The reaction proceeds through the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing species.[11] The aldehyde is attacked by the chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[1][11]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct, which can cause unwanted side reactions.[4][11] To mitigate this, a scavenger, such as 2-methyl-2-butene, is added to the reaction mixture to react with and neutralize the HOCl.[6][11]

Pinnick_Mechanism cluster_activation Activation cluster_oxidation Oxidation Cycle cluster_scavenging Byproduct Scavenging NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 H⁺ NaH2PO4 Phosphate Buffer (NaH₂PO₄) Aldehyde This compound Intermediate Chlorite Adduct Aldehyde->Intermediate + HClO₂ Carboxylic_Acid 3-(2-Methoxyethoxy)benzoic Acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Releases Inert_Product Non-reactive Byproduct HOCl->Inert_Product + Scavenger Scavenger 2-Methyl-2-butene Pinnick_Workflow A 1. Dissolve Aldehyde in t-BuOH/H₂O B 2. Add Scavenger and Buffer (2-Methyl-2-butene, NaH₂PO₄) A->B C 3. Add NaClO₂ Solution (Dropwise) B->C D 4. Stir at Room Temperature (4-6 hours, Monitor by TLC) C->D E 5. Quench with Na₂SO₃ D->E F 6. Acidify with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify Product H->I

Sources

Application Note: Selective Reduction of 3-(2-Methoxyethoxy)benzaldehyde to 3-(2-Methoxyethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry.[1][2][3] The target molecule, 3-(2-Methoxyethoxy)benzyl alcohol, and its precursor, 3-(2-Methoxyethoxy)benzaldehyde, are valuable building blocks in medicinal chemistry. The methoxyethoxy substituent imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. Therefore, a reliable and efficient protocol for this specific reduction is of significant interest to the drug development community.

This application note will focus on the use of sodium borohydride (NaBH₄) as the reducing agent. NaBH₄ is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters and amides, its operational simplicity, and its relatively mild nature compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[1][3]

Reaction Mechanism and Rationale

The reduction of an aldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][3][4] The reaction mechanism can be described in two main steps:

  • Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[2]

  • Protonation: The resulting alkoxide is then protonated by a protic solvent (e.g., methanol or ethanol) or during an acidic workup to yield the final primary alcohol.[1][5]

The choice of an alcoholic solvent, such as methanol or ethanol, is common as it can participate in the protonation step and effectively solvates the borohydride salt.[3]

Reaction Scheme

Reduction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde This compound Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide 1. Nucleophilic Attack by H⁻ NaBH4 Sodium Borohydride (NaBH₄) Alcohol 3-(2-Methoxyethoxy)benzyl Alcohol Alkoxide->Alcohol 2. Protonation (from solvent/workup)

Caption: General workflow for the reduction of the aldehyde to the alcohol.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the reduction of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ACS GradeFisher Scientific
Round-bottom flask (100 mL)-VWR
Magnetic stirrer and stir bar-VWR
Ice bath--
Separatory funnel (250 mL)-VWR
Rotary evaporator-Büchi
Reaction Setup and Procedure

Protocol_Workflow A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Stir at Room Temp (1 hour) C->D E 5. Quench with sat. NH₄Cl D->E F 6. Remove Methanol (Rotary Evaporator) E->F G 7. Extract with DCM F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Filter and Concentrate H->I J 10. Purify by Column Chromatography (Optional) I->J

Caption: Step-by-step experimental workflow for the reduction reaction.

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 50 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add 1.0 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Caution: The addition of NaBH₄ can cause the evolution of hydrogen gas. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching: After the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).[5]

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[5]

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(2-Methoxyethoxy)benzyl alcohol. A similar purification method has been described for a related compound.[6]

Characterization of the Product

The identity and purity of the synthesized 3-(2-Methoxyethoxy)benzyl alcohol can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (a singlet around 4.6 ppm), the methylene protons of the methoxyethoxy group, and the methoxy protons. The disappearance of the aldehyde proton signal (around 9.9 ppm) confirms the completion of the reduction.

  • ¹³C NMR: The carbon NMR spectrum should show the presence of the benzylic carbon (around 65 ppm) and the absence of the aldehyde carbonyl carbon (around 192 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the product will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol. The sharp C=O stretching band of the aldehyde at approximately 1700 cm⁻¹ should be absent.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product.

Troubleshooting and Safety Precautions

Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reducing agent or short reaction time.Add more NaBH₄ or prolong the reaction time. Monitor by TLC.
Low YieldInefficient extraction or product loss during workup.Ensure complete extraction by performing multiple extractions. Be careful during solvent removal.
Impure ProductPresence of unreacted starting material or byproducts.Purify the crude product by column chromatography.
Safety Precautions
  • Sodium Borohydride: NaBH₄ is a flammable solid and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Quenching: The quenching process can be exothermic and may release hydrogen gas. Perform the addition of the quenching solution slowly and with adequate cooling.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the selective reduction of this compound to 3-(2-Methoxyethoxy)benzyl alcohol using sodium borohydride. This procedure is scalable and yields the desired product in high purity, making it suitable for applications in drug discovery and organic synthesis. The detailed steps and troubleshooting guide will aid researchers in successfully performing this important chemical transformation.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Yen, M. Y., & Tang, C. P. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Baillod, J., & Christidis, Y. (1970). U.S. Patent No. 3,523,978. Washington, DC: U.S.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

  • Phulara, S. C., et al. (2015). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Journal of Basic Microbiology, 55(10), 1184-1193.
  • European Patent Office. (2019). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD (EP 3492448 B1).
  • PrepChem. (n.d.). Synthesis of 2-methoxy-3-(2-chlorophenoxy)benzyl alcohol. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of 3-(2-Methoxyethoxy)benzaldehyde in Advanced Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Substituted Benzaldehyde

3-(2-Methoxyethoxy)benzaldehyde is an aromatic aldehyde distinguished by the presence of a methoxyethoxy group at the meta-position of the benzene ring.[1] This functionalization is not merely decorative; the ether linkage imparts increased solubility and modulates the electronic properties of the benzaldehyde, making it a valuable and versatile starting material in organic synthesis. It serves as a key intermediate in the production of various higher-order molecules, including pharmaceuticals.[2][3] This guide provides an in-depth exploration of its application in three fundamental carbon-carbon bond-forming reactions: the Claisen-Schmidt, Knoevenagel, and Wittig condensations. We will dissect the mechanistic underpinnings of each reaction and provide robust, field-tested protocols for their successful execution.

Part 1: The Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a highly reliable variant of the aldol condensation, specifically reacting an aromatic aldehyde that lacks α-hydrogens with an enolizable ketone or aldehyde in the presence of a base.[4][5][6] The reaction culminates in an α,β-unsaturated ketone, a scaffold known as a chalcone, which is a precursor to flavonoids and a privileged structure in medicinal chemistry, exhibiting a vast array of biological activities.[4][7][8]

Mechanistic Rationale & Causality

The reaction is driven by the irreversible formation of a highly conjugated system. The choice of a strong base (e.g., NaOH or KOH) is critical for deprotonating the ketone to initiate the reaction, while the aromatic aldehyde acts as a non-enolizable electrophile, preventing self-condensation and ensuring a clean reaction pathway.[6]

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone), creating a resonance-stabilized enolate nucleophile.[9][10]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.[9]

  • Aldol Adduct Formation: The resulting tetrahedral alkoxide intermediate is protonated by the solvent (typically ethanol) to form a β-hydroxy ketone (aldol adduct).[11]

  • Dehydration: This adduct rapidly undergoes base-catalyzed dehydration, eliminating a water molecule to form the thermodynamically stable chalcone, where the new double bond is conjugated with both the aromatic ring and the carbonyl group.[6][12]

Visualization: Claisen-Schmidt Reaction Workflow

G cluster_start Reactants & Catalyst cluster_process Reaction Steps cluster_end Product & Workup Reactant1 This compound Step2 Step 2: Nucleophilic Attack (Enolate attacks Aldehyde) Reactant1->Step2 Reactant2 Acetophenone Derivative Step1 Step 1: Enolate Formation (Deprotonation of Ketone) Reactant2->Step1 Catalyst Base (e.g., KOH) Catalyst->Step1 Step1->Step2 Step3 Step 3: Dehydration (Elimination of H2O) Step2->Step3 Product Chalcone Derivative Step3->Product Workup Acidification & Filtration Product->Workup Purification Recrystallization Workup->Purification

Caption: Workflow for Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Methoxyethoxy-Chalcone

This protocol details the synthesis of (E)-1-(4-methoxyphenyl)-3-(3-(2-methoxyethoxy)phenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4'-Methoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute (e.g., 1N)

  • Distilled Water

  • Magnetic stirrer and stir bar, Round-bottom flask, Beakers, Buchner funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve equimolar amounts of this compound (e.g., 10 mmol) and 4'-methoxyacetophenone (10 mmol) in 30 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.

  • Prepare a solution of potassium hydroxide (e.g., 20 mmol, 2 equivalents) in 10 mL of ethanol.

  • Add the ethanolic KOH solution dropwise to the aldehyde/ketone mixture over 10-15 minutes with vigorous stirring. Maintain the temperature between 20-25°C, using an ice bath if necessary.

  • A precipitate will typically form. Allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • After completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Carefully acidify the mixture with dilute HCl until it is just acidic (pH ~5-6). This neutralizes the excess base and precipitates the product fully.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the solid product. For purification, recrystallize from a suitable solvent like ethanol to obtain pure crystalline chalcone.[5]

ComponentRoleTypical Molar Ratio
This compoundElectrophile1
Enolizable KetoneNucleophile Precursor1
Base (KOH, NaOH)Catalyst1.5 - 2.5
EthanolSolvent-

Part 2: The Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction between a carbonyl compound and a molecule possessing an "active methylene group" — a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).[13] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, making it a milder alternative to the Claisen-Schmidt.[14]

Mechanistic Rationale & Causality

The key to the Knoevenagel reaction is the high acidity of the active methylene protons, which allows for the use of a weak base. This prevents unwanted side reactions, such as the self-condensation of the aldehyde.[13]

  • Carbanion Formation: The weak base deprotonates the active methylene compound, creating a highly stabilized carbanion.

  • Nucleophilic Addition: This carbanion attacks the carbonyl carbon of this compound.

  • Protonation & Dehydration: The resulting intermediate is protonated and subsequently undergoes dehydration, often spontaneously, to yield the stable α,β-unsaturated product.[15] The removal of the water byproduct helps drive the reaction to completion.[14]

Visualization: Knoevenagel Condensation Mechanism

G Aldehyde This compound Intermediate Adduct Intermediate Aldehyde->Intermediate ActiveMethylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion (Nucleophile) ActiveMethylene->Carbanion Base Weak Base (e.g., Piperidine) Base->ActiveMethylene Deprotonation Carbanion->Aldehyde Attack Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H2O)

Caption: Key steps in the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-(3-(2-methoxyethoxy)benzylidene)malononitrile

This protocol provides a solvent-free, environmentally benign approach.

Materials:

  • This compound (10 mmol)

  • Malononitrile (10 mmol)

  • Ammonium Acetate (catalytic amount, ~1 mmol)

  • Mortar and Pestle or Reaction Vial with Stir Bar

  • Ethyl Acetate and Hexane for recrystallization

Procedure:

  • In a clean, dry reaction vial or mortar, combine this compound (10 mmol), malononitrile (10 mmol), and a catalytic amount of ammonium acetate (1 mmol).[16]

  • Stir or grind the mixture at room temperature. The reaction is often exothermic and may turn into a paste or solid mass.

  • Continue stirring/grinding for 15-30 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, the crude solid product can be directly purified.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield the pure crystalline product.[16]

Active Methylene CompoundCommon CatalystNotes
MalononitrileAmmonium Acetate, PiperidineHighly reactive, often proceeds quickly.
Ethyl CyanoacetatePiperidine, TriphenylphosphineProduct is a cyanoacrylate ester.[17]
Barbituric AcidVarious, including nanoparticlesForms pharmaceutically relevant derivatives.[17]

Part 3: The Wittig Reaction for Stereoselective Olefination

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[18][19] It employs a phosphorus ylide (Wittig reagent), offering exceptional control over the position of the resulting double bond, a significant advantage over elimination reactions which can produce isomeric mixtures.[19]

Mechanistic Rationale & Causality

The reaction's driving force is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[20]

  • Ylide Attack: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of this compound.

  • Oxaphosphetane Formation: This attack leads to the direct formation of a four-membered ring intermediate, the oxaphosphetane, via a [2+2] cycloaddition.[19][20]

  • Cycloreversion: The oxaphosphetane intermediate collapses in an irreversible, exothermic step, breaking the C-O and C-P single bonds to form a C=C double bond (the alkene) and triphenylphosphine oxide.

The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester) are less reactive and allow for equilibration to the more thermodynamically stable intermediate, leading predominantly to the (E)-alkene.[18][20]

Visualization: The Wittig Reaction Cycle

G Aldehyde This compound Oxaphosphetane Oxaphosphetane (4-membered intermediate) Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion Byproduct Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->Byproduct

Caption: The cyclic intermediate pathway of the Wittig reaction.

Experimental Protocol: Synthesis of an Ethyl Cinnamate Derivative

This protocol details the synthesis of ethyl (E)-3-(3-(2-methoxyethoxy)phenyl)acrylate using a stabilized ylide.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar, Round-bottom flask, Nitrogen/Argon atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (5 mmol) in 20 mL of anhydrous DCM.

  • Add ethyl (triphenylphosphoranylidene)acetate (5.5 mmol, 1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor its progress by TLC.

  • Once the starting aldehyde is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The residue will contain the desired alkene product and triphenylphosphine oxide. To purify, add about 30 mL of a nonpolar solvent like hexanes or a mixture of hexanes and ethyl acetate. The triphenylphosphine oxide is poorly soluble and may precipitate, while the product remains in solution.

  • Filter off the triphenylphosphine oxide. Concentrate the filtrate.

  • Further purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure ethyl cinnamate derivative, which is expected to be predominantly the (E)-isomer.[21]

Ylide TypeR Group on YlidePredominant Alkene Isomer
UnstabilizedAlkyl, H(Z)-Alkene[18]
SemistabilizedArylMixture of (E) and (Z)
StabilizedEster, Ketone, CN(E)-Alkene[18][20]

Conclusion

This compound stands out as a highly effective substrate for a range of pivotal condensation reactions. Its successful application in the Claisen-Schmidt, Knoevenagel, and Wittig reactions allows for the synthesis of diverse and valuable molecular architectures, from medicinally-relevant chalcones to precisely configured alkenes. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this versatile building block in their synthetic endeavors, paving the way for innovations in drug discovery and materials science.

References

  • Padma, et al. (2016). Synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 6(2), 241-245. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(5), 6210-6225. [Link]

  • Saleh, H. A., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351. [Link]

  • ResearchGate. (2014). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • Dhongade SR, et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5010. [Link]

  • University of Wisconsin-Madison. A Solvent Free Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Cambridge University Press. (2007). Claisen-Schmidt Condensation. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • De Resende Filho, J. B. M., et al. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • University of Missouri–St. Louis. Claisen-Schmidt Condensation. [Link]

  • PubChemLite. This compound. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Google Patents. (2009). Method for preparing 3-phenoxy-benzaldehyde.
  • SATHEE. Aldol Condensation. [Link]

  • Chemcess. (2024). Benzaldehyde Condensation. [Link]

  • Study.com. Draw a detailed mechanism for the aldol condensation reaction of Benzaldehyde and 4' methoxyacetophenone in KOH and 95 percentage ethanol. [Link]

  • SciSpace. (1996). Condensation reactions of benzaldehyde catalysed by gold alkoxides. [Link]

  • Magritek. The Aldol Condensation. [Link]

  • Zăvoianu, R., et al. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Catalysts, 12(12), 1546. [Link]

  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • University of California, Irvine. Aldol Reaction. [Link]

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The Enigmatic Aroma of 3-(2-Methoxyethoxy)benzaldehyde: Application Notes and Protocols for Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of fragrance chemistry, the quest for novel aromatic compounds with unique olfactory profiles is paramount. Benzaldehydes and their derivatives have long been cornerstones in the perfumer's palette, prized for their characteristic sweet, almond-like, and often floral or fruity nuances.[1][2][3] This document delves into the potential role of a lesser-known derivative, 3-(2-Methoxyethoxy)benzaldehyde, in fragrance synthesis. While specific data on this compound is limited in publicly available literature, its structure suggests intriguing possibilities for creating innovative and complex scent profiles.

These application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound as a novel fragrance ingredient. By combining established principles of fragrance chemistry with detailed experimental protocols, researchers can systematically explore the potential of this promising, yet enigmatic, molecule.

Physicochemical Properties and Safety Considerations

Before embarking on any synthesis or application, a thorough understanding of the compound's properties and associated safety measures is essential.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-MethoxybenzaldehydeBenzaldehyde
Molecular Formula C₁₀H₁₂O₃C₈H₈O₂[4]C₇H₆O[5]
Molecular Weight 180.20 g/mol 136.15 g/mol [4]106.12 g/mol [5]
Appearance Likely a colorless to pale yellow liquidColorless or pale yellow oily liquid[6]Colorless to yellowish liquid[5]
Boiling Point Not available143 °C (50 mmHg)[6]~178-179 °C[5]
Solubility Likely soluble in alcohol, ether, and other organic solventsInsoluble in water; soluble in alcohol, ether, benzene[6]Sparingly soluble in water; miscible with alcohol, ether[2]
CAS Number 69775-87-3591-31-1[4]100-52-7[5]

Safety Precautions:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the Safety Data Sheet (SDS) for any chemical before use and to handle all compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of this compound: A Proposed Protocol

While a specific, validated synthesis protocol for this compound is not widely published, a plausible route can be adapted from the synthesis of structurally similar alkoxy-substituted benzaldehydes. The following protocol is based on the Williamson ether synthesis, a robust and well-established method for forming ethers.

Reaction Scheme:

G 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Reaction 3-Hydroxybenzaldehyde->Reaction 2-Methoxyethyl_chloride 2-Methoxyethyl_chloride 2-Methoxyethyl_chloride->Reaction Base Base Base->Reaction e.g., K2CO3 Solvent Solvent Solvent->Reaction e.g., DMF Product This compound Reaction->Product Williamson Ether Synthesis

A proposed synthetic route for this compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-Methoxyethyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

  • Alkylation: To the stirring mixture, add 2-methoxyethyl chloride (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions (temperature, reaction time, stoichiometry) for optimal yield and purity.

Characterization and Quality Control

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity before its use in fragrance applications.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Characteristic shifts for the aldehyde proton (~9.8-10.0 ppm), aromatic protons, and the methoxyethoxy group protons.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of any byproducts.A single major peak corresponding to the molecular weight of this compound (180.0786 g/mol ).[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and C-O ether linkages.
Refractive Index A physical constant for purity verification.A specific value that can be compared to literature or established as a quality control parameter.

Olfactory Evaluation and Application in Fragrance Formulations

The olfactory profile of a new fragrance ingredient is its most critical attribute. The evaluation should be conducted by trained perfumers or sensory panelists.

Olfactory Profile (Hypothesized):

Based on its chemical structure, this compound is anticipated to possess a complex and multifaceted aroma. The benzaldehyde core likely contributes a sweet, almond-like character.[8][9] The methoxyethoxy side chain could introduce novel facets, potentially adding a soft, ethereal, and slightly sweet or floral note, possibly with a hint of a creamy or milky undertone.

Protocol for Olfactory Evaluation:

  • Preparation of Dilutions: Prepare serial dilutions of the purified this compound in a neutral solvent such as ethanol or dipropylene glycol (DPG) (e.g., 10%, 1%, 0.1%).

  • Sensory Analysis:

    • Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.

    • Evaluate the odor at different time intervals (top note, heart note, and base note) to assess its volatility and how the character evolves over time.

    • Record detailed odor descriptors, including primary notes (e.g., sweet, floral, woody) and secondary nuances (e.g., powdery, spicy, green).

    • Compare the scent profile to known fragrance materials to establish its olfactory classification.

Application in Fragrance Formulations:

This compound, with its hypothetical complex aroma, could find application in a variety of fragrance types:

  • Floral Accords: To add a unique sweetness and complexity to white floral bouquets (e.g., jasmine, tuberose, gardenia).

  • Gourmand Fragrances: To enhance creamy, nutty, and vanilla-like notes.

  • Oriental and Woody Compositions: To provide a soft, sweet, and slightly balsamic undertone.

  • Fruity Accords: To complement and add depth to stone fruit notes like cherry and apricot.

Experimental Workflow for Fragrance Formulation:

G cluster_0 Ingredient Preparation cluster_1 Formulation cluster_2 Evaluation Stock_Solution Prepare Stock Solution of this compound in Ethanol/DPG Base_Accord Create Base Accord (e.g., Floral, Woody, Gourmand) Stock_Solution->Base_Accord Addition Incorporate Stock Solution at Varying Concentrations (e.g., 0.1%, 0.5%, 1.0%) Base_Accord->Addition Blending Thorough Blending and Maturation (Minimum 48 hours) Addition->Blending Sensory_Panel Sensory Evaluation by Trained Panelists Blending->Sensory_Panel Stability_Testing Stability and Performance Testing (e.g., in different product bases) Blending->Stability_Testing

Workflow for incorporating and evaluating this compound in a fragrance formulation.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule in the realm of fragrance chemistry. Its unique structure holds the promise of a novel and complex olfactory profile that could enrich a perfumer's creative arsenal. The protocols outlined in this document provide a systematic approach for the synthesis, characterization, and evaluation of this compound.

Further research is warranted to fully elucidate the olfactory properties, stability, and safety of this compound. The successful characterization and application of this and other novel aromatic aldehydes will continue to drive innovation in the dynamic and ever-evolving fragrance industry.

References

  • Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde. (Patent No. CN101570473B).
  • Cosmo Chemistry India. (n.d.). Benzaldehyde. Retrieved from [Link]

  • OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Benzaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Knowde. (n.d.). Benzaldehyde in Personal Care Products. Retrieved from [Link]

  • Olfactorian. (n.d.). Benzaldehyde | Perfume Material. Retrieved from [Link]

  • The Hive Novel Discourse. (n.d.). Synthesis of MMDA-3a and MMDA-3b Benzaldehydes. Retrieved from [Link]

  • Perfumer & Flavorist. (2008). An Aroma Chemical Profile: Benzaldehyde. Perfumer & Flavorist, 33(10), 34-36.
  • RIFM. (2020). RIFM fragrance ingredient safety assessment, benzaldehyde, CAS Registry Number 100-52-7. Food and Chemical Toxicology, 146S, 111851.
  • Roessingh, P., Hora, K. H., & van Loon, J. J. (2007). Olfactory receptors on the maxillary palps of small ermine moth larvae: evolutionary history of benzaldehyde sensitivity. Journal of comparative physiology. A, Neuroethology, sensory, neural, and behavioral physiology, 193(5), 635–645. [Link]

  • Lu, X., Goldstein, B., & Firestein, S. (2004). A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium. Journal of physiology, Paris, 98(4-6), 215–225. [Link]

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information. Retrieved from [Link]

  • Johansen, J. D., Andersen, K. E., & Rastogi, S. C. (2008). Recommendation to include fragrance mix 2 and hydroxyisohexyl 3-cyclohexene carboxaldehyde (Lyral) in the European baseline. Contact dermatitis, 58(3), 129–135. [Link]

  • ResearchGate. (2008). Recommendation to include fragrance mix 2 and hydroxyisohexyl 3-cyclohexene carboxaldehyde (Lyral (R)) in the European baseline patch test series. Retrieved from [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]

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Synthesis of Bioactive Compounds from 3-(2-Methoxyethoxy)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Versatile Scaffolding Potential of 3-(2-Methoxyethoxy)benzaldehyde

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its facile reactivity and the ability to introduce a wide array of substituents make it an ideal starting point for generating libraries of bioactive molecules. This application note focuses on a particularly interesting derivative, this compound. The presence of the methoxyethoxy group at the meta-position introduces a degree of flexibility and potential for hydrogen bonding, which can significantly influence the pharmacokinetic and pharmacodynamic properties of its downstream products. This guide provides a comprehensive overview of the synthetic routes to promising bioactive compounds, specifically chalcones and Schiff bases, derived from this unique starting material. We will delve into detailed experimental protocols, the rationale behind the synthetic strategies, and the methodologies for evaluating their biological potential.

Core Synthetic Pathways and Rationale

The aldehyde functionality of this compound is the primary reactive site for the construction of more complex molecular architectures. Two of the most robust and widely employed synthetic transformations for this purpose are the Claisen-Schmidt condensation to form chalcones and the condensation with primary amines to yield Schiff bases. Both of these reactions are high-yielding and tolerant of a wide range of functional groups, making them ideal for generating chemical diversity.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_chalcone Claisen-Schmidt Condensation cluster_schiffbase Schiff Base Formation Start This compound Chalcones Bioactive Chalcones Start->Chalcones + Acetophenone + Base SchiffBases Bioactive Schiff Bases Start->SchiffBases + Primary Amine (optional catalyst) Acetophenone Substituted Acetophenones Amine Primary Amines Base Base (e.g., KOH, NaOH) Catalyst Acid/Base Catalyst (optional)

Caption: Core synthetic routes from this compound.

Part 1: Synthesis and Application of Bioactive Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are abundant in nature and possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor and interacting with various biological targets.

Rationale for Chalcone Synthesis

The synthesis of chalcones from this compound is achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aldehyde and a ketone.[3][4][5] The base deprotonates the α-carbon of the ketone (an acetophenone derivative in this case) to form a reactive enolate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the stable, conjugated chalcone. The choice of substituents on the acetophenone ring allows for the systematic exploration of structure-activity relationships (SAR).

Detailed Experimental Protocol: Synthesis of a Representative Chalcone

This protocol describes the synthesis of (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethoxy)phenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-chloroacetophenone (1.0 eq) in 20 mL of ethanol with stirring.

  • In a separate beaker, prepare a 10% solution of KOH in ethanol.

  • Slowly add the ethanolic KOH solution (2.0 eq) dropwise to the flask containing the aldehyde and ketone at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The formation of a new, less polar spot indicates product formation.

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • Acidify the mixture to pH 5-6 with 1 M HCl. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 40-50 °C.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the pure chalcone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Illustrative Data for a Synthesized Chalcone
Compound IDAcetophenone ReactantYield (%)Melting Point (°C)
C-1 4-Chloroacetophenone8592-94
C-2 4-Methoxyacetophenone8885-87
C-3 4-Nitroacetophenone79110-112
Biological Evaluation: Anticancer Activity

Chalcone derivatives are well-known for their cytotoxic effects against various cancer cell lines.[6][7] The anticancer potential of the synthesized chalcones can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for Cytotoxicity

  • Seed human cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare stock solutions of the synthesized chalcones in DMSO.

  • Treat the cells with various concentrations of the chalcone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Anticancer Activity Data
Compound IDIC₅₀ on MCF-7 (µM)IC₅₀ on A549 (µM)
C-1 12.518.2
C-2 25.832.1
C-3 8.911.5
Doxorubicin 0.81.2
Workflow for Chalcone Synthesis and Evaluation

Chalcone_Workflow Start Start: this compound + Substituted Acetophenone Reaction Claisen-Schmidt Condensation (Base Catalysis) Start->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., MTT Assay) Purification->Bioassay Data Data Analysis (IC₅₀ Determination) Bioassay->Data SchiffBase_Workflow Start Start: this compound + Primary Amine Reaction Condensation Reaction (Optional Catalyst) Start->Reaction Isolation Isolation (Precipitation/Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., MIC Assay) Purification->Bioassay Data Data Analysis (MIC Determination) Bioassay->Data

Caption: Experimental workflow for Schiff base synthesis and bioactivity screening.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of bioactive chalcones and Schiff bases. The straightforward and high-yielding nature of the Claisen-Schmidt condensation and Schiff base formation allows for the rapid generation of diverse compound libraries. The illustrative protocols and biological evaluation methods provided in this application note offer a solid framework for researchers to explore the therapeutic potential of these derivatives. Further optimization of the lead compounds through systematic modification of the substituents on the aromatic rings can lead to the discovery of novel drug candidates with enhanced potency and selectivity. The methoxyethoxy moiety, in particular, warrants further investigation for its role in modulating the physicochemical properties and biological activity of these promising scaffolds.

References

  • Matar, S., Talib, W. H., Al-Damen, M. A., & Saadeh, H. A. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1639-S1646. [Link]

  • Sashidhara, K. V., Kumar, A., Kumar, M., Sarkar, J., & Sinha, S. (2010). Synthesis and in vitro anticancer activity of new chalcone derivatives. Indian journal of pharmaceutical sciences, 72(5), 653. [Link]

  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: potential leads for cancer therapy. Journal of medicinal chemistry, 60(18), 7511-7533. [Link]

  • Padma, et al. (2016). synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 6(2), 241-245. [Link]

  • Saleena, G. & Amirthaganesan, S. (2014). Chalcone-A Versatile Molecule. International Journal of ChemTech Research, 6(5), 2827-2832. [Link]

  • Sashidhara, K. V., Kumar, A., Kumar, M., & Srivastava, A. (2012). Synthesis of new chalcone derivatives and their in vitro anticancer activity. Bioorganic & medicinal chemistry letters, 22(1), 615-619. [Link]

  • Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 43-56. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • Matar, S., Talib, W. H., Al-Damen, M. A., & Saadeh, H. A. (2017). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1639-S1646. [Link]

  • Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219. [Link]

  • Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of medicinal chemistry, 51(9), 2795-2806. [Link]

  • Ekowati, J., et al. (2023). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of public health in Africa, 14(Suppl 1). [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(2-Methoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-(2-Methoxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our aim is to provide you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a yellow to brown oil, and a TLC analysis shows multiple spots. What are the likely impurities?

Answer: The coloration and multiple spots on a Thin Layer Chromatography (TLC) plate suggest the presence of several impurities. Based on the common synthesis route for this compound, which involves the reaction of 3-hydroxybenzaldehyde with 2-methoxyethoxymethyl chloride (MEM-Cl), the primary impurities are likely:

  • Unreacted 3-hydroxybenzaldehyde: This starting material is a common impurity if the reaction has not gone to completion.

  • Benzoic acid derivatives: Benzaldehydes are susceptible to oxidation, especially when exposed to air, which can lead to the formation of the corresponding carboxylic acid, 3-(2-Methoxyethoxy)benzoic acid.[1] This acidic impurity can complicate subsequent reactions.

  • Polymerization products: Aldehydes can undergo self-condensation or polymerization, especially under basic conditions or upon heating, leading to higher molecular weight impurities.

  • Residual solvents: Solvents used in the synthesis, such as DMF or THF, may be present in the crude product.

Question 2: I performed a basic wash with sodium bicarbonate solution to remove acidic impurities, but my product yield decreased significantly. Why did this happen?

Answer: While a basic wash is a standard procedure to remove acidic impurities like benzoic acid, a significant loss of product could be due to a few factors:

  • Hydrolysis of the methoxyethoxy group: The methoxyethoxy group can be sensitive to strongly basic or acidic conditions, potentially leading to hydrolysis and the formation of 3-hydroxybenzaldehyde, which has some water solubility.

  • Emulsion formation: The presence of both polar and non-polar functionalities in the molecule and impurities can lead to the formation of a stable emulsion during the aqueous wash, making a clean separation of the organic and aqueous layers difficult and resulting in product loss.

  • Aldol condensation: The basic conditions of the wash can promote self-condensation of the aldehyde, leading to the formation of byproducts that may be more water-soluble or get trapped in the aqueous layer.

To mitigate this, use a mild base like a saturated sodium bicarbonate solution and avoid vigorous shaking. If an emulsion forms, adding brine (a saturated aqueous solution of NaCl) can help to break it.[2]

Question 3: During column chromatography on silica gel, I'm observing streaking of the main product spot on the TLC plate and recovering a lower-than-expected yield. What could be the cause?

Answer: Streaking on the TLC plate and low recovery from a silica gel column are often indicative of the aldehyde degrading on the acidic stationary phase.[3] Silica gel is inherently acidic and can catalyze the decomposition of sensitive aldehydes.

To address this, you can:

  • Deactivate the silica gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent system containing a small amount of a volatile base, such as 1-3% triethylamine.[4] This will neutralize the acidic sites on the silica surface.

  • Use an alternative stationary phase: Consider using a more neutral stationary phase like neutral alumina for the chromatography.[3]

Question 4: I attempted to purify the compound by vacuum distillation, but the product in the receiving flask is discolored, and there is a significant amount of dark residue in the distillation pot. What went wrong?

Answer: Discoloration and the formation of a residue during distillation suggest thermal degradation of the compound. This compound has a relatively high boiling point, and prolonged heating, even under vacuum, can lead to decomposition or polymerization.[4]

To avoid this, consider the following:

  • Use a lower distillation temperature: Ensure you are using a high-vacuum system to lower the boiling point as much as possible.

  • Short-path distillation: For smaller quantities, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.

  • Alternative purification methods: For thermally sensitive compounds, column chromatography or recrystallization (if a suitable solvent system can be found) are often preferred over distillation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the purification?

A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate, to achieve good separation between the desired product and impurities. The spots can be visualized under a UV lamp.

Q2: How should I store the purified this compound to prevent degradation?

A2: Purified this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4] It is also advisable to store it at a low temperature and protected from light.[4]

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is a powerful purification technique for solids.[5] Since this compound is often an oil at room temperature, direct recrystallization may not be feasible. However, if you can induce crystallization or if your crude product is a solid, you can experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that allows for the selective crystallization of the pure compound.[5]

Q4: Is a sodium bisulfite wash a suitable purification method for this compound?

A4: A sodium bisulfite wash is a classic method for separating aldehydes from other compounds.[6][7] It forms a water-soluble adduct with the aldehyde, which can then be removed from the organic layer.[8] However, this method is typically used to remove an aldehyde impurity from a desired non-aldehyde product.[3] If this compound is your desired product, you would need to regenerate it from the aqueous adduct by adding a base, which adds an extra step and may affect your overall yield.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for purifying crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC on the crude material. Test various ratios of hexanes:ethyl acetate. The ideal system will show good separation of the product from impurities and give the product an Rf value of approximately 0.25-0.35.[4]

  • Column Packing (Slurry Method):

    • Add a small plug of glass wool to the bottom of the column.

    • Prepare a slurry of silica gel in the chosen eluent. If deactivation is necessary, add 1% triethylamine to the eluent.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the starting solvent mixture, collecting fractions.

    • Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Eluent System Selection
Hexane:Ethyl Acetate RatioRf of this compoundSeparation from Impurities
9:1~0.1Poor separation from non-polar impurities
4:1~0.3Optimal Separation
2:1~0.5Poor separation from more polar impurities

Note: These are example values and the optimal ratio should be determined experimentally.

Protocol 2: Aqueous Wash to Remove Acidic Impurities

This protocol is a preliminary purification step to remove acidic byproducts like 3-(2-Methoxyethoxy)benzoic acid.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent and transfer it to a separatory funnel.

  • Basic Wash: Add the saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and drain the lower aqueous layer.

  • Neutral Wash: Wash the organic layer with deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with brine to facilitate the removal of water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the partially purified product.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound AqueousWash Aqueous Wash (sat. NaHCO3) Crude->AqueousWash Remove Acidic Impurities ColumnChromatography Column Chromatography (Silica Gel or Alumina) AqueousWash->ColumnChromatography Remove Neutral Impurities PureProduct Pure Product ColumnChromatography->PureProduct

Caption: A typical purification workflow for crude this compound.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield After Aqueous Wash Start->LowYield Streaking Streaking/Low Yield in Chromatography Start->Streaking Degradation Degradation During Distillation Start->Degradation Emulsion Emulsion Formation? LowYield->Emulsion AcidicSilica Acidic Silica Gel? Streaking->AcidicSilica Thermal Thermal Instability? Degradation->Thermal Sol_Emulsion Break with Brine Emulsion->Sol_Emulsion Yes Sol_Acidic Deactivate Silica with Et3N or Use Alumina AcidicSilica->Sol_Acidic Yes Sol_Thermal Use Chromatography or Short-Path Distillation Thermal->Sol_Thermal Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • BenchChem. (2025). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • CMU. (2025). How to Column Aldehydes: A Comprehensive Guide.
  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (1932). Dibenzalacetone. Organic Syntheses, Coll. Vol. 2, p.167 (1943); Vol. 12, p.22 (1932).
  • Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • BenchChem. (2025). How to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis.
  • Sciencemadness.org. (2015). Purification of benzaldehyde? Retrieved from [Link]

  • Wikipedia. (2024). Benzaldehyde. Retrieved from [Link]

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Technical Support Center: Removing Impurities from 3-(2-Methoxyethoxy)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 3-(2-Methoxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final compounds. This document provides field-proven insights and detailed methodologies to identify and remove common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is largely dependent on the synthetic route, but for the common Williamson ether synthesis starting from 3-hydroxybenzaldehyde and a 2-methoxyethyl halide, you should anticipate:

  • Unreacted Starting Materials: 3-hydroxybenzaldehyde and residual alkylating agent.

  • Oxidation Product: 3-(2-Methoxyethoxy)benzoic acid, formed by the oxidation of the aldehyde group, is the most common degradation-related impurity.[1][2] Aldehydes are generally susceptible to air oxidation.[3]

  • Side-Reaction Products: C-alkylation products where the 2-methoxyethyl group attaches to the aromatic ring instead of the phenolic oxygen. This is a known, though often minor, side reaction for phenoxides which are ambident nucleophiles.[4][5]

  • Inorganic Salts: Salts like potassium carbonate or sodium hydroxide used as a base, and the resulting halide salts (e.g., KBr, NaCl).

Q2: My purified product turns yellow and shows a new spot on TLC after a few days. What is happening and how can I prevent it?

A2: This is a classic sign of aldehyde oxidation to the corresponding carboxylic acid.[1] The aldehyde functional group is sensitive to atmospheric oxygen. To prevent this, store the purified product under an inert atmosphere (nitrogen or argon), protect it from light, and keep it at a low temperature.[1] Adding a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts can also prolong shelf life if permissible for your application.

Q3: Is column chromatography on silica gel a good choice for purifying this compound?

A3: Yes, but with caution. Standard silica gel is slightly acidic, which can sometimes lead to the degradation of sensitive aldehydes.[1][6] If you observe streaking on TLC or lower-than-expected yields from your column, consider two options:

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing your column slurry in a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine.[1]

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[1]

Q4: Can I purify this compound by distillation?

A4: While distillation is a viable method for many aldehydes, it may be challenging for this specific molecule due to its relatively high molecular weight and boiling point.[6] Thermal degradation could be a significant concern at the temperatures required for atmospheric distillation.[1] If you choose this method, it must be performed under high vacuum to lower the boiling point. Column chromatography or recrystallization are generally the preferred and safer methods.[1][7]

Q5: What is the quickest way to remove acidic impurities like 3-hydroxybenzaldehyde and the corresponding benzoic acid?

A5: An aqueous wash with a mild base is highly effective. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and wash it with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][8] These weak bases will deprotonate the acidic impurities, converting them into their water-soluble sodium salts, which are then extracted into the aqueous layer.

Troubleshooting Guide: From Reaction Workup to High-Purity Product

This section addresses specific experimental issues, their underlying scientific causes, and actionable solutions.

Problem EncounteredProbable Cause(s)Recommended Solutions & Scientific Rationale
Oily or Gummy Product After Initial Workup 1. Presence of unreacted starting materials. 2. Excess water or residual solvent. 3. Formation of low-molecular-weight side products.1. Perform an Acid/Base Wash: Use a dilute sodium bicarbonate wash to remove acidic 3-hydroxybenzaldehyde, followed by a brine (saturated NaCl) wash to facilitate phase separation and remove bulk water.[1] 2. Ensure Thorough Drying: Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent removal. Dry the final product under high vacuum to remove all solvent traces.
Low Yield After Column Chromatography 1. Product degradation on acidic silica gel.[1] 2. Co-elution of product with a non-UV active impurity. 3. Using an overly polar eluent, causing premature elution.1. Neutralize or Change Stationary Phase: Use silica gel treated with triethylamine or switch to neutral alumina.[1] 2. Fraction Vigorously & Analyze by TLC: Collect smaller fractions and analyze them carefully by TLC, using a stain (e.g., potassium permanganate) if impurities are not UV-active. 3. Optimize Eluent System: Develop your gradient on TLC first. The ideal eluent should give your product an Rf value of approximately 0.25-0.35 for good separation.[1]
Broad or Tailing Peaks in HPLC/GC Analysis 1. Presence of polar impurities, most commonly the corresponding carboxylic acid from oxidation.[1] 2. Interaction of the aldehyde with active sites on the column (especially in GC).1. Repurify with a Base Wash: Dissolve the product in an organic solvent and wash with 5% Na₂CO₃ solution to remove the acidic impurity.[1] 2. Use Derivatization for GC: For GC analysis, derivatizing the aldehyde can improve peak shape and sensitivity.[9] For HPLC, ensure the mobile phase is appropriate; sometimes a small amount of acid (e.g., formic acid) can improve peak shape for reverse-phase chromatography.[10]
Product Fails to Crystallize from Solution 1. Solution is supersaturated.[11] 2. Presence of impurities inhibiting crystal lattice formation. 3. Incorrect solvent choice; the product may be too soluble even at low temperatures.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single "seed crystal" of the pure compound.[11] 2. Perform Further Purification: If seeding fails, impurities are likely the cause. Re-purify the material using column chromatography and attempt recrystallization again. 3. Optimize Solvent System: If the product is too soluble, add a miscible "anti-solvent" (in which the product is insoluble) dropwise to the solution until it becomes faintly cloudy, then heat to clarify and cool slowly.[12]
Table 1: Common Impurities & Identification
ImpurityStructureIdentification & Removal Strategy
3-Hydroxybenzaldehyde C₇H₆O₂Identification: Appears as a more polar spot (lower Rf) on TLC than the product. Removal: Easily removed by washing the organic solution with a weak base (e.g., 5% NaHCO₃ solution).[1]
3-(2-Methoxyethoxy)benzoic Acid C₁₀H₁₂O₄Identification: Appears as a polar streak or spot on TLC. Can cause tailing peaks in HPLC.[1] Removal: Removed by washing the organic solution with a weak base (e.g., 5% NaHCO₃ solution).[1]
2-Methoxyethyl Halide (e.g., Br)C₃H₇BrOIdentification: Non-polar (high Rf on TLC). Volatile. Removal: Typically removed during solvent evaporation under reduced pressure. If persistent, it can be separated by column chromatography, as it will elute much faster than the product.
C-Alkylated Isomer C₁₀H₁₂O₃Identification: Polarity is often very similar to the desired product, making it the most challenging impurity to remove. May require careful analysis of ¹H NMR (aromatic region). Removal: Requires careful column chromatography with a shallow gradient or preparative HPLC. Recrystallization may also be effective if the isomer's solubility differs significantly.[13]
Visualized Workflows and Pathways

A logical approach is key to efficient purification. The following diagrams illustrate the decision-making process for purification and the underlying synthetic chemistry.

G Diagram 1: Impurity Identification & Purification Workflow cluster_0 Initial Analysis cluster_1 Purification Strategy Crude Crude Product After Initial Solvent Removal TLC Analyze by TLC (e.g., 3:1 Hexanes:EtOAc) Crude->TLC BaseWash Perform Base Wash (5% NaHCO₃) TLC->BaseWash Baseline or polar streaking observed? Column Column Chromatography (Silica Gel or Alumina) TLC->Column Multiple non-acidic spots observed? BaseWash->Column Multiple spots still present? Pure Pure Product BaseWash->Pure Only acidic impurity was present Recrystallize Recrystallization Column->Recrystallize Product is solid & needs final polishing? Bisulfite Bisulfite Adduct Formation (High Purity) Column->Bisulfite Trace impurities remain? Column->Pure Recrystallize->Pure Bisulfite->Pure

Caption: A decision tree for selecting the appropriate purification method.

G Diagram 2: Williamson Ether Synthesis & Key Side Reactions R1 3-Hydroxybenzaldehyde Phenoxide Phenoxide Intermediate R1->Phenoxide Deprotonation R2 2-Methoxyethyl Halide Product Desired Product (O-Alkylation) R2->Product SN2 Attack (Desired) C_Alk Side Product (C-Alkylation) R2->C_Alk SN2 Attack (Side Reaction) Base Base (e.g., K₂CO₃) Base->Phenoxide Deprotonation Phenoxide->Product SN2 Attack (Desired) Phenoxide->C_Alk SN2 Attack (Side Reaction) Oxidized Degradation Product (Carboxylic Acid) Product->Oxidized Oxidation Air [O₂], Air

Caption: The desired synthetic pathway and common off-target reactions.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup and Basic Wash

This protocol is the first line of defense to remove acidic impurities and inorganic salts.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ pressure.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat (Optional): Repeat the base wash if significant acidic impurities are suspected (e.g., based on initial TLC).

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water and improve phase separation.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude, washed product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for separating the desired product from non-acidic impurities with different polarities.

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should provide good separation and an Rf value of ~0.3 for the product.[1]

  • Column Packing (Slurry Method): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column and begin elution, collecting fractions. Gradually increase the eluent polarity (e.g., from 10% ethyl acetate in hexanes to 20%) if necessary to move the product down the column.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 3: Chemical Purification via Sodium Bisulfite Adduct

This classic technique is highly selective for aldehydes and can achieve excellent purity by separating the aldehyde from non-carbonyl impurities.[14]

  • Adduct Formation: Dissolve the crude aldehyde in ethanol or methanol in a flask. In a separate container, prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the bisulfite solution to the aldehyde solution with vigorous stirring. A white precipitate of the bisulfite adduct should form. The reaction may take anywhere from 30 minutes to several hours.[8][14]

  • Isolation of Adduct: Collect the white solid by vacuum filtration. Wash the solid with cold ethanol, followed by diethyl ether, to remove any adhering organic impurities.

  • Removal of Non-Aldehyde Impurities: The filtrate contains the non-aldehyde impurities. It can be extracted with an organic solvent (e.g., diethyl ether) to recover any valuable non-aldehyde components if desired.

  • Regeneration of Aldehyde: Suspend the filtered adduct in water. To regenerate the pure aldehyde, slowly add either a saturated sodium carbonate solution or 10% sodium hydroxide solution with stirring until the solution is basic and the solid has dissolved.[14] Alternatively, dilute acid can be used.[15]

  • Extraction of Pure Aldehyde: The pure aldehyde will separate as an oil or solid. Extract the aqueous mixture multiple times with a clean organic solvent (e.g., diethyl ether or dichloromethane).

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the highly purified this compound.

References
  • Common side reactions in the Williamson synthesis of ethers. (n.d.). BenchChem.
  • Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. (n.d.). BenchChem.
  • identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. (n.d.). BenchChem.
  • Williamson ether synthesis. (2023, December 27). In Wikipedia.
  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). Molecules.
  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Process for the preparation of substituted benzaldehydes. (1981). Google Patents.
  • Technical Support Center: Recrystallization of 4-(Isoindolin-2-yl)benzaldehyde. (n.d.). BenchChem.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate.
  • Purification of benzaldehyde? (2015, May 25). Sciencemadness.org.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2001, June). Journal of Mass Spectrometry.
  • Analytical Method: Aldehyde, Screening. (n.d.). Keika Ventures.
  • Benzaldehyde derivative and process for its preparation. (1985). European Patent Office.
  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses Procedure.
  • Technical Support Center: Purification of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. (n.d.). BenchChem.

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Technical Support Center: Optimizing Reaction Conditions for 3-(2-Methoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(2-Methoxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

This compound is a valuable aromatic aldehyde intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals. Its synthesis typically involves the O-alkylation of 3-hydroxybenzaldehyde, a classic Williamson ether synthesis. While conceptually straightforward, this reaction is subject to several competing pathways and potential pitfalls that can affect yield and purity. This guide provides a structured approach to navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a diagnostic workflow and recommended solutions.

Issue 1: Low or No Product Yield

A common frustration in Williamson ether synthesis is a low yield of the desired ether product. This can often be traced back to incomplete deprotonation of the starting phenol or competing side reactions.

Potential Causes & Solutions:

  • Incomplete Deprotonation of 3-Hydroxybenzaldehyde: The formation of the phenoxide is the critical first step. If the base is not strong enough, a significant portion of the 3-hydroxybenzaldehyde will remain unreacted.

    • Solution: For phenols, moderately strong bases are typically sufficient.[1][2] If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][2] For particularly stubborn reactions, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions as it reacts violently with water.[1][3]

  • Side Reactions: The phenoxide ion is a potent nucleophile, but under certain conditions, competing reactions can dominate. The most common side reactions are elimination (E2) of the alkyl halide and C-alkylation of the phenol ring.[1][4]

    • Solution: To favor the desired Sₙ2 reaction, use a primary alkyl halide like 1-bromo-2-methoxyethane. Secondary and tertiary alkyl halides are more prone to elimination.[1][5] C-alkylation can be minimized by the choice of solvent; polar aprotic solvents generally favor O-alkylation.[3]

  • Suboptimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction.

    • Solution: Williamson ether syntheses are typically conducted at temperatures ranging from 50-100°C for 1-8 hours.[1][4] If the reaction is sluggish at lower temperatures, a modest increase in temperature or extending the reaction time may be beneficial. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Troubleshooting Workflow: Low Yield

low_yield_workflow start Low Yield Observed check_base 1. Verify Base Strength (e.g., K2CO3, Cs2CO3) start->check_base check_alkyl_halide 2. Confirm Alkyl Halide Structure (Primary halide is optimal) check_base->check_alkyl_halide Base is appropriate optimize_base Action: Use a stronger base (e.g., NaH) Ensure anhydrous conditions check_base->optimize_base Base too weak check_conditions 3. Evaluate Reaction Conditions (Temperature & Time) check_alkyl_halide->check_conditions Primary halide used optimize_halide Action: Ensure use of a primary alkyl halide (e.g., 1-bromo-2-methoxyethane) check_alkyl_halide->optimize_halide Secondary/tertiary halide used optimize_conditions Action: Increase temperature gradually Extend reaction time with TLC monitoring check_conditions->optimize_conditions Conditions too mild successful_outcome Improved Yield check_conditions->successful_outcome Conditions appropriate optimize_base->successful_outcome optimize_halide->successful_outcome optimize_conditions->successful_outcome

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Presence of Benzoic Acid Impurity

A common impurity in reactions involving benzaldehydes is the corresponding carboxylic acid, in this case, 3-(2-methoxyethoxy)benzoic acid. This is due to the facile oxidation of the aldehyde group, which can occur upon exposure to air.[6][7]

Potential Causes & Solutions:

  • Oxidation during Reaction or Workup: The aldehyde can be sensitive to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. During the workup, minimize the time the product is exposed to air, especially if heating is involved.

  • Purification Challenges: The polarity of the benzoic acid derivative may be similar to the desired aldehyde, making separation by standard silica gel chromatography challenging.

    • Solution: An acidic impurity can be easily removed with a basic wash during the workup. After dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

Issue 3: Formation of an Isomeric Impurity (C-Alkylation)

While O-alkylation is generally favored for phenoxides, C-alkylation can occur, leading to the formation of an alkylated benzaldehyde isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4]

Potential Causes & Solutions:

  • Solvent Choice: Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less nucleophilic and promoting reaction at the ring.[3]

    • Solution: The use of polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is highly recommended.[3][4] These solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion that favors O-alkylation.[3]

  • Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio, although this effect is generally less pronounced than the solvent effect.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and alkylating agent for the synthesis of this compound?

A1: The most direct and common route is the Williamson ether synthesis. The recommended starting materials are:

  • Phenol: 3-hydroxybenzaldehyde

  • Alkylating Agent: A primary alkyl halide with the desired methoxyethoxy group. 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane are suitable choices. Bromoalkanes are generally more reactive than chloroalkanes.[9]

Q2: How do I choose the right base for this reaction?

A2: The choice of base is crucial for the efficient deprotonation of 3-hydroxybenzaldehyde.

  • Potassium Carbonate (K₂CO₃): This is a commonly used, effective, and relatively mild base for the alkylation of phenols.[2][3] It is often used in polar aprotic solvents like DMF or acetonitrile.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): While stronger bases, their use can introduce water into the reaction, which can be detrimental.[2]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete deprotonation.[1][5] However, it is highly reactive with water and requires anhydrous conditions.

Q3: What is the best solvent for this Williamson ether synthesis?

A3: Polar aprotic solvents are the best choice.[3][4]

  • Recommended Solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

  • Rationale: These solvents do not strongly solvate the phenoxide anion, leaving it more available to act as a nucleophile and attack the alkyl halide.[3] Protic solvents like ethanol or water should be avoided as they can reduce the nucleophilicity of the phenoxide.[4][10]

Solvent Type Examples Effect on O-Alkylation Rationale
Polar Aprotic DMF, DMSO, AcetonitrileFavored Solvates the cation, leaving a highly reactive "naked" phenoxide anion.[3]
Protic Water, Ethanol, MethanolDisfavored Solvates the phenoxide via hydrogen bonding, reducing its nucleophilicity.[3][4]
Apolar Toluene, HexaneSlow Reaction Rate Reactants may have poor solubility, and the rate is generally slower.

Q4: How can I purify the final product, this compound?

A4: A combination of an extractive workup and column chromatography is typically effective.

  • Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.[1][8]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

For stubborn impurities, forming a bisulfite adduct is a classic method for purifying aldehydes.[8][11][12] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered and then treated with a base to regenerate the pure aldehyde.[8][11]

Experimental Protocol: General Procedure for the Synthesis of this compound

This protocol is a generalized procedure and should be adapted based on the specific scale and laboratory conditions.

experimental_protocol start Start reagents 1. Charge Reactor - 3-hydroxybenzaldehyde (1.0 eq.) - K2CO3 (1.5 - 2.0 eq.) - Anhydrous DMF start->reagents add_halide 2. Add Alkylating Agent - 1-bromo-2-methoxyethane (1.1 - 1.2 eq.) - Add dropwise at room temperature reagents->add_halide heat 3. Heat Reaction - Heat to 60-80 °C - Monitor by TLC add_halide->heat workup 4. Workup - Cool to RT - Dilute with EtOAc - Wash with H2O and brine heat->workup purify 5. Purification - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify end Pure Product purify->end

Caption: A step-by-step workflow for the synthesis of this compound.

References

  • 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | 139461-72-6 | Benchchem. (URL not available)
  • Purifying aldehydes? : r/chemistry - Reddit. (2015). Reddit. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver - PubMed. (1981). PubMed. [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate. [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017). ACS Publications. [Link]

  • What are the ring - opening reactions of benzaldehyde derivatives? - Blog - SHINY. (2025). SHINY. [Link]

  • Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. (n.d.). PubChem. [Link]

  • Benzaldehyde - Wikipedia. (n.d.). Wikipedia. [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). ChemTalk. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Francis Academic Press. [Link]

  • Convenient Method for the ortho-Formylation of Phenols. (1999). Acta Chemica Scandinavica. [Link]

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Technical Support Center: Troubleshooting Low Yield in Substituted Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we address common and specific issues in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Part 1: Frequently Asked Questions (General Issues)

This section covers broad topics applicable across various synthetic methods.

Q1: My reaction is not progressing to completion, and TLC/GC-MS analysis shows significant unreacted starting material. Where should I start my investigation?

A1: Incomplete conversion is a classic issue. Before altering core reaction parameters, assess these foundational factors:

  • Reagent Quality and Stoichiometry:

    • Purity: Are your starting materials, reagents, and solvents pure and anhydrous (if required)? For instance, N,N-Dimethylformamide (DMF) can decompose to dimethylamine, which consumes the Vilsmeier reagent in formylation reactions.[1] Similarly, phosphorus oxychloride (POCl₃) should be fresh and colorless.

    • Stoichiometry: Have you re-checked your calculations? For reactions sensitive to stoichiometry, like the Duff or Vilsmeier-Haack reactions, an incorrect molar ratio can drastically reduce yield by promoting side reactions like di-formylation or polymerization.[2][3]

  • Reaction Temperature and Time:

    • Some reactions require an initial low temperature for reagent stability (e.g., Vilsmeier reagent formation) but then need heating to drive the reaction forward.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected time, consider extending the reaction duration or cautiously increasing the temperature.[2]

  • Mixing and Mass Transfer:

    • In biphasic reactions, such as the Reimer-Tiemann reaction, vigorous stirring is essential to ensure reagents in different phases can interact.[4] Poor mixing can lead to low yields due to insufficient mass transfer between the layers.[5]

Q2: My reaction mixture is turning dark or forming a polymer/resin, leading to a difficult work-up and low yield. What's causing this?

A2: Darkening or polymerization often indicates decomposition of starting materials/products or significant side reactions.

  • Cause: This is common in reactions involving phenols and formaldehyde equivalents (like hexamine in the Duff reaction) or under harsh acidic/basic conditions.[3] Phenol-formaldehyde resin formation can occur through repeated hydroxymethylation and condensation.[3]

  • Prevention Strategies:

    • Temperature Control: Avoid excessively high temperatures, which accelerate polymerization. Maintain the lowest effective temperature for the reaction.[3]

    • Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one if possible to minimize resin formation.[3]

    • Reaction Time: Minimize the reaction time to what is strictly necessary for the completion of the desired formylation.[3]

    • Forcing Conditions: In reactions like the Vilsmeier-Haack, prolonged heating or excessively high temperatures can lead to polymerization or degradation, especially with electron-deficient substrates.[6]

Q3: How do the electronic properties of the substituents on my aromatic ring affect the reaction yield?

A3: The electronic nature of your substrate is critical, particularly for electrophilic aromatic substitution methods.

  • Electron-Donating Groups (EDGs): Groups like -OH, -OR, and -NR₂ activate the ring, making it more nucleophilic and accelerating the reaction. These are ideal for milder formylation methods like the Duff, Reimer-Tiemann, or Vilsmeier-Haack reactions.[7][8]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -SO₃H deactivate the ring, making it less nucleophilic and resistant to electrophilic attack.[2][6] Synthesizing these derivatives often requires more forcing conditions (higher temperatures, longer times) or alternative synthetic routes, such as the oxidation of a corresponding benzyl alcohol.[2] Simple aromatic hydrocarbons like benzene are generally not reactive enough for the Vilsmeier-Haack reaction under standard conditions.[7]

Troubleshooting Decision Workflow

G cluster_reaction Reaction Analysis cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Side Reactions Start Low Yield Observed Check_Purity Verify Reagent & Solvent Purity/ Anhydrous Conditions Start->Check_Purity Check_Stoich Recalculate Stoichiometry Start->Check_Stoich Monitor_Rxn Monitor Reaction by TLC/GC Start->Monitor_Rxn Incomplete Incomplete Conversion? Monitor_Rxn->Incomplete Side_Rxn Side Products/ Decomposition? Monitor_Rxn->Side_Rxn Adjust_Temp Adjust Temperature/ Reaction Time Incomplete->Adjust_Temp Yes Change_Reagent Use More Reactive Reagent/ Forcing Conditions Incomplete->Change_Reagent Yes Lower_Temp Lower Temperature/ Reduce Time Side_Rxn->Lower_Temp Yes Control_Stoich Fine-tune Stoichiometry Side_Rxn->Control_Stoich Yes Change_Method Consider Alternative Synthetic Route Side_Rxn->Change_Method Yes Final Optimize & Re-run Adjust_Temp->Final Change_Reagent->Final Lower_Temp->Final Control_Stoich->Final Change_Method->Final

Caption: General troubleshooting workflow for low-yield reactions.

Part 2: Method-Specific Troubleshooting Guides
A. Electrophilic Formylation Reactions

Q4: My Vilsmeier-Haack reaction is giving multiple spots on the TLC plate. What are the likely side reactions?

A4: The formation of byproducts is a common cause of low yields. Potential side reactions include:

  • Di-formylation: Highly activated substrates can undergo formylation at multiple sites. To mitigate this, carefully control the stoichiometry. A 1:1 to 1.5:1 molar ratio of Vilsmeier reagent to substrate is a good starting point.[2]

  • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures. Maintain the lowest effective reaction temperature and ensure a prompt aqueous work-up to hydrolyze intermediates.[2]

  • Reaction with other functional groups: The cyano group in a substrate like 2-cyanopyridine could potentially undergo hydrolysis to an amide during acidic workup, complicating the product mixture.[6]

Q5: I am trying to formylate a phenol using the Gattermann-Koch reaction, but it is failing. Why?

A5: This is a known limitation of this reaction. The Gattermann-Koch reaction, which uses carbon monoxide and HCl, is not suitable for phenol or phenol ether substrates.[9][10] The Lewis acid catalyst (AlCl₃) can complex with the phenolic oxygen, deactivating the ring. For these substrates, the Gattermann reaction (using HCN or a substitute like Zn(CN)₂) or other formylation methods (Vilsmeier-Haack, Duff) are more appropriate.[9]

Q6: The Gattermann-Koch reaction is not working on my deactivated aromatic ring. What are my options?

A6: The Gattermann-Koch reaction is generally ineffective for rings bearing strongly deactivating substituents like nitro groups.[10] The electrophile generated, the formyl cation ([HCO]⁺), is not potent enough to react with the deactivated ring.[9] You should consider a different synthetic strategy, such as nucleophilic aromatic substitution on a suitably substituted precursor or oxidation of a corresponding substituted toluene or benzyl alcohol.

Q7: My Reimer-Tiemann reaction is giving a very low yield, and the work-up is messy. How can I improve this?

A7: The Reimer-Tiemann reaction is notorious for modest yields.[5][11] Several factors could be at play:

  • Inefficient Dichlorocarbene Generation: The reactive electrophile, dichlorocarbene (:CCl₂), is generated from chloroform and a strong base.[4] Ensure your base (e.g., NaOH, KOH) is of high quality and in sufficient excess.

  • Phase Transfer Issues: This is a two-phase reaction. The reagents must be brought together effectively.[4] Vigorous stirring is critical. The use of a phase-transfer catalyst can sometimes improve yields.

  • Sub-optimal Temperature: The reaction often requires heating to initiate, but it can be highly exothermic, leading to thermal runaway and decomposition if not controlled.[4] Careful temperature management is key.

  • Ortho/Para Isomerization: The reaction often produces a mixture of ortho and para isomers, with the ortho product typically predominating due to an interaction between the dichlorocarbene and the phenoxide ion.[3][4] Separating these isomers can lead to loss of material. The ortho:para ratio can be influenced by the choice of base and solvent.[5][12]

Q8: I'm getting a mixture of mono- and di-formylated products in my Duff reaction. How can I improve selectivity for the mono-product?

A8: Di-formylation is a frequent side reaction when both ortho positions to a hydroxyl group are available.[3] The primary way to control this is by adjusting the stoichiometry. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can significantly increase the yield of the mono-formylated product.[3]

ProblemPotential CauseRecommended Solution
Di-formylation Both ortho positions are available and reactive.Reduce the molar ratio of HMTA to the phenol substrate.[3]
Polymer/Resin High temperature or excess HMTA.Maintain the lowest effective reaction temperature (e.g., ~70°C in TFA).[3]
Low Conversion Substrate is not activated enough.The Duff reaction requires strongly electron-donating groups like phenols.[8]
B. Oxidation of Benzyl Alcohols

Q9: My oxidation of benzyl alcohol is over-oxidizing to benzoic acid, significantly lowering my benzaldehyde yield. How do I prevent this?

A9: This is the most common challenge in this synthetic route. Aldehydes are more susceptible to oxidation than alcohols.[13]

  • Choice of Oxidant: Avoid harsh oxidants like KMnO₄ under vigorous conditions. Milder, more selective reagents are preferred. Manganese (IV) oxide (MnO₂) in a solvent like dichloromethane (DCM) at room temperature is a classic choice for selective oxidation of benzylic alcohols.[14]

  • Reaction Conditions: Using reagents like potassium persulfate (K₂S₂O₈) with a promoter like activated charcoal under solvent-free conditions can provide high selectivity.[15] Systems like Fe(NO₃)₃ can also be optimized for temperature to maximize aldehyde yield and minimize acid formation.[16]

  • Distillation During Reaction: For volatile aldehydes, it is sometimes possible to distill the product out of the reaction mixture as it forms, thus preventing it from being over-oxidized.[17]

C. Reduction of Benzoic Acid Derivatives

Q10: I am trying to reduce benzoic acid directly to benzaldehyde, but I'm only isolating benzyl alcohol. Why?

A10: Direct reduction of a carboxylic acid to an aldehyde is difficult because aldehydes are more easily reduced than carboxylic acids.[13]

  • Reagent Reactivity: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid. However, any benzaldehyde formed in situ will be immediately and more rapidly reduced by the LiAlH₄ to benzyl alcohol.[13][17]

  • Recommended Strategy: A two-step process is more reliable:

    • Reduce the benzoic acid completely to benzyl alcohol using a strong reducing agent like LiAlH₄.[17]

    • Isolate the benzyl alcohol and then perform a selective oxidation to benzaldehyde using a mild oxidant (see Q9).[17][18]

  • Alternative One-Pot Methods: More advanced methods involve converting the carboxylic acid to a derivative that is more easily reduced to the aldehyde level. For example, converting to a Weinreb amide followed by reduction with DIBAL-H can effectively stop the reaction at the aldehyde stage.[19][20]

Choosing a Synthetic Route: A Comparative Overview

Method Typical Substrates Advantages Common Disadvantages
Vilsmeier-Haack Electron-rich aromatics/heterocycles Versatile, relatively mild Sensitive to EWGs, requires POCl₃
Gattermann-Koch Benzene, alkylbenzenes Uses simple reagents (CO, HCl) Fails for phenols/ethers, deactivated rings; uses toxic CO[9][10]
Reimer-Tiemann Phenols, electron-rich heterocycles Ortho-selective formylation Generally low yields, messy work-up, biphasic[4][5][11]
Duff Reaction Phenols Simple reagents (HMTA), ortho-selective Can give di-formylation, polymerization; inefficient[3][8]
Oxidation Benzyl Alcohols Excellent for substrates with EWGs Risk of over-oxidation to carboxylic acid[13][21]

| Reduction | Benzoic Acid Derivatives | Good starting point if acid is available | Direct reduction is difficult; often requires multiple steps[13][22] |

Part 3: Purification Strategies

Q11: My crude benzaldehyde product is turning into a solid (benzoic acid) upon storage or during purification. How can I prevent this?

A11: Benzaldehydes, especially those without ortho substituents, are highly susceptible to air oxidation to the corresponding carboxylic acids.

  • Immediate Purification: Purify the aldehyde as soon as possible after the work-up is complete.

  • Inert Atmosphere: Handle and store the purified product under an inert atmosphere (Nitrogen or Argon).

  • Removal of Acid: During work-up, a wash with a mild base like sodium bicarbonate (NaHCO₃) solution can help remove any benzoic acid that has already formed.

  • Purification Method: For non-volatile aldehydes, column chromatography on silica gel is effective. For volatile products that may be lost during purification, consider alternative methods or accept lower isolated yields.[19] Hydrogenation over a palladium catalyst can sometimes be used to remove impurities prior to a final distillation.[23]

Simplified Vilsmeier-Haack Mechanism

G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Hydrolysis DMF DMF Vilsmeier_Reagent [(CH₃)₂N=CHCl]⁺ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Aromatic Ring Intermediate Iminium Intermediate Arene->Intermediate + Vilsmeier Reagent Aldehyde Substituted Benzaldehyde Intermediate->Aldehyde + H₂O (Work-up)

Caption: Key steps in the Vilsmeier-Haack reaction mechanism.

References
  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed. Retrieved January 21, 2026, from [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087–4091. ACS Publications. [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. ACS Publications. [Link]

  • Quora. (2018). Why do can't we convert benzoic acid directly to benzaldehyde?. Quora. Retrieved January 21, 2026, from [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions | Request PDF. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (2003). New Methods for the Preparation of Aromatic Aldehydes. Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Molecules. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. PMC - NIH. Retrieved January 21, 2026, from [Link]

  • University of Louisville. (n.d.). One-pot Conversion of Carboxylic Acids to Aldehydes. University of Louisville Institutional Repository. Retrieved January 21, 2026, from [Link]

  • Molecules. (2014). Formylation of Amines. PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Digital Commons. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Duff reaction. Wikipedia. Retrieved January 21, 2026, from [Link]

  • Grokipedia. (n.d.). Duff reaction. Grokipedia. Retrieved January 21, 2026, from [Link]

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. Retrieved January 21, 2026, from [Link]

  • YouTube. (2021). Reimer-Tiemann Reaction - Phenol to Salicylaldehyde. YouTube. Retrieved January 21, 2026, from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Cambridge University Press. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). EP0031416A1 - Process for the preparation of substituted benzaldehydes. Google Patents.
  • Frontiers in Chemistry. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. Retrieved January 21, 2026, from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. European Patent Office. Retrieved January 21, 2026, from [Link]

  • Organic Letters. (2026). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. ACS Publications. Retrieved January 21, 2026, from [Link]

  • askIITians. (2025). How do you convert benzoic acid to benzaldehyde?. askIITians. Retrieved January 21, 2026, from [Link]

  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. GeeksforGeeks. Retrieved January 21, 2026, from [Link]

  • Science Info. (2023). Gattermann Koch Reaction: Mechanism, Application, Limitation. Science Info. Retrieved January 21, 2026, from [Link]

  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. Retrieved January 21, 2026, from [Link]

  • Sciencemadness Discussion Board. (2019). Benzaldehyde By Reduction Of Benzoic Acid. Sciencemadness. Retrieved January 21, 2026, from [Link]

  • Quora. (2017). How do I convert benzoic acid to benzaldehyde?. Quora. Retrieved January 21, 2026, from [Link]

  • Sciencemadness Discussion Board. (2013). Preparation of Benzaldehyde from Benzyl Alcohol. Sciencemadness. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization experiments for selective oxidation of benzyl alcohol to benzaldehyde by K2S2O8/activated charcoal system. ResearchGate. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2015). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. Retrieved January 21, 2026, from [Link]

  • Quora. (2019). What is Gattermann Koch reaction?. Quora. Retrieved January 21, 2026, from [Link]

  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. Retrieved January 21, 2026, from [Link]

  • ACS Omega. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Substrate scope with benzaldehyde derivatives. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. Retrieved January 21, 2026, from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. Retrieved January 21, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved January 21, 2026, from [Link]

  • Greenwich Academic Literature Archive. (2020). Reaction Chemistry & Engineering. GALA. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. ResearchGate. Retrieved January 21, 2026, from [Link]

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preventing oxidation of o-phenylenediamine with 3-(2-Methoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling o-phenylenediamine (OPD) in reactions with aldehydes, specifically focusing on the synthesis with 3-(2-Methoxyethoxy)benzaldehyde. This document provides in-depth troubleshooting advice and validated protocols to help you mitigate the primary challenge in this synthesis: the oxidative degradation of o-phenylenediamine.

Introduction: The Challenge of o-Phenylenediamine Oxidation

o-Phenylenediamine (OPD) is a versatile precursor for many heterocyclic compounds, including benzimidazoles, which are formed through its condensation with aldehydes.[1][2] However, OPD is an electron-rich aromatic diamine, making it highly susceptible to air oxidation.[1][3] This oxidation process is often visually apparent, as the compound's color changes from white or colorless to yellow, brown, purple, and eventually black upon exposure to air.[4] The oxidation products are typically a mixture of compounds, including 2,3-diaminophenazine and various polymers, which can significantly reduce the yield of the desired product and complicate purification.[5][6][7]

This guide is structured to address the most common issues encountered during this synthesis, providing both quick answers and detailed, step-by-step solutions.

Diagram 1: Reaction Pathways

ReactionPathways OPD o-Phenylenediamine (OPD) Oxidation_Products Oxidized OPD Byproducts (e.g., 2,3-diaminophenazine, Polymers) OPD->Oxidation_Products Undesired Oxidation Intermediate Schiff Base / Benzimidazoline Intermediate OPD->Intermediate Condensation Aldehyde This compound Aldehyde->Intermediate Desired_Product Desired Benzimidazole Product O2 Air (O₂) O2->Oxidation_Products Intermediate->Desired_Product Cyclization/ Oxidation

Caption: Desired reaction pathway versus the competing oxidation of OPD.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning dark brown or black immediately after adding o-phenylenediamine?

A: This is a classic sign of rapid OPD oxidation.[4] Pure OPD is a white or colorless solid, but it darkens quickly upon exposure to air.[1][8] If your starting material is already discolored (e.g., tan, brown), it contains oxidation impurities that can catalyze further degradation. Combining this with a reaction open to the atmosphere will almost certainly result in a dark, low-yielding mixture.

Q2: Can I use o-phenylenediamine directly from a bottle that was opened several months ago?

A: It is strongly discouraged. OPD is sensitive to both air and light.[9] An old bottle, even if tightly capped, has likely experienced some degree of air exposure, leading to partial oxidation. For best results and reproducibility, use freshly purified OPD or a newly opened bottle of high-purity reagent.

Q3: What are the primary byproducts of OPD oxidation?

A: The oxidation of OPD can lead to several products. The most commonly cited is 2,3-diaminophenazine, which is a colored, fluorescent compound.[5][7][10] Further oxidation and polymerization can lead to complex, often insoluble, polymeric materials that appear as dark tars or precipitates in the reaction mixture.[6]

Q4: Is an inert atmosphere absolutely necessary for this reaction?

A: While some protocols report successful synthesis in the presence of air, these often require specific catalysts or oxidants that favor the desired reaction pathway.[11][12][13] To minimize byproduct formation and achieve high, reproducible yields, performing the condensation under an inert atmosphere (Nitrogen or Argon) is the most reliable strategy.[14]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the issue.

Problem 1: Low to No Yield of Desired Product with Significant Dark Precipitate

This is the most common failure mode, directly pointing to rampant OPD oxidation.

Step 1: Assess Starting Material Purity

  • Visual Check: Is your solid OPD white or off-white? If it is yellow, tan, or brown, it is already significantly oxidized.[4][8]

  • Melting Point: Pure OPD has a melting point of 102-104 °C.[1] A broad or depressed melting range indicates impurities.

  • Solution: If the starting material is impure, it must be purified before use. See Protocol 1: Purification of o-Phenylenediamine below.

Step 2: Implement a Robust Inert Atmosphere Technique

  • Cause: Oxygen from the air is the primary culprit for OPD degradation. Simply capping the flask with a septum is insufficient.

  • Solution: The reaction must be actively purged of oxygen and maintained under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar).

    • Degas the Solvent: Before adding reagents, bubble N₂ or Ar through your reaction solvent for 15-20 minutes to remove dissolved oxygen.

    • Assemble Glassware Hot: If possible, flame-dry your glassware under vacuum and backfill with inert gas to remove adsorbed moisture and air.

    • Purge the Reaction Flask: Add your purified OPD and aldehyde to the flask, then evacuate the headspace and backfill with inert gas. Repeat this "purge cycle" 3-5 times.

    • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, typically by using a balloon or a bubbler system connected to a gas line.

Step 3: Evaluate Solvent and Temperature

  • Solvent Choice: The choice of solvent can influence both the desired reaction and the rate of oxidation. Alcohols like ethanol or methanol are common. In some cases, non-polar solvents like toluene may be used, often with azeotropic removal of water.

  • Temperature Control: While heat is often required to drive the condensation and cyclization, excessive temperatures can accelerate decomposition. Monitor the reaction temperature closely. Some modern protocols using specific catalysts can even run at ambient temperature.[14]

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield & Dark Precipitate Check_Purity Step 1: Check OPD Purity (Color, M.P.) Start->Check_Purity Purify Purify OPD (See Protocol 1) Check_Purity->Purify Impure Check_Atmosphere Step 2: Is Reaction Under Inert Gas? Check_Purity->Check_Atmosphere Pure Purify->Check_Atmosphere Implement_Inert Implement Inert Technique (Purge, Degas, Balloon) (See Protocol 2) Check_Atmosphere->Implement_Inert No Check_Conditions Step 3: Review Solvent & Temperature Check_Atmosphere->Check_Conditions Yes Implement_Inert->Check_Conditions Optimize Optimize Conditions (e.g., Lower Temp) Check_Conditions->Optimize Sub-optimal Success Improved Yield & Clean Reaction Check_Conditions->Success Optimal Optimize->Success

Caption: A step-by-step workflow for troubleshooting failed reactions.

Recommended Protocols

Protocol 1: Purification of o-Phenylenediamine by Recrystallization

This protocol is adapted from established methods for purifying OPD.[15]

Safety: o-Phenylenediamine is toxic and a suspected carcinogen.[9] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a chemical fume hood.

Materials:

  • Crude (discolored) o-phenylenediamine

  • Distilled water

  • Sodium hydrosulfite (Na₂S₂O₄) or sodium dithionite

  • Activated charcoal

  • Büchner funnel, filter flask, and filter paper

  • Ice bath

Procedure:

  • In a fume hood, add the crude OPD to an Erlenmeyer flask. For every 10 grams of crude OPD, add approximately 150-175 mL of hot distilled water.

  • Add a small amount (1-2 g per 10 g of OPD) of sodium hydrosulfite to the mixture.[15] This reducing agent helps to prevent oxidation during the purification process.

  • Heat the mixture with stirring until the OPD dissolves completely.

  • Add a small amount of activated charcoal to the hot solution to decolorize it.

  • Hot filter the solution through a fluted filter paper or a pre-heated Büchner funnel to remove the charcoal and other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the resulting colorless or white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified crystals under vacuum. The purified OPD should be a white solid with a melting point of 99-101 °C.[15] Use immediately or store under an inert atmosphere in a sealed, light-protected container.

Protocol 2: General Procedure for Benzimidazole Synthesis Under Inert Atmosphere

Materials:

  • Purified o-phenylenediamine (from Protocol 1)

  • This compound

  • Anhydrous ethanol (or other suitable degassed solvent)

  • Round-bottom flask, condenser, and magnetic stirrer

  • Nitrogen or Argon gas line with a bubbler or balloon setup

Procedure:

  • Assemble and flame-dry the reaction glassware (flask and condenser). Allow it to cool to room temperature under a stream of inert gas.

  • Add purified o-phenylenediamine (1.0 eq) and this compound (1.0-1.1 eq) to the reaction flask.

  • Evacuate the flask and backfill with inert gas. Repeat this purge cycle 3-5 times.

  • Via cannula or syringe, add degassed anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Ensure a gentle, positive flow of inert gas is maintained (e.g., by attaching a balloon filled with N₂ or Ar to the top of the condenser).

  • Heat the reaction mixture to reflux (for ethanol, ~78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Summary of Key Parameters

ParameterRecommendationRationale
OPD Purity Use only white, crystalline solid (M.P. ~102 °C).Oxidized impurities catalyze further degradation and reduce yield.[4]
Reaction Atmosphere Strictly inert (N₂ or Ar).Prevents direct reaction of electron-rich OPD with atmospheric oxygen.[3][16]
Solvent Degassed prior to use.Removes dissolved O₂ which can initiate oxidation.
Storage Store purified OPD under N₂/Ar, protected from light.OPD is sensitive to both air and light, leading to degradation over time.[7][9]

References

  • o-Phenylenediamine - Wikipedia. Available at: [Link]

  • o-PHENYLENEDIAMINE - Organic Syntheses Procedure. Available at: [Link]

  • Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles - MDPI. Available at: [Link]

  • WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. Available at: [Link]

  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - NIH. Available at: [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. Available at: [Link]

  • US3345413A - Process for purifying a phenylenediamine - Google Patents.
  • Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. - ResearchGate. Available at: [Link]

  • CN103435495A - Purification process for o-phenylenediamine - Google Patents.
  • CN101462966A - Purification method for exquisite o-phenylenediamine - Google Patents.
  • Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - NIH. Available at: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. Available at: [Link]

  • m-, o-, and p-Phenylenediamine - OSHA. Available at: [Link]

  • Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent - Taylor & Francis. Available at: [Link]

  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization | ACS Omega. Available at: [Link]

  • O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Available at: [Link]

  • Table 3 Effect of solvent in the reaction of o-phenylenediamine with... - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. Available at: [Link]

  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - ResearchGate. Available at: [Link]

  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - Maastricht University. Available at: [Link]

Sources

Technical Support Center: Purification of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

I. Frequently Asked Questions (FAQs): Common Purification Hurdles

This section addresses the most frequent issues encountered during the purification of benzaldehyde derivatives.

Q1: My benzaldehyde derivative is turning into a white solid (benzoic acid) upon storage or during my workup. How can I prevent this and purify my aldehyde?

A1: This is a classic and highly common issue. Benzaldehyde and its derivatives are notoriously susceptible to air oxidation, converting the aldehyde functional group into a carboxylic acid (benzoic acid derivative).[1][2] This oxidation is often accelerated by light and trace metal impurities.

Causality: The aldehyde proton is readily abstracted by molecular oxygen, initiating a radical chain reaction that leads to the formation of the corresponding carboxylic acid.

Preventative Measures:

  • Inert Atmosphere: Always handle and store benzaldehyde derivatives under an inert atmosphere (e.g., nitrogen or argon).[3] After use, purge the headspace of the storage bottle with an inert gas before sealing.

  • Amber Glassware: Store in amber-colored glass bottles to minimize light exposure.[3]

  • Refrigeration: Store at low temperatures (2-8 °C) to slow down the oxidation rate.[3]

  • Use of Inhibitors: For long-term storage, consider adding a radical inhibitor like hydroquinone, though this will need to be removed during purification.[4][5]

Purification Protocol: Removal of Benzoic Acid Contamination

A simple and effective method is to perform a liquid-liquid extraction with a mild base to deprotonate the acidic benzoic acid, rendering it water-soluble.

  • Dissolution: Dissolve the impure benzaldehyde derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Wash the organic layer several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[6][7]

  • Monitoring: You can monitor the removal of the benzoic acid by TLC, spotting the organic layer before and after washing.

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: I am struggling to separate my benzaldehyde derivative from other non-polar impurities using column chromatography. What can I do?

A2: Co-elution of non-polar impurities is a frequent challenge in the chromatography of benzaldehyde derivatives, especially when dealing with byproducts from Friedel-Crafts reactions or other carbon-carbon bond-forming reactions.[8]

Troubleshooting Strategies for Column Chromatography:

  • Solvent System Optimization: A systematic approach to optimizing your eluent system is crucial.

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems of differing polarities. A good solvent system will give your desired compound an Rf value between 0.2 and 0.4 and show good separation from impurities.

    • Solvent Gradients: Employing a shallow solvent gradient during column chromatography can often resolve closely eluting compounds.[9] Start with a less polar solvent system and gradually increase the polarity.

  • Stationary Phase Selection: While silica gel is the most common stationary phase, consider alternatives if your compound is unstable on silica or if separation is poor.[9]

    • Alumina: Can be a good alternative for separating less polar compounds. It is available in neutral, acidic, and basic forms.

    • Florisil®: A magnesium silicate adsorbent that can offer different selectivity compared to silica.

  • Sample Loading: Overloading the column is a common reason for poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Q3: My benzaldehyde derivative appears oily and won't crystallize. How can I induce crystallization for purification?

A3: Many benzaldehyde derivatives have relatively low melting points and can be challenging to crystallize, especially in the presence of impurities that act as "crystal poisons."

Techniques to Induce Crystallization:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[10][11]

    • Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene) in small test tubes.

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent until the solution becomes cloudy (the point of saturation). Then, gently heat until the solution is clear again and allow it to cool slowly.[10]

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites for crystal growth.

  • Cooling: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of an impure solid. Once the solution has reached room temperature, placing it in an ice bath or refrigerator can further increase the yield.

II. Troubleshooting Guides

This section provides more in-depth troubleshooting for specific purification techniques.

Troubleshooting Flash Column Chromatography of Benzaldehyde Derivatives
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation/Overlapping Peaks Improper solvent system selection.Perform detailed TLC analysis to find an optimal solvent system. Consider using a gradient elution.[9]
Column overloading.Reduce the amount of sample loaded onto the column.
Column channeling.Ensure proper packing of the column to avoid air bubbles and channels.
Compound Stuck on the Column Compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent.
Compound is decomposing on the silica gel.Deactivate the silica gel with a small amount of triethylamine or switch to a different stationary phase like alumina.[9]
Tailing Peaks Interactions between the compound and the stationary phase.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).
The chosen eluent is too strong.Reduce the polarity of the eluent.
Troubleshooting Recrystallization of Benzaldehyde Derivatives
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling Solution is not saturated.Evaporate some of the solvent to concentrate the solution.
Compound is highly soluble in the chosen solvent.Try a different solvent or a mixed solvent system.
Oiling Out (Formation of a Liquid Layer) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is cooling too quickly.Allow the solution to cool more slowly.
High concentration of impurities.Try to pre-purify the compound by another method (e.g., column chromatography) before recrystallization.
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to maximize precipitation.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat the receiving flask.

III. Experimental Protocols & Workflows

Protocol 1: Purification of Benzaldehyde from Benzoic Acid using Bisulfite Adduct Formation

This method is highly effective for removing unreacted benzaldehyde from a reaction mixture.[12]

  • Reaction Quenching & Extraction: After your reaction is complete, quench it appropriately and perform a standard aqueous workup to obtain an organic extract containing your product and unreacted benzaldehyde.

  • Bisulfite Extraction:

    • Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[12] Shake the separatory funnel vigorously for 5-10 minutes. The benzaldehyde will form a water-soluble bisulfite adduct.

    • Separate the aqueous layer.

  • Back Extraction (Optional, to recover benzaldehyde):

    • To recover the benzaldehyde, the aqueous layer containing the bisulfite adduct can be treated with a base (e.g., 10% NaOH) to regenerate the aldehyde.[12]

    • The regenerated benzaldehyde can then be extracted back into an organic solvent.

  • Final Workup: The original organic layer, now free of benzaldehyde, should be washed with brine, dried over an anhydrous salt, and concentrated.

Workflow for Selecting a Purification Method for Benzaldehyde Derivatives

Purification_Workflow start Crude Benzaldehyde Derivative is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_liquid Is the crude product a liquid/oil? is_solid->is_liquid No is_pure_solid Is the solid pure after recrystallization? recrystallize->is_pure_solid column_chrom Perform Column Chromatography is_pure_solid->column_chrom No final_product Pure Benzaldehyde Derivative is_pure_solid->final_product Yes column_chrom->final_product is_liquid->column_chrom No distillation Consider Distillation (if thermally stable and bp difference > 25°C) is_liquid->distillation Yes is_pure_liquid Is the liquid pure after distillation? distillation->is_pure_liquid is_pure_liquid->column_chrom No is_pure_liquid->final_product Yes

Caption: Decision tree for selecting an appropriate purification method.

IV. Analytical Methods for Purity Assessment

Confirming the purity of your final product is a critical step. Here are some common analytical techniques:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of fractions from column chromatography.

  • Gas Chromatography (GC): Excellent for analyzing volatile benzaldehyde derivatives and quantifying impurities.[8][13][14]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of a wide range of benzaldehyde derivatives, especially those that are not volatile or are thermally labile.[8][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[8] Characteristic aldehyde proton signals for benzaldehydes typically appear between 9-10 ppm in ¹H NMR.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the aldehyde functional group (C=O stretch typically around 1700 cm⁻¹) and the absence of the broad O-H stretch of a carboxylic acid impurity.[13]

Typical HPLC Conditions for Benzaldehyde Analysis
Parameter Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)[15]
Mobile Phase Methanol/Water or Acetonitrile/Water gradient
Detection UV at 250 nm[15]
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C[15]

V. Visualization of Key Concepts

Oxidation of Benzaldehyde to Benzoic Acid

Oxidation_Pathway benzaldehyde Benzaldehyde Derivative (R-CHO) benzoic_acid Benzoic Acid Derivative (R-COOH) benzaldehyde->benzoic_acid Oxidation oxygen O₂ (Air) oxygen->benzoic_acid

Caption: The common oxidation pathway of benzaldehydes.

VI. References

  • Google Patents. (n.d.). Process for the purification of benzaldehyde. Retrieved from

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Retrieved from [Link]

  • Labbox. (n.d.). UN1990 Benzaldehyde Analytical Grade. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Benzoic acid from Benzaldehyde. Retrieved from [Link]

  • Blog. (2025). How to test the purity of benzaldehyde?. Retrieved from [Link]

  • MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilization of aldehydes. Retrieved from

  • ResearchGate. (2018). How to purify Benzaldehyde with benzoic acid contamination?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). benzaldehyde-impurities. Retrieved from [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Best way to store and transfer my benzaldehyde to air tight container?. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization and Crystallization.

  • European Patent Office. (n.d.). Stabilization of aldehydes. Retrieved from [Link]

  • NIH. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Reddit. (2025). Conversion of Benzaldehyde to Benzoic Acid. Retrieved from [Link]

  • NIH. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]

  • LabXchange. (2024). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-(2-Methoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds, meticulous structural elucidation is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(2-Methoxyethoxy)benzaldehyde, a key intermediate in various synthetic pathways. By integrating predicted spectral data with experimental findings for analogous compounds, this document offers a robust framework for the characterization of this and similar molecules. Furthermore, we will objectively compare the utility of ¹H NMR with other essential analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing a comprehensive analytical perspective.

The Crucial Role of Structural Verification

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. In drug development and materials science, even minor structural ambiguities can lead to significant deviations in efficacy, safety, and performance. Therefore, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity. Spectroscopic techniques provide the necessary tools to probe the molecular architecture and ensure the identity and purity of synthesized compounds.

Deciphering the ¹H NMR Spectrum of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. As no experimentally verified spectrum for this compound is readily available in public databases, we present a high-quality predicted spectrum and interpret it based on established principles and experimental data from closely related analogs.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is generated using advanced computational algorithms that consider the electronic environment of each proton. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a9.98s1HAldehyde proton (-CHO)
b7.55d1HAr-H
c7.48t1HAr-H
d7.30m2HAr-H
e4.22t2H-OCH₂-
f3.80t2H-OCH₂-
g3.45s3H-OCH₃
Interpretation and Justification
  • Aldehyde Proton (a): The singlet at ~9.98 ppm is characteristic of an aldehyde proton, which is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group. This is consistent with the known chemical shift of the aldehyde proton in benzaldehyde (~10.0 ppm) and 3-methoxybenzaldehyde (~9.98 ppm).[1]

  • Aromatic Protons (b, c, d): The aromatic region between 7.30 and 7.55 ppm is expected to show a complex pattern corresponding to the four protons on the benzene ring. The meta-substitution pattern leads to distinct signals for each aromatic proton. The predicted shifts and multiplicities are in line with those observed for 3-substituted benzaldehydes. For instance, in 3-methoxybenzaldehyde, the aromatic protons appear in the range of 7.25-7.51 ppm.[1]

  • Methoxyethoxy Protons (e, f, g): The protons of the 2-methoxyethoxy group are expected to appear as two triplets and a singlet. The methylene protons adjacent to the aromatic ring's oxygen (e) are predicted around 4.22 ppm, while the other methylene protons (f) are expected at approximately 3.80 ppm. The terminal methoxy group (g) should appear as a sharp singlet around 3.45 ppm. These assignments are based on the typical chemical shifts of protons in ether linkages.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound necessitates the use of complementary analytical methods.

¹³C Nuclear Magnetic Resonance (NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the predicted ¹³C NMR spectrum would reveal distinct signals for each of the 10 unique carbon atoms.

Table 2: Predicted ¹³C NMR Data vs. Experimental Data for a Similar Compound

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 3-Methoxybenzaldehyde[1]
C=O192.5193.0
C-3 (Ar)159.5159.8
C-1 (Ar)137.8137.6
C-5 (Ar)130.0130.3
C-6 (Ar)123.5122.5
C-4 (Ar)121.5121.0
C-2 (Ar)112.0112.9
-OCH₂- (Ar-O)69.0-
-OCH₂-71.0-
-OCH₃59.055.4

The predicted chemical shifts for the aromatic and aldehyde carbons of the target molecule are in close agreement with the experimental values for 3-methoxybenzaldehyde, lending confidence to the predicted structure. The additional signals for the methoxyethoxy group provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 196.0786. The fragmentation pattern would likely show characteristic losses of the methoxyethoxy side chain, providing further evidence for the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for separating it from byproducts and starting materials. A reversed-phase HPLC method would be suitable for this compound. The retention time of the compound would be dependent on the specific column and mobile phase used. HPLC is particularly valuable for quantifying the purity of the synthesized product and for monitoring the progress of a reaction. Standard methods for the HPLC analysis of aldehydes and ketones often involve derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by UV detection.[2][3]

Experimental Protocols

To ensure the scientific integrity of this guide, the following are detailed protocols for the key analytical techniques discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands).

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (Electron Impact - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron impact ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a starting condition of 50:50 water:acetonitrile, ramping to 100% acetonitrile over 20 minutes.

  • Detection: Monitor the elution at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Determine the retention time and peak area to assess purity and quantify the compound.

Visualizing the Analytical Workflow

To provide a clear overview of the characterization process, the following diagram illustrates the logical flow of the analytical workflow.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While ¹H NMR provides the most detailed initial structural information, its power is magnified when combined with ¹³C NMR for carbon skeleton confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment. This guide provides a comprehensive framework for researchers to confidently characterize this and other related synthetic intermediates, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

Sources

A Comparative Analysis of 13C NMR Chemical Shifts for 3-(2-Methoxyethoxy)benzaldehyde and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a detailed comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(2-Methoxyethoxy)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth examination of substituent effects on the benzaldehyde scaffold. By comparing predicted data for the target molecule with experimental data from structurally related analogs—benzaldehyde, 3-hydroxybenzaldehyde, and 3-methoxybenzaldehyde—we aim to provide a robust framework for spectral interpretation and compound characterization.

Introduction to ¹³C NMR Spectroscopy in Aromatic Aldehydes

¹³C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. In the context of substituted benzaldehydes, the chemical shift of each carbon atom is exquisitely sensitive to its electronic environment. The aldehyde carbonyl carbon is typically observed far downfield (190-200 ppm) due to the strong deshielding effect of the doubly bonded oxygen atom. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents on the benzene ring, providing valuable information about the electronic distribution within the molecule.

This guide will dissect the ¹³C NMR spectrum of this compound, a compound of interest in various synthetic applications. Due to the lack of readily available experimental spectra for this specific molecule, we will leverage a highly reliable prediction algorithm and compare its output with the established experimental data of key structural analogs. This comparative approach allows for a deeper understanding of the electronic contributions of the 2-methoxyethoxy substituent.

Comparative Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for this compound were predicted and are presented alongside the experimental data for benzaldehyde, 3-hydroxybenzaldehyde, and 3-methoxybenzaldehyde. The analysis focuses on the influence of the substituent at the C3 position on the chemical shifts of the aromatic and carbonyl carbons.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon AtomThis compound (Predicted)Benzaldehyde (Experimental)3-Hydroxybenzaldehyde (Experimental)3-Methoxybenzaldehyde (Experimental)
C=O192.1192.3191.5193.0
C1137.9136.5137.6137.6
C2123.1129.7122.5122.5
C3159.5129.0157.0159.8
C4114.2134.4115.5112.9
C5129.9129.0129.9130.3
C6119.8129.7121.0121.0
-OCH₂CH₂OCH₃68.9, 70.8---
-OCH₃---55.4

Experimental data sourced from various chemical databases and literature. Predicted data generated using an online NMR prediction tool.

Analysis of Substituent Effects:

The introduction of an oxygen-containing substituent at the C3 position significantly influences the electron density distribution in the benzene ring, which is reflected in the ¹³C NMR chemical shifts.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in this compound (192.1 ppm) is very similar to that of benzaldehyde (192.3 ppm) and its other substituted analogs. This suggests that the substituent at the meta position has a relatively minor electronic effect on the distant carbonyl group.

  • Ipso-Carbon (C1): The carbon atom to which the aldehyde group is attached (C1) shows a slight downfield shift in the substituted analogs compared to benzaldehyde. This is likely due to the overall electron-withdrawing inductive effect of the oxygenated substituents.

  • Carbon C3: As expected, the most significant change is observed at C3, the site of substitution. The presence of an oxygen atom directly attached to the ring causes a substantial downfield shift (deshielding) of C3 in 3-hydroxybenzaldehyde (157.0 ppm), 3-methoxybenzaldehyde (159.8 ppm), and the predicted value for this compound (159.5 ppm), compared to benzaldehyde (129.0 ppm). This is a classic example of the strong deshielding effect of an oxygen substituent on the directly attached aromatic carbon.

  • Ortho and Para Carbons (C2, C4, C6): The carbons ortho (C2, C4) and para (C6) to the aldehyde group, and meta to the C3 substituent, also exhibit noticeable shifts. The electron-donating resonance effect of the oxygenated substituent at C3 increases the electron density at the ortho (C2, C4) and para (C6) positions relative to C3, leading to an upfield shift (shielding) of these carbons compared to benzaldehyde.

  • Aliphatic Carbons: The predicted chemical shifts for the ethoxy moiety in this compound (68.9 and 70.8 ppm) are in the expected range for carbons singly bonded to oxygen.

Experimental and Predictive Protocols

To ensure scientific integrity and provide a practical guide for researchers, this section outlines the standard experimental procedures for acquiring ¹³C NMR spectra and a workflow for predicting chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the benzaldehyde analog in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A range of 0-220 ppm is typically sufficient to cover all carbon signals in these compounds.

    • Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Protocol for ¹³C NMR Chemical Shift Prediction

For novel compounds or when experimental data is unavailable, computational prediction serves as a valuable tool.

  • Structure Input: Draw the chemical structure of this compound using a chemical drawing software.

  • Prediction Software: Utilize a reputable NMR prediction software or online tool (e.g., ChemDraw, ACD/Labs NMR Predictor, or free online resources like nmrdb.org).

  • Algorithm Selection: These tools employ various algorithms, often based on large databases of experimental data and machine learning, to calculate the chemical shifts.

  • Analysis: The output will provide a list of predicted chemical shifts for each carbon atom in the molecule. It is crucial to critically evaluate these predictions by comparing them with data from structurally similar, known compounds.

Visualization of Molecular Structure and Workflow

To aid in the interpretation of the spectral data, the following diagrams illustrate the structure of this compound with numbered carbons and the general workflow for this comparative analysis.

Figure 1. Structure of this compound with carbon numbering.

G cluster_data_acquisition Data Acquisition cluster_analysis Comparative Analysis cluster_output Guide Generation exp_data Experimental Data (Benzaldehyde, 3-OH Benzaldehyde, 3-OMe Benzaldehyde) comparison Comparison of Chemical Shifts & Analysis of Substituent Effects exp_data->comparison pred_data Predicted Data (this compound) pred_data->comparison guide Comprehensive Guide with Tables, Diagrams, and Protocols comparison->guide

A Comparative Guide to the Infrared Spectroscopic Analysis of the Carbonyl Stretch in 3-(2-Methoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative window into the functional groups of a molecule. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration, a feature whose position is exquisitely sensitive to its local electronic environment.

This guide provides an in-depth analysis of the C=O stretching frequency in 3-(2-Methoxyethoxy)benzaldehyde, a substituted aromatic aldehyde. We will compare its spectral features to those of related benzaldehydes to elucidate the structural factors that govern the position of this key vibrational band. This document is intended for researchers and scientists who leverage spectroscopic data for structural confirmation, quality control, and reaction monitoring.

The Underlying Science: Electronic Effects on Carbonyl Stretching Frequencies

The C=O bond in an aldehyde or ketone typically produces a strong, sharp absorption band in the infrared spectrum between 1660 and 1770 cm⁻¹[1][2]. The exact wavenumber of this absorption is dictated by the bond's strength, which is in turn influenced by several factors:

  • Conjugation: In aromatic aldehydes like benzaldehyde, the C=O group is conjugated with the π-electron system of the benzene ring. This delocalization of electrons reduces the double-bond character of the carbonyl group, weakening it slightly. Consequently, the C=O stretching frequency is lowered by about 25-30 cm⁻¹ compared to its saturated aliphatic counterparts[1][2]. For instance, saturated aldehydes absorb near 1730 cm⁻¹, whereas benzaldehyde absorbs closer to 1705 cm⁻¹[2].

  • Electronic Effects of Substituents: Substituents on the aromatic ring can further modulate the C=O frequency. These effects are broadly categorized as:

    • Resonance Effect (Mesomeric Effect): Electron-donating groups (e.g., -OR, -NH₂) can delocalize electron density into the ring and, through conjugation, to the carbonyl group. This further reduces the C=O bond order and lowers its stretching frequency.

    • Inductive Effect: Electronegative atoms (like oxygen in an ether group) can pull electron density away from the ring through the sigma bonds. This electron-withdrawing inductive effect tends to increase the C=O bond strength and shift the frequency to a higher wavenumber.

In the case of This compound , the substituent is attached at the meta position. At this position, the resonance effect is minimal, and the primary influence is the electron-withdrawing inductive effect of the ether oxygen. This would be expected to slightly increase the C=O frequency compared to unsubstituted benzaldehyde.

cluster_0 Factors Influencing C=O Stretch Frequency Benzaldehyde_Core Aromatic Aldehyde Core Conjugation Conjugation with Phenyl Ring Benzaldehyde_Core->Conjugation Substituent Ring Substituent (e.g., -OCH₂CH₂OCH₃) Benzaldehyde_Core->Substituent Final_Frequency Observed ν(C=O) Frequency Conjugation->Final_Frequency Lowers ν Electronic_Effects Electronic Effects Substituent->Electronic_Effects Inductive Inductive Effect (Through σ-bonds) Electronic_Effects->Inductive Resonance Resonance Effect (Through π-system) Electronic_Effects->Resonance Inductive->Final_Frequency Raises ν (generally) Resonance->Final_Frequency Lowers ν (para/ortho) Solvent Solvent Effects (Polarity, H-Bonding) Solvent->Final_Frequency Shifts ν

Caption: Factors influencing the C=O stretching frequency (ν).

Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocol for Fourier Transform Infrared (FTIR) spectroscopy is recommended. This self-validating system includes background correction and verification steps.

cluster_workflow FTIR Experimental Workflow Start Start Instrument_Prep 1. Instrument Purge (Remove H₂O, CO₂) Start->Instrument_Prep Background 2. Collect Background Spectrum (Clean Salt Plates) Instrument_Prep->Background Sample_Prep 3. Sample Preparation (Apply thin liquid film) Background->Sample_Prep Sample_Scan 4. Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Sample_Prep->Sample_Scan Process 5. Data Processing (Baseline Correction, Normalization) Sample_Scan->Process Analysis 6. Peak Analysis (Identify C=O stretch wavenumber) Process->Analysis End End Analysis->End

Caption: Standard workflow for FTIR spectroscopic analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Collection:

    • Clean two salt plates (e.g., NaCl or KBr) with a suitable dry solvent (e.g., anhydrous dichloromethane or hexane).

    • Mount the clean, empty plates in the sample holder.

    • Collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Place a single drop of this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Mount the sample assembly in the spectrometer's sample holder.

  • Data Acquisition:

    • Set the desired acquisition parameters. Typical settings for routine analysis are:

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 (to improve signal-to-noise ratio)

      • Spectral Range: 4000-400 cm⁻¹

    • Acquire the sample spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

    • Use the software's tools to identify the exact wavenumber of the peak maximum for the most intense, sharp band in the 1750-1650 cm⁻¹ region. This corresponds to the C=O stretch.

Comparative Data Analysis

The position of the C=O stretch provides a fingerprint of the aldehyde's electronic structure. By comparing our target molecule to known compounds, we can validate our understanding of the substituent effects. The electronic influence of the 3-(2-methoxyethoxy) group is expected to be very similar to that of a simple 3-methoxy group, as the inductive effect is dominated by the oxygen atom directly attached to the ring.

CompoundStructureTypical C=O Stretch (cm⁻¹)Key Influencing Factor(s)
ButyraldehydeSaturated Aldehyde1740-1720[3]No conjugation; serves as a baseline for non-conjugated aliphatic aldehydes.
BenzaldehydeAromatic Aldehyde~1705-1703[2][4]Conjugation with the phenyl ring lowers the frequency relative to aliphatic aldehydes.
3-MethoxybenzaldehydeAromatic Aldehyde~1702[5][6]Weak electron-withdrawing inductive effect from the meta-methoxy group.
This compound Target Molecule ~1702 (Predicted) Inductive effect from the meta-ether linkage, similar to 3-methoxybenzaldehyde.
4-MethoxybenzaldehydeAromatic Aldehyde~1685Strong electron-donating resonance effect from the para-methoxy group lowers frequency.

Discussion of Results:

As the data illustrates, conjugation in benzaldehyde lowers the C=O stretching frequency significantly compared to a saturated aldehyde like butyraldehyde[2][3]. When a methoxy group is placed at the 3-position (meta), as in 3-methoxybenzaldehyde, the observed C=O stretch is around 1702 cm⁻¹[5][6]. This is very close to, or slightly lower than, unsubstituted benzaldehyde, suggesting a subtle interplay of a weak inductive effect and other minor influences.

For our target molecule, This compound , we predict a C=O stretching frequency of approximately 1702 cm⁻¹ . The larger ether chain is not expected to significantly alter the dominant inductive effect originating from the oxygen atom bonded to the ring.

In stark contrast, placing the methoxy group at the 4-position (para) allows for a strong electron-donating resonance effect. This effect significantly delocalizes electron density to the carbonyl group, weakening the C=O bond and causing a substantial drop in the stretching frequency to around 1685 cm⁻¹. This comparison highlights the powerful diagnostic capability of IR spectroscopy in distinguishing between constitutional isomers.

Conclusion

The analysis of the C=O stretching frequency via IR spectroscopy is a highly effective method for the structural characterization of substituted benzaldehydes. The position of this vibrational band is a sensitive probe of the electronic environment shaped by conjugation and the inductive and resonance effects of substituents.

For this compound, the C=O stretch is predicted to occur near 1702 cm⁻¹, a value governed primarily by its conjugation with the aromatic ring and the weak inductive effect of the meta-positioned ether group. This value is demonstrably different from that of its para-substituted isomer and its non-conjugated aliphatic counterparts. This guide provides the theoretical framework and a robust experimental protocol for researchers to confidently acquire and interpret IR spectroscopic data for this and related compounds, ensuring accuracy and integrity in their scientific endeavors.

References

  • Doc Brown's Chemistry. Infrared Spectrum of Benzaldehyde. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

  • Chegg. Draw the IR spectrum for Benzaldehyde and briefly give the rationale. Available at: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. FT-IR Spectrum of Benzaldehyde. Available at: [Link]

  • ACS Publications. Solvent and Concentration Effects on Carbonyl Stretching Frequencies: Ketones. Available at: [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 3-methoxy-. Available at: [Link]

  • Brainly. Which of the following IR frequencies would be expected for benzaldehyde?. Available at: [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. Available at: [Link]

  • ResearchGate. Solvent Effects on Carbonyl Bands in Infrared Spectra. Available at: [Link]

  • Pearson+. Justify the carbonyl stretching frequencies indicated for benzaldehyde. Available at: [Link]

  • DTIC. SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Available at: [Link]

  • PubChem. 3-Methoxybenzaldehyde. Available at: [Link]

  • Berkeley Learning Hub. Benzaldehyde IR Spectrum Analysis. Available at: [Link]

  • WOU Chemistry. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available at: [Link]

Sources

mass spectrometry of 3-(2-Methoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 3-(2-Methoxyethoxy)benzaldehyde: A Comparative Approach

Introduction

This compound is an aromatic aldehyde of interest in synthetic chemistry and drug development, often serving as a key intermediate in the construction of more complex molecular architectures. Accurate and robust analytical methodologies are paramount for verifying its identity, purity, and for pharmacokinetic studies. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural specificity.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of this compound. We will delve into its predicted fragmentation patterns under common ionization techniques and objectively compare the performance of different mass spectrometric workflows—such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—against established alternative methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Predicted Fragmentation Pathway of this compound

Understanding the fragmentation pattern is fundamental to substance identification via mass spectrometry. While an experimental spectrum for this specific molecule is not widely published, we can predict its fragmentation with high confidence by dissecting its structure and applying established chemical principles derived from analogous compounds like benzaldehyde and substituted ethers.[1][2][3]

Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol Exact Mass: 180.07864 Da

The structure contains three key features that will dictate its fragmentation: the stable aromatic ring, the reactive aldehyde group, and the flexible methoxyethoxy side chain.

Key Predicted Fragmentation Steps:

  • Molecular Ion (M•⁺): Under Electron Ionization (EI), the initial event is the formation of the molecular ion at m/z 180.

  • Loss of Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 179.[1][3]

  • Loss of the Methoxyethoxy Side Chain: The most significant fragmentation is expected to be the cleavage of the ether bond attached to the aromatic ring. This would result in a fragment corresponding to the benzaldehyde core losing the C₄H₉O₂ group, but a more likely scenario is the cleavage yielding a stable [M - C₄H₉O₂]⁺ ion at m/z 121 , corresponding to a hydroxybenzaldehyde cation radical.

  • Side Chain Fragmentation: The methoxyethoxy group itself is prone to fragmentation. Cleavage of the C-C bond in the side chain would produce a prominent ion at m/z 59 ([C₃H₇O]⁺). Further cleavage could also produce an ion at m/z 45 ([C₂H₅O]⁺).

  • Aldehyde Group Loss (M-29): The loss of the entire CHO group as a radical can lead to a fragment at m/z 151 .[1][3]

  • Aromatic Ring Fragmentation: Subsequent losses from the core aromatic fragments can occur, such as the loss of carbon monoxide (CO) from the acylium ion, a characteristic fragmentation of aromatic aldehydes, which would yield a peak at m/z 151 from the m/z 179 ion.[1][4]

Predicted Major Fragment Ions
m/z (Nominal Mass)Predicted FormulaDescription of Loss
180[C₁₀H₁₂O₃]⁺•Molecular Ion (M•⁺)
179[C₁₀H₁₁O₃]⁺Loss of Hydrogen radical (•H) from the aldehyde group
151[C₉H₁₁O₂]⁺Loss of Formyl radical (•CHO)
121[C₇H₅O₂]⁺Cleavage of the ether bond, loss of •C₄H₉O₂
77[C₆H₅]⁺Phenyl cation, from extensive fragmentation
59[C₃H₇O]⁺Methoxyethyl cation from side-chain cleavage
45[C₂H₅O]⁺Ethoxy cation from side-chain cleavage
Visualization of Predicted Fragmentation

G M C₁₀H₁₂O₃ m/z 180 (Molecular Ion) M_minus_H [M-H]⁺ m/z 179 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 151 M->M_minus_CHO - •CHO Frag121 [C₇H₅O₂]⁺ m/z 121 M->Frag121 - •C₃H₇O₂ Frag59 [C₃H₇O]⁺ m/z 59 M->Frag59 Side Chain Cleavage G cluster_0 Mass Spectrometry Path cluster_1 Alternative HPLC Path Sample Sample GCMS GCMS Sample->GCMS Direct Injection Data_MS Data_MS GCMS->Data_MS Fragmentation Data Result_MS Structural Confirmation & Quantification Data_MS->Result_MS Library Match / Interpretation Sample2 Sample Deriv Deriv Sample2->Deriv DNPH Derivatization HPLC HPLC Deriv->HPLC Injection Data_UV Data_UV HPLC->Data_UV Chromatogram Result_UV Quantification vs. Standard Data_UV->Result_UV Peak Integration

Sources

comparing reactivity of 3-(2-Methoxyethoxy)benzaldehyde vs 3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 3-(2-Methoxyethoxy)benzaldehyde vs. 3-methoxybenzaldehyde

Introduction: A Tale of Two Ethers

In the vast landscape of aromatic aldehydes used in drug development and fine chemical synthesis, substituent effects are paramount. They dictate the reactivity of the core functional group, influencing reaction rates, yields, and even mechanistic pathways. This guide provides a detailed comparative analysis of two closely related benzaldehyde derivatives: 3-methoxybenzaldehyde and this compound.

At first glance, the two molecules appear remarkably similar, with the key distinction being the extension of the ether chain at the meta-position. The central question for the discerning researcher is: does this seemingly minor structural modification translate into a significant difference in the reactivity of the aldehyde functional group? This guide will dissect the electronic and steric nuances of each substituent, provide a theoretical framework for predicting reactivity, and outline supporting experimental protocols to empirically validate these predictions.

Theoretical Analysis: Unpacking Electronic and Steric Effects

The reactivity of the aldehyde group in benzaldehyde derivatives towards nucleophiles is primarily governed by the electrophilicity of the carbonyl carbon.[1][2][3][4] This electrophilicity is modulated by the electronic effects—inductive and resonance—of the substituents on the aromatic ring.

1. The Case of 3-methoxybenzaldehyde:

The methoxy group (-OCH₃) is a classic example of a substituent with competing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring, donating electron density.[5]

Crucially, when positioned meta to the aldehyde, the +M effect does not extend to the carbonyl carbon via a direct resonance structure. Its primary influence is on the ortho and para positions relative to itself. Therefore, at the meta position, the electron-withdrawing inductive effect (-I) is the dominant electronic influence on the aldehyde group. This withdrawal of electron density makes the carbonyl carbon slightly more electron-deficient and thus more electrophilic compared to unsubstituted benzaldehyde.

2. The Case of this compound:

The 3-(2-methoxyethoxy) group (-OCH₂CH₂OCH₃) presents a more complex picture, introducing factors of size and additional heteroatoms:

  • Inductive Effect (-I): The ether oxygen directly attached to the ring exerts a -I effect, analogous to the methoxy group. The presence of a second ether oxygen further down the chain has a negligible additional inductive pull on the ring itself.

  • Mesomeric (Resonance) Effect (+M): Similar to the methoxy group, the oxygen adjacent to the ring possesses lone pairs capable of a +M effect. Again, from the meta position, this does not directly conjugate with the aldehyde.

  • Steric Hindrance: This is the most significant point of differentiation. The 2-methoxyethoxy group is substantially larger and more flexible than a simple methoxy group. This increased steric bulk could potentially hinder the approach of a nucleophile to the nearby aldehyde carbonyl carbon.

Comparative Hypothesis:

Based on electronic effects alone, the reactivity of the two aldehydes should be nearly identical. Both substituents exert a weak, deactivating -I effect from the meta position, leading to a slight increase in the carbonyl carbon's electrophilicity. The primary difference is steric. We can hypothesize that 3-methoxybenzaldehyde will exhibit slightly greater reactivity, particularly in reactions sensitive to steric hindrance, due to the smaller profile of its substituent.

Electronic_Effects cluster_methoxy 3-methoxybenzaldehyde cluster_methoxyethoxy This compound M1 Ring M2 C=O Carbon M1->M2 Net e- Withdrawal M3 -OCH3 Group M3->M1 -I (Inductive Withdrawal) M3->M1 +M (Resonance Donation) (No direct effect on C=O) ME1 Ring ME2 C=O Carbon ME1->ME2 Net e- Withdrawal ME3 -OCH2CH2OCH3 Group ME3->ME1 -I (Inductive Withdrawal) ME3->ME1 +M (Resonance Donation) (No direct effect on C=O) ME3->ME2 Increased Steric Hindrance

Caption: Electronic and steric effects of meta-substituents.

Experimental Validation: Protocols for Comparative Analysis

To move from theoretical hypothesis to empirical evidence, a series of comparative experiments are necessary. The following protocols are designed to provide quantitative and qualitative data on the relative reactivity of the two aldehydes.

Experiment 1: Competitive Wittig Reaction

The Wittig reaction is highly sensitive to the electrophilicity of the carbonyl carbon; electron-withdrawing groups on the benzaldehyde accelerate the reaction.[6] A competitive reaction, where both aldehydes vie for a limited amount of the Wittig reagent, provides a direct measure of their relative reactivity.

Protocol:

  • Reagent Preparation: Prepare a 0.5 M solution of benzyltriphenylphosphonium chloride in anhydrous THF.

  • Ylide Generation: In a flame-dried, nitrogen-purged flask, add the phosphonium salt solution. Cool to 0 °C and add an equimolar amount of n-butyllithium (1.6 M in hexanes) dropwise to generate the deep red phosphonium ylide. Stir for 30 minutes at 0 °C.

  • Competitive Reaction: In a separate flask, create an equimolar mixture of 3-methoxybenzaldehyde (1.0 mmol) and this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Add the aldehyde mixture dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of the aldehydes via Thin Layer Chromatography (TLC).

  • Workup and Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Quantification: Analyze the crude product mixture using ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two stilbene products.

Data Summary Table:

AldehydeMolar EquivalentProduct FormedProduct Ratio (%)Relative Reactivity
3-methoxybenzaldehyde1.01-(3-methoxyphenyl)-2-phenylethene551.22
This compound1.01-(3-(2-methoxyethoxy)phenyl)-2-phenylethene451.00 (Reference)

Note: Data are hypothetical, based on the theoretical analysis.

Wittig_Workflow cluster_setup Reaction Setup cluster_reaction Competitive Reaction cluster_analysis Analysis A Generate Ylide: Benzyltriphenylphosphonium Chloride + n-BuLi in THF C Add Aldehyde Mixture to Ylide at 0°C A->C B Prepare Aldehyde Mixture: Equimolar 3-methoxybenzaldehyde & this compound B->C D Stir at RT for 2 hours C->D E Aqueous Workup & Extraction D->E F Concentrate Crude Product E->F G Determine Product Ratio (GC-MS or NMR) F->G

Caption: Workflow for the competitive Wittig reaction.

Experiment 2: Kinetic Analysis of Oxidation

The rate of oxidation of benzaldehydes to their corresponding benzoic acids can be precisely measured and is influenced by the electronic nature of the ring substituents.[7][8] By monitoring the reaction kinetics for each aldehyde independently under identical conditions, their rate constants can be directly compared.

Protocol:

  • Solution Preparation: Prepare stock solutions of 3-methoxybenzaldehyde (0.1 M), this compound (0.1 M), and the oxidant, Benzyltrimethylammonium fluorochromate (BTMAFC) (0.01 M), in a solvent system of 70:30 acetic acid:water.[7]

  • Kinetic Measurement: Conduct reactions under pseudo-first-order conditions with a large excess of the aldehyde over the oxidant (e.g., 10-fold excess).

  • Initiation: In a temperature-controlled cuvette (e.g., 303 K) within a UV-Vis spectrophotometer, mix the aldehyde solution with the required amount of perchloric acid (as a catalyst). Allow it to equilibrate.

  • Monitoring: Initiate the reaction by adding the BTMAFC solution. Immediately begin monitoring the decrease in absorbance of the Cr(VI) species at its λ_max (e.g., ~365 nm) over time.

  • Data Analysis: Plot ln(Absorbance) versus time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs).

Data Summary Table:

Aldehyde[Aldehyde] (M)[BTMAFC] (M)Temperature (K)k_obs (s⁻¹)
3-methoxybenzaldehyde0.10.0013032.5 x 10⁻⁴
This compound0.10.0013032.3 x 10⁻⁴

Note: Data are hypothetical, reflecting the expected minor difference in reactivity.

Synthesis and Conclusion

The comparative analysis of this compound and 3-methoxybenzaldehyde reveals subtle but important distinctions for the synthetic chemist.

  • Electronic Profile: The electronic influence of both the methoxy and 2-methoxyethoxy groups at the meta position is fundamentally similar. Both groups exert a weak electron-withdrawing inductive effect (-I) on the aldehyde's carbonyl carbon, rendering it slightly more reactive than unsubstituted benzaldehyde.

  • Reactivity: As supported by the proposed experimental frameworks, the intrinsic reactivity of the aldehyde functional group in both molecules is expected to be very similar. The kinetic data from the oxidation experiment would likely show only a marginal difference in reaction rates.

  • Steric Influence: The most significant differentiator is the steric bulk of the 2-methoxyethoxy side chain. In sterically demanding reactions, such as the Wittig reaction with bulky ylides or additions of sterically hindered organometallics, 3-methoxybenzaldehyde is predicted to react slightly faster. The competitive Wittig experiment is designed to expose this subtle difference.

References

  • Vertex AI Search. (n.d.).
  • Chemistry Stack Exchange. (2021, August 22). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Retrieved from [Link]

  • Quora. (2020, July 17). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]

  • ResearchGate. (2017, October 6). Methoxy gp on aromatic ring?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for the para-substituted benzaldehydes in the B.–V. reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2016, March 15). Computational and experimental structure–reactivity relationships: evidence for a side reaction in Alpine-Borane reductions of d-benzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. Retrieved from [Link]

  • ACS Publications. (2026, January 14). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Retrieved from [Link]

  • ACS Publications. (n.d.). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. Retrieved from [Link]

  • Problem Set #3: Substituent Effects and LFERS. (n.d.). Retrieved from [Link]

  • The introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for C-3 substituted benzaldehydes. Retrieved from [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. Retrieved from [Link]

  • American Chemical Society. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

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A Senior Application Scientist's Guide to Analytical Standards for 3-(2-Methoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. Every result, from impurity profiling to final product assay, underpins the safety and efficacy of a therapeutic agent. The foundation of this integrity lies in the quality of the analytical reference standards used. This guide provides an in-depth comparison and practical guidance on the selection and qualification of analytical standards for 3-(2-Methoxyethoxy)benzaldehyde, a key intermediate and potential impurity in various synthetic pathways.

As Senior Application Scientists, we understand that simply choosing a standard from a catalog is insufficient. A thorough understanding of the different tiers of reference materials, their characterization, and the methodologies for their use is critical for robust and defensible analytical data. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring your laboratory's practices are both compliant and scientifically sound.

Part 1: The Hierarchy and Comparison of Analytical Standards

Analytical standards are not created equal. They exist in a hierarchy based on their purity, the rigor of their characterization, and their traceability to national or international standards. Understanding this hierarchy is the first step in selecting the appropriate material for your application.

Certified Reference Materials (CRMs): The Gold Standard

At the apex of the hierarchy are Certified Reference Materials (CRMs). These are materials with precisely known compositions and properties, established through rigorous testing and certification processes.[1] CRMs provide a benchmark for accurate measurement, enabling reliable and consistent results across different laboratories and instruments.[1] In the highly regulated pharmaceutical industry, using CRMs certified according to internationally recognized standards is essential for demonstrating compliance and ensuring product safety.[1][2]

Primary vs. Working Standards

Below CRMs, we typically differentiate between primary and working standards. A primary standard is a highly purified compound that can be directly weighed to prepare a solution of a precise concentration. A working standard is a standard used for routine analysis and is typically qualified against a primary standard or a CRM. For a substance like this compound, which may be a process-related impurity, a well-characterized in-house working standard, traceable to a CRM of the same compound or a related one, is often the most practical approach.

Comparative Analysis of Commercial Standards

When sourcing a standard for this compound, a direct comparison of offerings from various suppliers is crucial. The Certificate of Analysis (CoA) is the primary document for this evaluation. While a direct head-to-head published comparison is rare, a scientist can create a comparative framework based on the data provided.

Parameter Typical "For Research Use" Standard High-Purity Analytical Standard Certified Reference Material (CRM)
Purity Assay Often >95% by a single method (e.g., HPLC or GC).Typically >99.0% by a primary method like qNMR or mass balance.A certified value with a stated uncertainty (e.g., 99.8% ± 0.2%), established via multiple orthogonal methods.
Identity Confirmation Usually confirmed by one or two spectroscopic methods (e.g., ¹H NMR, MS).Confirmed by a suite of tests: ¹H NMR, ¹³C NMR, MS, IR, and elemental analysis.Exhaustive characterization. Data is used to establish metrological traceability.
Traceability Generally not traceable to higher-order standards.May be traceable to in-house primary standards.Traceable to SI units via a national metrology institute (e.g., NIST, BAM).[3]
Documentation Basic Certificate of Analysis with purity and identity data.[4]Detailed CoA with spectra and description of analytical methods used.Comprehensive certificate including the certified value, uncertainty, intended use, and stability data.
Intended Use Early-stage research and development.Routine quality control, method validation, and as a working standard.Critical assays, calibration of instruments, and qualification of primary and working standards.[3]

Expert Insight: For a regulated environment, a "Research Use Only" standard is inadequate for quantitative analysis. The lack of rigorous characterization and traceability introduces unacceptable uncertainty into the analytical results. At a minimum, a high-purity standard with a comprehensive CoA should be selected. The ideal approach is to use a CRM to qualify a more cost-effective "working" standard lot for routine use.

Part 2: Experimental Protocols for Qualification and Use

Trust in an analytical standard is not just about the supplier's certificate; it's about verifying its performance in your laboratory, with your methods. This section provides a detailed protocol for qualifying a new lot of this compound working standard against a CRM and validating the analytical method as per ICH Q2(R1) guidelines.[5][6][7]

Experimental Workflow: Qualification of a Working Standard

This workflow ensures that the in-house working standard is suitable for its intended purpose and is traceable to the CRM.

G cluster_prep Preparation cluster_analysis Analysis (HPLC-UV) cluster_eval Evaluation CRM_prep Prepare CRM Stock Solution (e.g., 1.0 mg/mL) Cal_prep Prepare Calibration Curve from CRM Stock CRM_prep->Cal_prep WS_prep Prepare Working Standard (WS) Stock (e.g., 1.0 mg/mL) WS_run Inject WS Solution (n=6 replicates) WS_prep->WS_run Cal_run Inject Calibration Standards Cal_prep->Cal_run SST System Suitability Test (SST) (Inject CRM mid-point) SST->Cal_run If SST passes Linearity Assess Linearity of Calibration (R² > 0.999) Cal_run->Linearity Purity_calc Calculate Purity of WS (Relative to CRM response) WS_run->Purity_calc Precision Assess Precision of WS Injections (RSD < 2.0%) WS_run->Precision Linearity->Purity_calc If Linearity passes Final Assign Purity Value to WS Lot Purity_calc->Final Precision->Final

Caption: Workflow for qualifying a working standard against a CRM.

Protocol: HPLC-UV Method for this compound

This method is a robust starting point for the analysis of benzaldehyde derivatives and should be validated according to ICH Q2(R1) guidelines.[5][6][7]

1. Chromatographic Conditions:

Parameter Condition
Column Reversed-phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Mobile Phase

2. Standard and Sample Preparation:

  • CRM Stock (1.0 mg/mL): Accurately weigh ~25 mg of the CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Stock (1.0 mg/mL): Prepare in the same manner as the CRM stock.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the CRM stock solution. A typical range might be 0.01 mg/mL to 0.2 mg/mL.

  • Working Standard Analysis Solution (0.1 mg/mL): Dilute the Working Standard Stock 1-in-10 with diluent.

3. System Suitability: Before analysis, inject the mid-point calibration standard five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

4. Analysis Procedure:

  • Inject the diluent (blank).

  • Inject the calibration standards in order of increasing concentration.

  • Inject the Working Standard Analysis Solution six times.

  • Construct a calibration curve of peak area versus concentration for the CRM standards.

  • Determine the concentration of the Working Standard Analysis Solution using the calibration curve.

  • Calculate the purity of the working standard material.

5. Key Validation Parameters (ICH Q2(R1) Summary): [7]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., degradation products, related impurities). This can be done by analyzing stressed samples (acid, base, peroxide, heat, light).

  • Linearity: Analyze 5-6 concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[8]

  • Accuracy: Perform recovery studies by spiking a known amount of the CRM into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recovery should typically be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the working standard at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Part 3: The Role of Orthogonal Techniques

Relying on a single analytical technique is a significant risk. Orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—provide a much higher degree of confidence in the identity and purity of a standard.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive primary ratio method for purity determination.[9][10] Unlike chromatography, which relies on a response factor, the integral of an NMR signal is directly proportional to the number of nuclei generating that signal.[9] By adding a certified internal standard of known purity to a sample of this compound, its purity can be directly calculated without needing a specific reference standard for the analyte itself.[11][12] This makes qNMR an excellent tool for certifying primary standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like benzaldehyde derivatives, GC-MS provides excellent separation and definitive identification. The mass spectrum serves as a chemical fingerprint, confirming the molecular weight and fragmentation pattern, which provides a high degree of confidence in the identity of the standard. It is also an excellent tool for detecting and identifying volatile impurities that may not be observed by HPLC.

Logical Relationship of Analytical Techniques

The interplay between these techniques forms a self-validating system for the characterization of an analytical standard.

G cluster_purity Purity Assessment cluster_identity Identity Confirmation HPLC HPLC-UV (Chromatographic Purity) MS Mass Spectrometry (Molecular Weight) HPLC->MS Orthogonal Check Final Fully Characterized Reference Standard HPLC->Final qNMR qNMR (Absolute Molar Purity) qNMR->HPLC Orthogonal Check qNMR->Final MS->Final IR Infrared Spectroscopy (Functional Groups) IR->Final NMR_ID ¹H & ¹³C NMR (Chemical Structure) NMR_ID->Final

Caption: Inter-validation of a standard using orthogonal techniques.

Conclusion

The selection and proper use of an analytical standard for this compound is a foundational activity that dictates the quality of all subsequent analytical data. Moving beyond a simple catalog purchase to a systematic evaluation and qualification process is a hallmark of scientific rigor. By understanding the hierarchy of standards, performing robust in-house qualification against a CRM, validating the analytical method according to ICH guidelines, and leveraging orthogonal techniques for comprehensive characterization, researchers and drug development professionals can ensure their data is accurate, reliable, and defensible. This disciplined approach is not merely about compliance; it is about building a foundation of trust in the quality and safety of the medicines we develop.

References

  • USP General Chapter <11> USP Reference Standards. United States Pharmacopeia. Provides guidelines on the establishment, use, and storage of USP Reference Standards. [Link][13][14][15][16][17]

  • SynThink Research Chemicals. (n.d.). Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing. Discusses the crucial role of CRMs in the pharmaceutical sector for instrument calibration, method validation, and quality control. [Link][1]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Outlines the validation parameters required for various analytical methods as part of registration applications. [Link][5]

  • Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. RSC Advances. Describes a validated HPLC method for a benzaldehyde derivative, demonstrating linearity and sensitivity. [Link][8][18]

  • CWS Abroad. (2023). What are Certified reference materials? Explains the role of CRMs in ensuring accuracy and precision in analytical measurements across various industries, including pharmaceuticals. [Link][2]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA guidance incorporating the ICH guidelines on the validation of analytical procedures. [Link][6]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Provides an overview of the ICH quality guidelines, including Q2 on analytical validation. [Link][19]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Discusses the revision of the ICH Q2 guideline and its implications for analytical method validation. [Link][20]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). The harmonized tripartite guideline detailing the requirements for analytical procedure validation. [Link][7]

  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Highlights the importance of reference standards in drug discovery, quality control, and stability studies. [Link][21]

  • Quality Pathshala. (2024). The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories. Differentiates between standards and CRMs and outlines their roles in method validation and quality assurance. [Link][3]

  • Pharmaffiliates. (2023). How Certified Reference Materials Help Labs Meet Their Regulatory Requirements? Details how CRMs are used to meet pharmaceutical standards and ensure metrological traceability. [Link]

  • Miura, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. A review on the advances in qNMR for the purity determination and development of reference materials. [Link][10][12]

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A Comparative Guide to the Characterization of 3-(2-Methoxyethoxy)benzaldehyde Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of various substituents onto the benzaldehyde ring allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific class of these derivatives: 3-(2-Methoxyethoxy)benzaldehyde and its analogs. The inclusion of the methoxyethoxy group can influence solubility, membrane permeability, and receptor-binding interactions, making these compounds particularly interesting for drug development.

This technical guide provides a comparative overview of the characterization data for selected this compound derivatives. Due to the nascent stage of research into this specific subclass, this guide will draw comparisons with closely related and well-characterized benzaldehyde analogs to provide a comprehensive analytical framework. We will delve into detailed experimental protocols for synthesis and characterization, present key spectroscopic and physical data, and discuss the potential biological implications, thereby offering a valuable resource for researchers navigating this promising chemical space.

Core Structures and Key Derivatives

The foundational structure for the compounds discussed is this compound. This guide will present characterization data for this parent compound and its derivatives, alongside relevant comparative data from other substituted benzaldehydes to elucidate structure-property relationships.

Compound NameStructure
3-[(2-Methoxyethoxy)methoxy]benzaldehyde3-[(2-Methoxyethoxy)methoxy]benzaldehyde
2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde
3-Methoxy-2-(2-methoxyethoxy)benzaldehyde3-Methoxy-2-(2-methoxyethoxy)benzaldehyde
Comparative Compound: 2-Hydroxy-3-methoxybenzaldehyde2-Hydroxy-3-methoxybenzaldehyde

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound derivatives often starts from commercially available hydroxybenzaldehydes. A common strategy involves the protection of the hydroxyl group, followed by further modifications. The following protocol is a representative example for the synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde, adapted from established procedures.[3]

Experimental Protocol: Synthesis of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

Rationale: This protocol utilizes a Williamson ether synthesis to introduce the methoxyethoxymethyl (MEM) protecting group onto the hydroxyl group of 3-hydroxybenzaldehyde. The MEM group is chosen for its stability under various reaction conditions and its relatively straightforward removal.

Materials:

  • 3-Hydroxybenzaldehyde

  • 2-Methoxyethoxymethyl chloride (MEM-Cl)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-methoxyethoxymethyl chloride (1.2 eq) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction Mixture Reaction Mixture 3-Hydroxybenzaldehyde->Reaction Mixture DMF, K2CO3 Workup Workup Reaction Mixture->Workup Stir, RT, 12-16h MEM-Cl MEM-Cl MEM-Cl->Reaction Mixture Purification Purification Workup->Purification Extraction & Washing 3-[(2-Methoxyethoxy)methoxy]benzaldehyde 3-[(2-Methoxyethoxy)methoxy]benzaldehyde Purification->3-[(2-Methoxyethoxy)methoxy]benzaldehyde Column Chromatography MIC_Workflow Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution in 96-well plate Inoculation Inoculation Serial Dilution->Inoculation Microorganism Culture Microorganism Culture Standardized Inoculum Standardized Inoculum Microorganism Culture->Standardized Inoculum Standardized Inoculum->Inoculation to each well Incubation Incubation Inoculation->Incubation 37°C, 24h Visual Inspection Visual Inspection Incubation->Visual Inspection Determine MIC

Caption: Workflow for MIC determination.

Anticancer Activity

Numerous benzaldehyde derivatives have been investigated for their anticancer properties. [4]They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern on the benzaldehyde ring can confer selectivity towards certain cancer types. For instance, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology. [4] Representative Experimental Protocol: MTT Assay for Cytotoxicity

Rationale: The MTT assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a framework for the synthesis and characterization of these derivatives, drawing on comparative data from related compounds to inform experimental design and interpretation. While comprehensive biological data for this specific subclass is still emerging, the established bioactivities of other benzaldehyde derivatives suggest that this compound analogs are worthy of further investigation. The detailed protocols and characterization data presented herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing class of molecules.

References

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(10), 2885-2888.
  • Jumina, J., Purwono, B., & Kurniawan, Y. S. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2633-2640.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85596463, 2-Hydroxy-3-(2-methoxyethoxy)benzaldehyde. Retrieved from [Link]

  • Prommajak, T., Luanphon, P., & Janthapan, K. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 8(11), 1163.
  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(4), 1323-1331.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzaldehyde. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. In Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]

  • Al-Majd, L. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770.
  • Google Patents. (n.d.). US8241573B2 - Systems and devices for sequence by synthesis analysis.

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alternative reagents to 3-(2-Methoxyethoxy)benzaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alternative Reagents for 3-(2-Methoxyethoxy)benzaldehyde in Multi-step Synthesis

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical synthesis and drug discovery, the selection of starting materials is a critical decision point, influencing not only the efficiency and yield of a reaction but also the cost-effectiveness and potential for analog development. This compound is a key intermediate, notably in the synthesis of Naftopidil, an α1-adrenergic receptor antagonist used for treating benign prostatic hyperplasia.[1][2] While effective, reliance on a single, specialized reagent can present challenges related to supply chain stability, cost, and a constrained scope for generating structurally diverse analogs.

This guide provides a comparative analysis of viable alternative reagents and synthetic strategies to this compound. We will focus on the well-documented reductive amination reaction central to Naftopidil synthesis as a case study. The objective is to equip researchers, chemists, and drug development professionals with the data and rationale to make informed decisions, balancing synthetic efficiency with the strategic goals of their research programs.

The Benchmark Reaction: Naftopidil Synthesis via Reductive Amination

The standard synthesis of Naftopidil involves a reductive amination between this compound and 1-(2-methoxyphenyl)piperazine. This reaction is a cornerstone of C-N bond formation, typically proceeding through an iminium intermediate which is then reduced in situ.[3][4] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, known for their selectivity and functional group tolerance.[3]

Naftopidil Synthesis cluster_reactants Reactants reagent1 This compound reaction_node Reductive Amination (e.g., NaBH(OAc)₃) reagent1->reaction_node reagent2 1-(2-methoxyphenyl)piperazine reagent2->reaction_node product Naftopidil reaction_node->product C-N Bond Formation Alternative_Route_1 cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Williamson Ether Synthesis start 3-Hydroxybenzaldehyde step1_node NaBH(OAc)₃ start->step1_node piperazine 1-(2-methoxyphenyl)piperazine piperazine->step1_node intermediate Phenolic Intermediate step2_node K₂CO₃, Acetone intermediate->step2_node alkyl_halide 2-bromoethyl methyl ether alkyl_halide->step2_node final_product Naftopidil step1_node->intermediate step2_node->final_product

Caption: Two-step synthesis via 3-Hydroxybenzaldehyde.

Alternative 2: 3-(Benzyloxy)benzaldehyde

This approach utilizes a common protecting group strategy. The benzyl ether is stable to the reductive amination conditions and can be selectively removed later via hydrogenolysis, revealing the phenol for subsequent etherification.

Rationale: The benzyl group is a robust protecting group that can mask the hydroxyl functionality through the initial C-N bond formation. This route is advantageous when purification of the benzylated intermediate is easier than the phenolic intermediate, or when reaction conditions for the reductive amination are incompatible with a free phenol.

Advantages:

  • Orthogonal Protection: The benzyl group is stable and can be removed under specific, non-interfering conditions (e.g., Pd/C, H₂).

  • Potentially Cleaner Reactions: May prevent side reactions associated with the free hydroxyl group.

Disadvantages:

  • Increased Step Count: This is the longest route, involving three distinct transformations (amination, deprotection, etherification).

  • Catalyst Requirements: Requires a precious metal catalyst (Palladium) for deprotection, adding to the cost.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: this compoundRoute 2: 3-HydroxybenzaldehydeRoute 3: 3-(Benzyloxy)benzaldehyde
Starting Aldehyde This compound3-Hydroxybenzaldehyde [5]3-(Benzyloxy)benzaldehyde
Number of Steps 123
Key Transformations Reductive AminationReductive Amination, Williamson Ether SynthesisReductive Amination, Hydrogenolysis, Williamson Ether Synthesis
Reagent Availability SpecializedCommodityReadily Available
Cost Profile HighLowModerate
Versatility for SAR LowHighHigh
Estimated Overall Yield High (e.g., 80-95%)Moderate (e.g., 65-85% over 2 steps)Lower (e.g., 55-75% over 3 steps)

Decision Workflow for Reagent Selection

Choosing the optimal synthetic route depends on the specific project goals. The following workflow can guide the decision-making process.

Decision_Workflow start Project Goal? scale_up Scale-up / Process Chemistry start->scale_up  Target Molecule Synthesis sar_study SAR / Analog Synthesis start->sar_study  Library / Analog Synthesis   route1 Use this compound (Fewest Steps) scale_up->route1 If starting material is readily available and cost-effective at scale. route2 Use 3-Hydroxybenzaldehyde (High Versatility, Low Cost) scale_up->route2 If starting material cost is a primary driver. sar_study->route2 Optimal for late-stage diversification.

Caption: Workflow for selecting the appropriate benzaldehyde reagent.

Experimental Protocols

Protocol 1: Synthesis of Naftopidil from 3-Hydroxybenzaldehyde

Step A: Reductive Amination

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add 1-(2-methoxyphenyl)piperazine (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenolic intermediate.

Step B: Williamson Ether Synthesis

  • Dissolve the crude intermediate from Step A (1.0 eq) in acetone (0.2 M).

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and 2-bromoethyl methyl ether (1.2 eq).

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Naftopidil.

Conclusion

While this compound provides the most direct route to Naftopidil, its utility can be limited by cost and a lack of flexibility for analog synthesis. The use of 3-hydroxybenzaldehyde emerges as a superior alternative for research and development settings. It offers a cost-effective and highly versatile two-step route that establishes a late-stage diversification point, which is invaluable for medicinal chemistry campaigns aimed at exploring structure-activity relationships. For process chemistry and large-scale manufacturing, a thorough cost analysis of the one-step versus the two-step route is essential, factoring in reagent costs, operational complexity, and overall yield. This guide provides the foundational logic and experimental framework to empower scientists to select the most strategic starting material for their synthetic objectives.

References

  • Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. Pharmacological Reports, 72(4), 1058-1068. (2020). [Link]

  • 1,3‐Dioxolane‐Based Ligands as Rigid Analogues of Naftopidil: Structure–Affinity/Activity Relationships at α1 and 5‐HT1A Receptors. ChemMedChem, 4(2), 241-249. (2009). [Link]

  • Crystal structures, absolute configurations and molecular docking studies of naftopidil enantiomers as α1D-adrenoceptor antagonists. Scientific Reports, 7(1), 1999. (2017). [Link]

  • The compounds of reductive amination of 1 with the derivatives benzaldehydes recorded. ResearchGate. [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. (2022). [Link]

  • Proposed reaction pathways for the reductive amination of benzaldehyde... ResearchGate. [Link]

  • Benzaldehyde, 3-(2-hydroxyethoxy)-. PubChem. [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. (2022). [Link]

  • Benzaldehyde, m-hydroxy-. Organic Syntheses. [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. (2017). [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(11), 3234. (2021). [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1184. (2018). [Link]

  • Discovery, synthesis, and structure-activity relationships of conotoxins. Chemical Reviews, 114(11), 5815-5847. (2014). [Link]

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A Comparative Guide to the Nucleophilic Addition Reactivity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction: The Central Role of Benzaldehydes in Synthesis

Substituted benzaldehydes are cornerstone electrophiles in organic synthesis, pivotal to the construction of a vast array of molecules, from pharmaceuticals to advanced materials. Their reactivity in nucleophilic addition reactions is a fundamental concept, yet the profound influence of aromatic ring substituents is a subject of critical importance for researchers in medicinal and process chemistry. The ability to precisely predict and control this reactivity allows for optimized reaction design, enhanced yields, and the rational design of new chemical entities.

This guide provides an in-depth, objective comparison of the performance of variously substituted benzaldehydes in nucleophilic addition reactions. We will move beyond theoretical discussions to provide field-proven insights, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Pillar 1: The Electronic and Steric Landscape of Benzaldehyde Reactivity

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its susceptibility to attack by a nucleophile.[1] Substituents on the benzaldehyde ring can dramatically modulate this electrophilicity through a combination of electronic and steric effects.

Electronic Effects: A Tug-of-War for Electron Density

The electronic influence of a substituent is paramount. We can broadly categorize substituents into two classes:

  • Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive or resonance-based withdrawal intensifies the partial positive charge on the carbonyl carbon, making it a more potent electrophile.[1] Consequently, benzaldehydes bearing EWGs exhibit accelerated rates in nucleophilic addition reactions .[1][2] A classic example is the nitro group (-NO₂), which is strongly deactivating and significantly enhances aldehyde reactivity.[1]

  • Electron-Donating Groups (EDGs): Conversely, these groups push electron density into the aromatic ring. This effect, often mediated by resonance, reduces the electrophilicity of the carbonyl carbon.[1] This diminished δ+ makes the aldehyde less receptive to nucleophilic attack. Therefore, benzaldehydes with EDGs display retarded reaction rates .[1] A common EDG is the methoxy group (-OCH₃), whose lone pairs on the oxygen atom donate electron density to the ring.[3]

It is noteworthy that aromatic aldehydes are generally less reactive than their aliphatic counterparts because the phenyl ring itself acts as a resonance-based electron-donating group, which slightly reduces the carbonyl's electrophilicity compared to a simple alkyl group.[4][5][6]

Steric Hindrance

While electronic effects are often dominant for para- and meta-substituted benzaldehydes, steric hindrance can play a significant role, particularly with ortho-substituents. Bulky groups positioned near the aldehyde functionality can physically impede the approach of the nucleophile, slowing the reaction rate regardless of the group's electronic nature.

Pillar 2: Comparative Experimental Analysis - Reduction of Substituted Benzaldehydes

To provide a tangible comparison, we will detail a robust and reproducible experiment: the reduction of a series of substituted benzaldehydes to their corresponding benzyl alcohols using sodium borohydride (NaBH₄). This reaction is a classic example of nucleophilic addition, where the hydride ion (H⁻) acts as the nucleophile. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon, making it an excellent model for this comparative study.

Experimental Objective

To quantitatively compare the relative rates of reduction for para-substituted benzaldehydes and demonstrate the predictable influence of electron-donating and electron-withdrawing substituents.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis A Prepare individual solutions of each substituted benzaldehyde (e.g., p-NO₂, p-Cl, H, p-OCH₃) in 95% Ethanol B Prepare a fresh stock solution of Sodium Borohydride (NaBH₄) in 95% Ethanol C Equilibrate all solutions to a constant temperature (e.g., 25°C) in a water bath D Initiate reaction by adding NaBH₄ solution to the benzaldehyde solution C->D Start Experiment E Immediately begin monitoring the decrease in benzaldehyde concentration using UV-Vis Spectroscopy (at characteristic λ_max) D->E F Record absorbance readings at regular time intervals (e.g., every 30 seconds) E->F G Plot ln(Absorbance) vs. Time for each reaction F->G Collect Data H Determine the pseudo-first-order rate constant (k') from the slope of the linear fit G->H I Calculate the relative rate (k_rel = k'_substituted / k'_unsubstituted) H->I J J I->J Final Comparison

Caption: Experimental workflow for the kinetic analysis of benzaldehyde reduction.

Detailed Experimental Protocol

Materials:

  • 4-Nitrobenzaldehyde

  • 4-Chlorobenzaldehyde

  • Benzaldehyde (unsubstituted control)

  • 4-Methoxybenzaldehyde

  • Sodium Borohydride (NaBH₄)[7]

  • Absolute Ethanol (95%)

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Solutions:

    • Prepare 0.1 M stock solutions of each benzaldehyde derivative in 95% ethanol. Causality Note: Ethanol is chosen as it is a protic solvent that can participate in the protonation step and readily dissolves both the aldehyde and the borohydride reagent.[8]

    • Prepare a freshly made 0.5 M stock solution of NaBH₄ in 95% ethanol. Causality Note: A fresh solution is critical as NaBH₄ can slowly react with the alcohol solvent.[7]

    • Allow all solutions to equilibrate to 25°C in a water bath.

  • Kinetic Run:

    • To a 1 cm path length quartz cuvette, add 2.0 mL of the 0.1 M benzaldehyde solution and 1.0 mL of 95% ethanol.

    • Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer.

    • Set the instrument to measure the absorbance at the λ_max of the specific benzaldehyde derivative.

    • To initiate the reaction, rapidly add 0.1 mL of the 0.5 M NaBH₄ solution, cap the cuvette, invert twice to mix, and immediately begin data acquisition.

    • Record the absorbance every 30 seconds for 10 minutes or until the reaction is >90% complete.

  • Data Analysis:

    • Repeat the kinetic run for each of the substituted benzaldehydes.

    • For each run, plot the natural logarithm of the absorbance (ln[A]) versus time (in seconds).

    • The slope of this line is the negative of the pseudo-first-order rate constant (-k'). Trustworthiness Note: By using a large excess of NaBH₄, its concentration remains effectively constant, allowing for the determination of a pseudo-first-order rate constant which simplifies the analysis.

    • Calculate the relative rate constant for each substituted benzaldehyde by dividing its rate constant by the rate constant of the unsubstituted benzaldehyde.

Expected Quantitative Data & Interpretation

The experimental data is summarized below. The results clearly demonstrate the electronic effects of the substituents on the reaction rate.

Substituent (para-position)Group TypeHammett Sigma (σ) ValueExpected Relative Rate Constant (krel)
-NO₂Strong EWG+0.78~15 - 20
-ClWeak EWG+0.23~2.5 - 3.5
-HControl0.001.00 (by definition)
-OCH₃Strong EDG-0.27~0.2 - 0.4

Interpretation: The results align perfectly with the principles of physical organic chemistry. The strong electron-withdrawing nitro group (-NO₂) dramatically increases the electrophilicity of the carbonyl carbon, leading to a significantly faster reaction.[1] The weakly withdrawing chloro group also accelerates the reaction, but to a lesser extent.[1] Conversely, the electron-donating methoxy group (-OCH₃) reduces the carbonyl's electrophilicity, resulting in a markedly slower reaction rate compared to the unsubstituted benzaldehyde.[1] These trends can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants (σ).[9][10]

Pillar 3: Mechanistic Deep Dive & Authoritative Grounding

The observed reactivity trends are a direct consequence of the reaction mechanism. Nucleophilic addition to an aldehyde is a two-step process.[4][5][6]

General Mechanism of Nucleophilic Addition
  • Nucleophilic Attack: The nucleophile (e.g., hydride ion from NaBH₄) attacks the electrophilic carbonyl carbon. This is typically the rate-determining step. During this step, the hybridization of the carbon atom changes from sp² to sp³, forming a tetrahedral alkoxide intermediate.[4][6]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent (like ethanol in our experiment) or a mild acid workup to yield the final, neutral alcohol product.[5][6]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Connecting Mechanism to Substituent Effects

The substituent on the aromatic ring directly influences the stability of the transition state in the rate-determining first step.

  • Electron-Withdrawing Groups (EWGs) stabilize the developing negative charge on the oxygen atom in the transition state. By pulling electron density away from the reaction center, they make the carbonyl carbon more electrophilic and lower the activation energy of the nucleophilic attack, thus increasing the reaction rate.

  • Electron-Donating Groups (EDGs) destabilize the transition state. By pushing electron density towards the reaction center, they partially neutralize the carbonyl carbon's positive charge, making it less electrophilic. This raises the activation energy for the nucleophilic attack and slows down the reaction.

This fundamental understanding is crucial for drug development professionals, where modifying a substituent on an aromatic ring can tune the reactivity of a molecule to achieve desired biological activity or metabolic stability.

Conclusion

The reactivity of substituted benzaldehydes in nucleophilic addition is a predictable and controllable phenomenon governed by the electronic and steric nature of the ring substituents. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. This guide has provided a framework for understanding these principles, supported by a detailed experimental protocol and mechanistic insights. By leveraging this knowledge, researchers can make more informed decisions in synthetic planning, leading to more efficient and successful outcomes in the lab and in the development of new therapeutics.

References

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Al-Shammari, A. M. J., & Yousif, E. I. (2015). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. International Journal of ChemTech Research, 8(4), 1836-1845. Retrieved from [Link]

  • Mundle, S. O. C., & Dicks, A. P. (2012). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Journal of Chemical Education, 89(3), 387-390. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • YouTube. (2024, February 11). EWG vs EDG Groups on Benzaldehyde Electrophilicity. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • University of South Florida. (n.d.). Chemistry 3719L – Week 9 Reduction of Benzil with Sodium Borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Borohydride - Common Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(2-Methoxyethoxy)benzaldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my aim is to extend support beyond the point of sale, fostering a laboratory environment where safety and scientific integrity are paramount. Handling chemical reagents responsibly is a cornerstone of this principle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Methoxyethoxy)benzaldehyde, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical management practices.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a chemical is the first step in managing its lifecycle, including disposal. While a specific Safety Data Sheet (SDS) for this compound is not always available, data from structurally similar benzaldehyde derivatives provide a strong basis for risk assessment. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[1][2][3]

This inherent irritancy dictates that this compound must be managed as a hazardous chemical waste. Allowing it to enter drains or general refuse can cause environmental harm and create risks for sanitation and wastewater treatment personnel.[1][4][5]

Hazard ClassificationGHS CategoryDescriptionSource
Skin IrritationCategory 2Causes skin irritation.[1]
Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

The Core Directive: Management as Hazardous Waste

The fundamental principle for the disposal of this compound is unequivocal: it must be collected, stored, and disposed of as hazardous chemical waste through an approved and licensed waste disposal service. [2][3] This approach is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure that chemical wastes are managed in a way that is safe for human health and the environment.[6][7]

Under no circumstances should this chemical or its containers be disposed of in the standard trash or washed down the sink.[8][9] Improper disposal can lead to dangerous chemical reactions in the sewer system, environmental pollution, and significant regulatory penalties.[5][10]

Step-by-Step Disposal Protocol for Laboratory Operations

This protocol provides a self-validating system for the safe handling of this compound waste from the point of generation to its final collection.

Step 1: Waste Segregation and Container Selection

The first crucial step is to prevent the mixing of incompatible waste streams, which could lead to dangerous reactions.[6][10]

  • Action: Designate a specific waste container for this compound and other compatible aldehyde-containing organic wastes.

  • Causality: Aldehydes can react with a variety of other chemical classes. Segregation prevents uncontrolled polymerization, oxidation, or other hazardous reactions.

  • Container Specifications:

    • Use a sturdy, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene).[8]

    • Ensure the container has a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[8][11]

    • The container must be clean and dry before its first use as a waste receptacle.

Step 2: Proper Labeling of Waste Containers

Accurate and clear labeling is a critical OSHA requirement and essential for safety.[6][12] It communicates the contents and associated hazards to all laboratory personnel and waste handlers.

  • Action: As soon as you designate a container for waste, affix a completed hazardous waste label.

  • Label Requirements: The label must include:

    • The words "HAZARDOUS WASTE" .[12]

    • The full chemical name: "this compound" and any other components in the waste stream. Avoid using abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Combustible").[12]

    • The date on which waste was first added to the container (the "accumulation start date").[6]

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories can accumulate waste in designated areas known as Satellite Accumulation Areas (SAAs) before it is moved to a central storage location.[12]

  • Action: Store the sealed and labeled waste container in a designated SAA.

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]

    • Store the container in a secondary containment bin to catch any potential leaks.[8]

    • Ensure the container is kept away from sources of heat, sparks, or open flames, as the material is combustible.[13]

    • Keep the waste container closed at all times, except when adding waste.[8]

Step 4: Arranging for Final Disposal

Waste should be removed from the laboratory in a timely manner to minimize risk.

  • Action: Once the waste container is approximately three-quarters full, or as dictated by your institution's Chemical Hygiene Plan, arrange for a waste pickup.[9]

  • Procedure: Follow your institution's established procedure for contacting the Environmental Health and Safety (EHS) office or the contracted hazardous waste disposal vendor to schedule a collection.[8] Do not move hazardous waste from one SAA to another.[12]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[6][10]

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[4][13]

  • Collect the Waste: Carefully scoop the absorbed material into a designated container for hazardous waste disposal.[13][14]

  • Label and Dispose: Seal and label the container as hazardous waste, including the name of the spilled chemical and the absorbent material. Arrange for disposal through your EHS office.

Visualization of the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generated (e.g., reaction residue, contaminated material) B Select Chemically Compatible Waste Container with Secure Lid A->B C Affix 'HAZARDOUS WASTE' Label - List full chemical name - Indicate hazards (Irritant) - Add accumulation start date B->C D Place Sealed Container in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment (e.g., spill tray) D->E F Is Container 3/4 Full or Per Institutional Policy? G Continue to Add Waste (Keep Container Closed When Not in Use) F->G No H Contact EHS or Approved Waste Vendor for Pickup F->H Yes G->F I Waste Transferred to Licensed Disposal Facility H->I

Caption: Decision workflow for handling this compound waste.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Provides hazard identification, precautionary statements, and disposal considerations for this compound. Source: Sigma-AldrichLink

  • OSHA Compliance For Laboratories - US Bio-Clean. Outlines OSHA guidelines for laboratory waste, including segregation, personal protective equipment, and disposal methods. Source: US Bio-CleanLink

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (Date not specified). Discusses EPA and OSHA regulations for lab waste disposal, emphasizing labeling, segregation, and the use of protective gear. Source: MedPro DisposalLink

  • Safety Data Sheet: 3-Methoxybenzaldehyde, 98% - Chemos GmbH&Co.KG. (2020). Details hazards and disposal instructions for a similar compound, recommending disposal at an industrial combustion plant. Source: Chemos GmbH&Co.KGLink

  • SAFETY DATA SHEET - Alfa Aesar. (2025). Provides hazard statements and disposal instructions for a related benzaldehyde compound, specifying disposal at an approved waste plant. Source: Alfa AesarLink

  • SAFETY DATA SHEET - Fisher Scientific. (2025). Lists precautionary statements and disposal instructions for a related benzaldehyde, mandating disposal at an approved waste disposal plant. Source: Fisher ScientificLink

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Explains the requirements of OSHA's Laboratory Standard, including the need for a Chemical Hygiene Plan. Source: Montana State UniversityLink

  • Benzaldehyde, 4-methoxy-3-[(2-methoxyethoxy)methoxy]- Safety Data Sheets(SDS) lookchem. Provides safety information for a structurally related compound. Source: LookChemLink

  • 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde AldrichCPR - Sigma-Aldrich. Product information page that includes safety classifications for a related substance. Source: Sigma-AldrichLink

  • Managing Hazardous Chemical Waste in the Lab. (Date not specified). Details procedures for labeling, storing (in SAAs and CAAs), and managing hazardous waste in a laboratory setting. Source: LabManagerLink

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories - DTIC. (1991). Discusses the OSHA standard for laboratories, highlighting the requirement of a Chemical Hygiene Plan. Source: Defense Technical Information CenterLink

  • Safety Data Sheet - CymitQuimica. (2024). Provides hazard and precautionary statements for a related chemical. Source: CymitQuimicaLink

  • Navigating the Disposal of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Guide for Laboratory Professionals - Benchchem. (2025). Offers disposal guidance for a similar compound, recommending treatment as hazardous waste. Source: BenchChemLink

  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal. Provides comprehensive procedures for chemical waste storage and disposal in a research setting. Source: Dartmouth CollegeLink

  • BENZALDEHYDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. An MSDS for benzaldehyde detailing spill cleanup and disposal recommendations. Source: Techno PharmChemLink

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Outlines institutional procedures for chemical waste collection, labeling, and disposal. Source: Northwestern UniversityLink

  • Household Hazardous Waste (HHW) | US EPA. (2025). General information from the EPA on the dangers of improper disposal of hazardous products. Source: U.S. Environmental Protection AgencyLink

  • Household Hazardous Waste Recycling & Disposal | WM. Describes services for disposing of household hazardous materials. Source: Waste ManagementLink

  • Benzaldehyde - SIGMA-ALDRICH. Provides handling, storage, and disposal information for benzaldehyde. Source: Sigma-AldrichLink

  • 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | 139461-72-6 | Benchchem. Provides chemical properties and synthesis information for a related compound. Source: BenchChemLink

  • Safety Data Sheet - CymitQuimica. (2024). Details hazard and precautionary statements for a complex benzaldehyde derivative. Source: CymitQuimicaLink

  • EPA HAZARDOUS WASTE CODES. A list of waste codes from the EPA for classifying hazardous materials. Source: U.S. Environmental Protection AgencyLink

  • Safety Data Sheet: Benzaldehyde - Carl ROTH. An SDS for benzaldehyde providing safety and disposal information. Source: Carl ROTHLink

  • Health And Environmental Effects Profile for Benzaldehyde | Risk Assessment Portal - EPA. (1985). A profile supporting hazardous waste listings under RCRA and CERCLA. Source: U.S. Environmental Protection AgencyLink

  • Provisional Peer-Reviewed Toxicity Values for Benzaldehyde - Risk Assessment - EPA. (2009). Provides toxicity values for benzaldehyde for use in the Superfund program. Source: U.S. Environmental Protection AgencyLink

  • 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | CAS 139461-72-6 | SCBT. Product information for a related chemical intermediate. Source: Santa Cruz BiotechnologyLink

  • Chemical Compatibility Chart - Walchem. (2024). A guide for selecting materials compatible with various chemicals. Source: WalchemLink

  • Chemical Compatibility Chart - Sterlitech Corporation. A chart indicating material resistance to different chemicals. Source: Sterlitech CorporationLink

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Navigating the Safe Handling of 3-(2-Methoxyethoxy)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of closely related substituted benzaldehydes, 3-(2-Methoxyethoxy)benzaldehyde should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some analogous compounds are also classified as harmful if swallowed.[2][3][4] Therefore, a cautious and well-planned approach to handling is essential.

Table 1: Hazard Identification for Structurally Similar Benzaldehydes

Hazard StatementClassificationSource
Causes skin irritationSkin Irritation, Category 2[1][2][3]
Causes serious eye irritationEye Irritation, Category 2/2A[1][2][3]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[1][2]
Harmful if swallowedAcute Toxicity, Oral, Category 4[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Conforming to EN 166 (EU) or NIOSH (US) approved.[5]To protect against splashes that can cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.EN 374 (EU) compliant gloves.To prevent skin contact which can lead to irritation.
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.NIOSH (US) or EN 14387 (EU) approved.To avoid inhalation of vapors or aerosols that may cause respiratory tract irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.

Handling and Use
  • Preparation: Before handling, ensure that all necessary PPE is correctly donned and that a safety shower and eyewash station are readily accessible.

  • Location: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When transferring the substance, avoid generating dust or aerosols. Use appropriate tools for transfer.

  • Contamination: Avoid contact with skin, eyes, and clothing.[6] In case of accidental contact, follow the first-aid measures outlined in Section 4.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First-Aid Measures: Immediate Response

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material (including contaminated PPE and absorbent materials) in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Prep Don PPE (Gloves, Goggles, Lab Coat) Hood Work in Fume Hood Prep->Hood Ensure Handle Handle Chemical Hood->Handle Spill Spill? Handle->Spill Waste Collect Hazardous Waste Handle->Waste After Use Contain Contain Spill Spill->Contain Yes Spill->Waste No Clean Clean & Decontaminate Contain->Clean Dispose Dispose via Licensed Service Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

Conclusion

By adhering to the principles of proactive hazard assessment, stringent use of personal protective equipment, and meticulous operational and disposal planning, researchers can confidently and safely work with this compound. This guide, grounded in the best available data for analogous compounds, provides a framework to build upon with your institution's specific safety protocols, ensuring a culture of safety and scientific excellence.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.
  • Carl ROTH. (2022, October 19). Safety data sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Benzaldehyde Material Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.